3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL
Description
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Properties
IUPAC Name |
3-(4-methoxyphenyl)-1,2-benzoxazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c1-17-11-5-2-9(3-6-11)14-12-7-4-10(16)8-13(12)18-15-14/h2-8,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNUGYGHEHFFLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC3=C2C=CC(=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50722942 | |
| Record name | 3-(4-Methoxyphenyl)-1,2-benzoxazol-6(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50722942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885273-25-6 | |
| Record name | 3-(4-Methoxyphenyl)-1,2-benzoxazol-6(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50722942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-(4-Methoxyphenyl)-benzo[d]isoxazol-6-ol
This guide provides a comprehensive technical overview for the synthesis of 3-(4-Methoxyphenyl)-benzo[d]isoxazol-6-ol, a heterocyclic compound of interest to researchers and professionals in the field of drug discovery and development. The benzisoxazole scaffold is a privileged structure in medicinal chemistry, and this particular derivative, with its specific substitution pattern, presents a valuable target for further investigation. This document offers a detailed, two-step synthetic pathway, grounded in established chemical principles and supported by analogous literature precedents.
Introduction and Significance
Benzisoxazoles are a class of heterocyclic compounds that have garnered significant attention due to their diverse pharmacological activities.[1][2] The rigid, planar structure of the benzisoxazole ring system allows it to effectively interact with various biological targets. The title compound, 3-(4-Methoxyphenyl)-benzo[d]isoxazol-6-ol, incorporates a methoxyphenyl group, a common feature in many bioactive molecules, and a hydroxyl group on the benzisoxazole core, which can serve as a handle for further functionalization or as a key pharmacophoric element. The synthesis of this specific derivative is of interest for building libraries of potential therapeutic agents.
Retrosynthetic Analysis and Synthetic Strategy
The most logical and convergent synthetic approach to 3-(4-Methoxyphenyl)-benzo[d]isoxazol-6-ol involves the construction of the benzisoxazole ring from a suitable acyclic precursor. A well-established method for the formation of 3-aryl-benzisoxazoles is the reaction of a 2'-hydroxychalcone with hydroxylamine. This leads to the following retrosynthetic breakdown:
Caption: Retrosynthetic analysis of 3-(4-Methoxyphenyl)-benzo[d]isoxazol-6-ol.
This two-step approach is advantageous due to the ready availability of the starting materials and the generally high efficiency of both the Claisen-Schmidt condensation and the subsequent cyclization reaction.
Part 1: Synthesis of (E)-1-(2,5-dihydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (Chalcone Precursor)
The first part of the synthesis involves a base-catalyzed Claisen-Schmidt condensation between 2,5-dihydroxyacetophenone and 4-methoxybenzaldehyde.[3][4][5] This reaction forms the α,β-unsaturated ketone backbone of the chalcone.
Experimental Protocol
Materials:
-
2,5-Dihydroxyacetophenone
-
4-Methoxybenzaldehyde
-
Ethanol
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), dilute
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dihydroxyacetophenone (1.0 equivalent) and 4-methoxybenzaldehyde (1.1 equivalents) in ethanol.
-
While stirring at room temperature, slowly add an aqueous solution of potassium hydroxide (or sodium hydroxide) (3-4 equivalents).
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid until the pH is acidic.
-
A solid precipitate of the chalcone will form. Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water to remove any inorganic salts.
-
The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure (E)-1-(2,5-dihydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one.
Mechanism of the Claisen-Schmidt Condensation
The reaction proceeds via the formation of an enolate from 2,5-dihydroxyacetophenone, which then acts as a nucleophile and attacks the carbonyl carbon of 4-methoxybenzaldehyde. The resulting aldol adduct readily undergoes dehydration to form the stable, conjugated chalcone.
Caption: Mechanism of the Claisen-Schmidt condensation.
Part 2: Synthesis of 3-(4-Methoxyphenyl)-benzo[d]isoxazol-6-ol
The second and final step is the cyclization of the synthesized chalcone with hydroxylamine hydrochloride to form the desired benzisoxazole. This reaction involves the initial formation of an oxime, followed by an intramolecular nucleophilic attack of the hydroxyl group onto the double bond, and subsequent aromatization.
Experimental Protocol
Materials:
-
(E)-1-(2,5-dihydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate or another suitable base
-
Ethanol or a similar protic solvent
-
Standard laboratory glassware for reflux
Procedure:
-
In a round-bottom flask, dissolve the chalcone (1.0 equivalent) in ethanol.
-
Add hydroxylamine hydrochloride (1.5-2.0 equivalents) and sodium acetate (2.0-3.0 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain this temperature for 4-8 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with water.
-
The crude 3-(4-Methoxyphenyl)-benzo[d]isoxazol-6-ol can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexane) to obtain the final product.
Mechanism of Benzisoxazole Formation
The reaction is initiated by the condensation of hydroxylamine with the carbonyl group of the chalcone to form an oxime. The key step is the intramolecular Michael addition of the 2'-hydroxyl group to the α,β-unsaturated system of the oxime. Tautomerization and subsequent loss of water lead to the aromatic benzisoxazole ring. The regioselectivity is driven by the formation of the thermodynamically stable aromatic ring system.
Caption: Synthetic pathway from chalcone to the final benzisoxazole product.
Data Summary
The following table summarizes the expected materials and potential outcomes for the synthesis. Note that the yields are estimates based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and purification techniques employed.
| Step | Reactants | Product | Solvent | Catalyst/Reagent | Typical Yield (%) |
| 1 | 2,5-Dihydroxyacetophenone, 4-Methoxybenzaldehyde | (E)-1-(2,5-dihydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | Ethanol | KOH or NaOH | 70-90 |
| 2 | (E)-1-(2,5-dihydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 3-(4-Methoxyphenyl)-benzo[d]isoxazol-6-ol | Ethanol | Hydroxylamine HCl, NaOAc | 60-85 |
Characterization
The structure of the final product, 3-(4-Methoxyphenyl)-benzo[d]isoxazol-6-ol, should be confirmed using standard analytical techniques:
-
¹H NMR Spectroscopy: Expected signals would include those for the aromatic protons on both the benzisoxazole and methoxyphenyl rings, a singlet for the methoxy group, and a broad singlet for the phenolic hydroxyl group.
-
¹³C NMR Spectroscopy: The spectrum should show the characteristic signals for the carbon atoms of the benzisoxazole and methoxyphenyl rings, including the methoxy carbon.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product should be observed.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H stretch of the phenol, C=N of the isoxazole ring, and C-O stretches of the ether and phenol should be present.
-
Melting Point: A sharp melting point is indicative of a pure compound.
Conclusion
This technical guide outlines a reliable and efficient two-step synthesis for 3-(4-Methoxyphenyl)-benzo[d]isoxazol-6-ol. The methodology is based on the well-established Claisen-Schmidt condensation and subsequent cyclization with hydroxylamine, providing a practical route for obtaining this valuable heterocyclic compound for further research in medicinal chemistry and drug development. The protocols provided are robust and can be adapted and optimized for specific laboratory conditions.
References
- Claisen-Schmidt Condensation. (n.d.).
- El Mahmoudi, A., Chkirate, K., Tachallait, H., Van Meervelt, L., Bakhouch, M., El-Massaoudi, M., ... & Benchat, N. (2022). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide. Molbank, 2022(4), M1482.
- Sivakumar, P. M., & Senthilkumar, P. (2025). Benzisoxazole Derivatives: Synthesis and Their Therapeutic Significance in Medicinal Chemistry. In Recent Developments in Chemistry and Biochemistry Research (Vol. 1).
- Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Synthetic Formal Report #2.
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzisoxazoles. Retrieved from [Link]
-
PubChem. (n.d.). 2',5'-Dihydroxy-4-methoxychalcone. Retrieved from [Link]
-
Wikipedia. (2023). Claisen–Schmidt condensation. Retrieved from [Link]
- ResearchGate. (n.d.). Condensation of 4‐methoxybenzaldehyde with 2‐hydroxyacetophenone using MgO/fly ash as base catalyst.
- SciTePress. (n.d.). Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques.
- Royal Society of Chemistry. (2013). Investigation of Facet Effects on the Catalytic Activity of Cu2O Nanocrystals for Efficient Regioselective Synthesis of 3,5-Disubstituted Isoxazoles.
- ResearchGate. (n.d.). Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry.
- Sukhorukov, A. Yu., & Lukoyanov, A. A. (2025). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 61(1), 1-2.
Sources
An In-Depth Technical Guide to 3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL: Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL, a molecule belonging to the pharmacologically significant benzisoxazole class of heterocyclic compounds. While specific research on this particular analogue is limited, this document synthesizes available data with established knowledge of the benzisoxazole scaffold to present its core chemical properties, a probable synthetic route, and its potential therapeutic applications. Benzisoxazole derivatives are recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making this compound a compound of interest for further investigation in drug discovery and development.[1][2][3]
Introduction to the Benzisoxazole Scaffold
Benzisoxazoles are aromatic organic compounds featuring a benzene ring fused to an isoxazole ring.[4] This privileged scaffold is a cornerstone in medicinal chemistry due to its presence in a variety of biologically active molecules.[1][3][5] The structural and electronic properties of the benzisoxazole nucleus contribute to its ability to interact with a wide range of biological targets, leading to diverse pharmacological effects.[2] Notable applications of functionalized benzisoxazoles include antipsychotic drugs like risperidone and the anticonvulsant zonisamide.[4] The therapeutic potential of benzisoxazole derivatives extends to anticancer, antibacterial, anti-inflammatory, and antidepressant activities.[1][2][3][5]
Chemical Properties of this compound
Based on its chemical structure and data from chemical suppliers, the fundamental properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 885273-25-6 | [6] |
| Molecular Formula | C14H11NO3 | [6] |
| Molecular Weight | 241.24 g/mol | Inferred from Molecular Formula |
| IUPAC Name | 3-(4-methoxyphenyl)-1,2-benzisoxazol-6-ol | [6] |
| Synonyms | This compound, 3-(4-METHOXYPHENYL)-1,2-BENZISOXAZOL-6-OL | [6] |
Note: Experimental data such as melting point, boiling point, and solubility for this specific compound are not widely available in the public domain and would require experimental determination.
Proposed Synthesis of this compound
Proposed Synthetic Pathway
The synthesis would likely proceed via a one-pot reaction involving 2,4-dihydroxybenzonitrile and a Grignard reagent derived from 4-bromoanisole.
Sources
- 1. cris.technion.ac.il [cris.technion.ac.il]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzisoxazole - Wikipedia [en.wikipedia.org]
- 5. isca.me [isca.me]
- 6. This compound [885273-25-6] | Chemsigma [chemsigma.com]
- 7. Benzisoxazole synthesis [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Physicochemical Characteristics of 3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL
Introduction
The compound 3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL belongs to the benzisoxazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry. Benzisoxazole derivatives are known to exhibit a wide range of pharmacological activities, including antipsychotic, antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The therapeutic potential of any drug candidate is fundamentally linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile.
This guide provides a comprehensive technical overview of the key physicochemical characteristics of this compound. While experimental data for this specific molecule is not extensively available in public literature, this document outlines the predicted properties based on its structural components: the rigid, aromatic benzisoxazole core, the electron-donating methoxyphenyl group, and the acidic hydroxyl group. Crucially, this guide details the robust experimental protocols required to determine these properties, offering researchers and drug development professionals a practical framework for the characterization of this and similar novel chemical entities.
Molecular Structure and Predicted General Properties
The molecular structure of this compound is characterized by a fusion of a benzene ring and an isoxazole ring, forming the benzisoxazole moiety. A methoxyphenyl group is attached at the 3-position of the isoxazole ring, and a hydroxyl group is present at the 6-position of the benzo ring.
Predicted General Properties:
-
Physical State: Likely to be a crystalline solid at room temperature, a common characteristic of aromatic compounds with similar molecular weights.
-
Aromaticity: The benzisoxazole ring system is aromatic, contributing to its chemical stability.[4]
Melting Point
The melting point is a critical indicator of a compound's purity and is influenced by the strength of intermolecular forces in the crystal lattice. For this compound, the planar aromatic rings are expected to facilitate π-π stacking, while the hydroxyl group can participate in hydrogen bonding, suggesting a relatively high melting point.
Experimental Protocol: Capillary Melting Point Determination
This method is a standard and widely accepted technique for determining the melting point of a crystalline solid.[5][6][7]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar digital device)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, grind the crystalline sample into a fine powder using a mortar and pestle.[5]
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/min) to get a rough estimate.
-
Accurate Determination: For an accurate measurement, set the heating rate to 1-2 °C/min once the temperature is within 15-20 °C of the estimated melting point.
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (initial melting point) and the temperature at which the entire sample becomes a clear liquid (final melting point). The range between these two temperatures is the melting range. A narrow melting range (0.5-2 °C) is indicative of a pure compound.[7]
Caption: Workflow for Melting Point Determination.
Solubility
Solubility is a crucial parameter that affects a drug's bioavailability. The "like dissolves like" principle is a useful guide.[8][9] The presence of the polar hydroxyl group suggests potential solubility in polar protic solvents, while the large aromatic core implies solubility in organic solvents.
Predicted Solubility Profile:
-
Water: Low solubility due to the dominant hydrophobic aromatic structure. The hydroxyl group may impart slight aqueous solubility.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Likely soluble due to hydrogen bonding with the hydroxyl group.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Expected to be soluble.
-
Nonpolar Solvents (e.g., Hexane): Likely insoluble.
-
Aqueous Base (e.g., 5% NaOH): Soluble, as the phenolic hydroxyl group will be deprotonated to form a more soluble phenoxide salt.[10]
-
Aqueous Acid (e.g., 5% HCl): Insoluble.
Experimental Protocol: Qualitative Solubility Testing
This protocol provides a systematic approach to determining the solubility of a compound in various solvents.[10][11]
Materials:
-
Small test tubes
-
Spatula
-
Vortex mixer
-
Solvents: Deionized water, Methanol, DMSO, Hexane, 5% (w/v) NaOH, 5% (v/v) HCl
Procedure:
-
Sample Addition: Place approximately 10-20 mg of the compound into a clean, dry test tube.
-
Solvent Addition: Add 1 mL of the selected solvent to the test tube.
-
Mixing: Vigorously mix the contents using a vortex mixer for 30-60 seconds.
-
Observation: Visually inspect the mixture. Classify the solubility as:
-
Soluble: The solid completely dissolves, forming a clear solution.
-
Partially Soluble: Some of the solid dissolves, but a noticeable amount remains.
-
Insoluble: The solid does not appear to dissolve.
-
-
Systematic Testing: Perform the solubility tests in a logical sequence. For example, start with water, followed by organic solvents, and then aqueous acidic and basic solutions.
Ionization Constant (pKa)
The pKa value indicates the strength of an acid. For this compound, the phenolic hydroxyl group is the primary acidic functional group. The pKa of phenol is approximately 9.99.[12] The electronic nature of the benzisoxazole ring and the methoxy group will influence the acidity of the hydroxyl group. The methoxy group is generally electron-donating, which might slightly increase the pKa compared to phenol. The ability to predict pKa values is crucial in drug development.[13]
Experimental Protocol: UV-Vis Spectrophotometric pKa Determination
This method is based on the principle that the ionized and non-ionized forms of a compound have different UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.[14]
Apparatus:
-
UV-Vis spectrophotometer
-
pH meter
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Reagents:
-
Buffer solutions covering a range of pH values (e.g., pH 7 to 12)
-
Stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile)
-
Deionized water
Procedure:
-
Wavelength Selection: Record the UV-Vis spectra of the compound in a highly acidic solution (e.g., pH 2) and a highly basic solution (e.g., pH 12) to determine the wavelength of maximum absorbance difference (λ_max) between the ionized and non-ionized forms.
-
Sample Preparation: Prepare a series of solutions with a constant concentration of the compound in buffer solutions of varying pH.
-
Absorbance Measurement: Measure the absorbance of each solution at the selected λ_max.
-
Data Analysis: Plot the measured absorbance versus pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound. The pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A_b - A) / (A - A_a)] where A is the absorbance at a given pH, A_a is the absorbance of the fully protonated form, and A_b is the absorbance of the fully deprotonated form.
Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's differential solubility in a nonpolar solvent (typically n-octanol) and a polar solvent (water). It is a critical parameter for predicting a drug's membrane permeability and overall ADME properties.[15][16] A positive logP value indicates higher solubility in the lipid phase (lipophilic), while a negative value indicates higher solubility in the aqueous phase (hydrophilic).[15] Given its large aromatic structure, this compound is expected to be lipophilic with a positive logP value.
Experimental Protocol: HPLC-based logP Determination
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable method for estimating logP values.[17]
Apparatus:
-
HPLC system with a UV detector
-
Reversed-phase column (e.g., C18)
-
Autosampler
Procedure:
-
Mobile Phase Preparation: Prepare a series of isocratic mobile phases consisting of varying ratios of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer.
-
Standard Preparation: Prepare solutions of standard compounds with known logP values.
-
Sample Preparation: Prepare a solution of the test compound.
-
Chromatographic Analysis: Inject the standard compounds and the test compound into the HPLC system and record their retention times for each mobile phase composition.
-
Data Analysis:
-
Calculate the capacity factor (k) for each compound at each mobile phase composition: k = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the dead time.
-
Extrapolate the logarithm of the capacity factor (log k) to 100% aqueous phase to obtain log k_w.
-
Create a calibration curve by plotting the known logP values of the standard compounds against their corresponding log k_w values.
-
Determine the logP of the test compound by interpolating its log k_w value on the calibration curve.
-
Caption: Workflow for HPLC-based logP Determination.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the chemical structure and purity of a synthesized compound.[18]
UV-Visible Spectroscopy
Aromatic compounds typically exhibit characteristic absorptions in the UV region.[19][20] The benzisoxazole ring system is expected to show multiple absorption bands. The presence of the methoxy and hydroxyl substituents will likely cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzisoxazole.
Experimental Protocol:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol).
-
Use a dual-beam UV-Vis spectrophotometer to record the absorption spectrum, typically from 200 to 400 nm, using the pure solvent as a reference.
-
Identify the wavelengths of maximum absorbance (λ_max).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure.[21]
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Aromatic protons on the benzisoxazole and methoxyphenyl rings are expected to appear in the downfield region (typically 6.5-8.5 ppm). The hydroxyl proton will likely appear as a broad singlet, and the methoxy protons will be a sharp singlet around 3.8 ppm.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.
Experimental Protocol:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Process the data (Fourier transformation, phasing, and baseline correction) and analyze the chemical shifts, integration (for ¹H), and coupling patterns to assign the signals to the respective nuclei in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation.[22][23][24]
Experimental Protocol:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
Acquire the mass spectrum and identify the molecular ion peak (M⁺ or [M+H]⁺), which corresponds to the molecular weight of the compound.
-
Analyze the fragmentation pattern to further confirm the structure.
Summary of Predicted Physicochemical Characteristics
| Property | Predicted Value/Characteristic | Significance in Drug Development |
| Molecular Formula | C₁₄H₁₁NO₃ | Defines the elemental composition. |
| Molecular Weight | 241.24 g/mol | Influences diffusion and transport properties. |
| Physical State | Crystalline Solid | Important for formulation and handling. |
| Melting Point | Moderately High | Indicator of purity and lattice energy. |
| Aqueous Solubility | Low | Affects bioavailability and formulation options. |
| Solubility in 5% NaOH | Soluble | Confirms the presence of an acidic phenolic group. |
| pKa | ~9-10 | Determines the ionization state at physiological pH, affecting solubility and receptor binding. |
| logP | Positive (likely 2-4) | Indicates lipophilicity, influencing membrane permeability and distribution. |
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the key physicochemical properties of this compound. While specific experimental values require laboratory investigation, the predicted characteristics based on its chemical structure offer valuable insights for researchers in the field of drug discovery. The detailed experimental protocols provided herein serve as a practical resource for the systematic characterization of this and other novel benzisoxazole derivatives, facilitating the rational design and development of new therapeutic agents.
References
- Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – W
- Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. (2023). URL not available
- An In-depth Technical Guide to the Physicochemical Properties of Substituted Benzoxazoles. Benchchem. (URL not available)
-
Absolute pKa Determinations for Substituted Phenols. (2002). Journal of the American Chemical Society. [Link]
- Application Note: Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy. Benchchem. (URL not available)
-
Melting Point Determination. thinkSRS.com. [Link]
- Melting point determin
-
Measuring the Melting Point. (2023). Westlab Canada. [Link]
- LogP—Making Sense of the Value. ACD/Labs. (URL not available)
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (URL not available)
- Absolute pKa determinations for substituted phenols. SciSpace. (URL not available)
-
Melting point determination. SSERC. [Link]
- Experiment: Solubility of Organic & Inorganic Compounds. (URL not available)
-
The pK a values of phenolic compounds obtained by spectrometric method in MeCN-water media. ResearchGate. [Link]
-
Experiment 1. Solubility of Organic Compounds. Scribd. [Link]
-
Why does a hydroxyl group decrease the acidity of an Aromatic ring? (2023). Chemistry Stack Exchange. [Link]
-
Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. (2023). ASTM. [Link]
-
How To Determine Solubility Of Organic Compounds? (2025). Chemistry For Everyone - YouTube. [Link]
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IR, NMR and HR-MS Mass spectrum of isoxazole 2c. ResearchGate. [Link]
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MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar. [Link]
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Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021). PMC. [Link]
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Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. Analytical Chemistry. [Link]
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The Significance of 1,2-Benzisoxazol-3-amine in Creating Advanced Benzisoxazole Derivatives. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). PMC. [Link]
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An In-depth Technical Guide to Elucidating the Mechanism of Action of 3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Scientific Imperative
The convergence of a privileged scaffold, the benzo[d]isoxazole nucleus, with the electronically significant 4-methoxyphenyl and 6-hydroxyl moieties presents a compelling case for the targeted investigation of 3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL. The benzo[d]isoxazole core is a recurring motif in pharmacologically active agents, with derivatives demonstrating a spectrum of activities including, but not limited to, inhibition of receptor tyrosine kinases and modulation of hypoxia-inducible factor (HIF)-1α.[1][2] This guide delineates a strategic, multi-tiered approach to systematically unravel the mechanism of action of this novel chemical entity, providing a robust framework for its preclinical evaluation.
Foundational Rationale and Postulated Mechanisms of Action
Given the absence of direct literature on this compound, our investigative strategy is predicated on the established pharmacology of its constituent chemical functionalities.
The Benzoxazole Core: A Locus of Diverse Bioactivity
The benzoxazole scaffold is a well-established pharmacophore. Its derivatives have been implicated in a range of biological processes, from antimicrobial and anticancer to anti-inflammatory and analgesic effects.[3] This diversity of action suggests that the benzoxazole ring system can be tailored to interact with a variety of biological targets.
Primary Postulated Mechanism: Tyrosine Kinase Inhibition
A significant body of evidence points to the potential of 3-substituted benzo[d]isoxazoles to function as inhibitors of receptor tyrosine kinases (RTKs).[1] Specifically, the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families are notable targets.[1] The 4-methoxyphenyl substituent can engage in critical hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of various kinases. The 6-hydroxyl group may further enhance binding affinity or confer selectivity.
Secondary Postulated Mechanism: Modulation of the Hypoxic Response
Recent studies have identified benzo[d]isoxazole derivatives as potent inhibitors of HIF-1α transcription.[2] HIF-1α is a master regulator of the cellular response to hypoxia and a key target in oncology. The planar nature of the benzo[d]isoxazole ring system is well-suited for intercalation or binding to regulatory elements involved in HIF-1α expression or stability.
A Phased Experimental Approach to Mechanistic Elucidation
A sequential and logical progression of experiments is paramount to systematically validate or refute the postulated mechanisms of action.
Phase I: In Vitro Target Engagement and Selectivity Profiling
The initial phase focuses on direct biochemical assays to ascertain target binding and inhibitory activity.
Experimental Protocol: Kinase Inhibition Assay
-
Objective: To quantify the inhibitory potential of this compound against a panel of clinically relevant tyrosine kinases.
-
Methodology:
-
Utilize a commercially available kinase panel (e.g., Eurofins KinaseProfiler™ or Reaction Biology's HotSpot™).
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform initial screening at a single concentration (e.g., 10 µM) against a broad panel of at least 50 kinases, including VEGFR, PDGFR, EGFR, and other key oncogenic kinases.
-
For any kinase exhibiting >50% inhibition, perform a dose-response analysis to determine the half-maximal inhibitory concentration (IC50). A typical 10-point, 3-fold serial dilution starting from 100 µM is recommended.
-
The assay is typically a radiometric (33P-ATP) or fluorescence-based (e.g., Z'-LYTE™) format, measuring the phosphorylation of a substrate peptide.
-
-
Data Analysis and Interpretation:
-
Calculate the percent inhibition relative to a vehicle control (DMSO).
-
Fit the dose-response data to a sigmoidal curve to derive IC50 values.
-
Results will be summarized in a tabular format for clear comparison of inhibitory potency and selectivity.
-
Data Presentation: Kinase Inhibition Profile
| Kinase Target | % Inhibition at 10 µM | IC50 (nM) |
| VEGFR2 | Experimental Value | Experimental Value |
| PDGFRβ | Experimental Value | Experimental Value |
| EGFR | Experimental Value | Experimental Value |
| SRC | Experimental Value | Experimental Value |
| ... (other kinases) | Experimental Value | Experimental Value |
Experimental Protocol: HIF-1α Reporter Assay
-
Objective: To assess the ability of the compound to inhibit HIF-1α transcriptional activity.
-
Methodology:
-
Utilize a stable cell line (e.g., HEK293T or a relevant cancer cell line) co-transfected with a hypoxia-responsive element (HRE)-luciferase reporter construct and a constitutively expressed Renilla luciferase construct for normalization.
-
Culture cells under normoxic (21% O2) and hypoxic (1% O2) conditions in the presence of varying concentrations of the test compound.
-
After a suitable incubation period (e.g., 16-24 hours), lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
-
Data Analysis and Interpretation:
-
Normalize the HRE-driven firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the fold induction of luciferase activity by hypoxia in the absence of the compound.
-
Determine the IC50 of the compound for the inhibition of hypoxia-induced luciferase activity.
-
Phase II: Cellular Target Validation and Pathway Analysis
Following in vitro confirmation of target engagement, the focus shifts to validating these findings in a cellular context.
Experimental Protocol: Western Blot Analysis of Phospho-Kinase Levels
-
Objective: To determine if the compound inhibits the phosphorylation of its target kinase in a cellular environment.
-
Methodology:
-
Select a cell line that expresses the target kinase(s) of interest (e.g., HUVECs for VEGFR2, HT1080 for PDGFRβ).
-
Starve the cells to reduce basal kinase activity, then stimulate with the appropriate ligand (e.g., VEGF-A for VEGFR2, PDGF-BB for PDGFRβ) in the presence or absence of the test compound at various concentrations.
-
Lyse the cells and perform SDS-PAGE and Western blotting using antibodies specific for the phosphorylated form of the target kinase and for the total kinase as a loading control.
-
-
Data Analysis and Interpretation:
-
Quantify the band intensities using densitometry.
-
Normalize the phospho-kinase signal to the total kinase signal.
-
Determine the concentration-dependent inhibition of ligand-induced kinase phosphorylation.
-
Experimental Workflow: Cellular Kinase Inhibition
Caption: Workflow for assessing cellular kinase inhibition.
Experimental Protocol: Analysis of HIF-1α Protein Levels and Downstream Target Gene Expression
-
Objective: To confirm that the compound reduces HIF-1α protein accumulation and the expression of its target genes.
-
Methodology:
-
Culture a relevant cancer cell line (e.g., HeLa or HepG2) under hypoxic conditions with and without the test compound.
-
For protein analysis, perform Western blotting for HIF-1α.
-
For gene expression analysis, extract total RNA and perform quantitative real-time PCR (qRT-PCR) for HIF-1α target genes such as VEGF and PDK1.[2]
-
-
Data Analysis and Interpretation:
-
Quantify the reduction in HIF-1α protein levels.
-
Calculate the fold change in target gene expression relative to a housekeeping gene.
-
Signaling Pathway: Hypoxia-Inducible Factor (HIF)-1α Pathway
Caption: Simplified HIF-1α signaling pathway.
Concluding Remarks and Future Directions
The proposed experimental framework provides a comprehensive and scientifically rigorous path to elucidating the mechanism of action of this compound. The outcomes of these studies will be pivotal in guiding the future development of this compound. Positive results in the kinase inhibition and cellular phosphorylation assays would strongly support a mechanism centered on RTK inhibition, warranting further investigation into its anti-angiogenic and anti-proliferative effects in more complex biological systems, including in vivo cancer models. Conversely, potent activity in the HIF-1α reporter and downstream target gene assays would position this compound as a potential modulator of the hypoxic response, a highly sought-after characteristic for novel anticancer agents. The multifaceted nature of the benzo[d]isoxazole scaffold allows for the possibility of a dual mechanism of action, which would be a highly desirable attribute in a drug candidate. Subsequent studies should also explore potential off-target effects and conduct a thorough ADME-Tox profiling to fully characterize its therapeutic potential.
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An In-depth Technical Guide to Elucidating the Biological Targets of 3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate the biological targets of the novel compound, 3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL. Leveraging the established pharmacological profile of the benzisoxazole scaffold, we will explore potential target classes and detail robust experimental strategies for target deconvolution and mechanistic elucidation.
Introduction: The Benzisoxazole Scaffold as a Privileged Structure in Medicinal Chemistry
The benzisoxazole motif is a cornerstone in modern medicinal chemistry, recognized for its versatile binding properties and its presence in a multitude of biologically active compounds.[1] This privileged scaffold forms the backbone of drugs spanning various therapeutic areas, including antipsychotics, anti-inflammatory agents, and anticancer therapies.[1][2] The specific compound of interest, this compound, possesses a unique substitution pattern that suggests a potential for novel bioactivity. The methoxy-phenyl group can influence interactions with target proteins, while the hydroxyl group on the benzisoxazole core may be critical for hydrogen bonding within a binding pocket. Understanding the precise biological targets of this molecule is paramount to unlocking its therapeutic potential.
Inferring Potential Biological Targets: A Data-Driven Approach
While direct studies on this compound are not extensively available, the rich pharmacology of related benzisoxazole and isoxazole derivatives provides a strong basis for hypothesizing potential biological targets.[3][4]
G-Protein Coupled Receptors (GPCRs): Modulators of Neurological Pathways
Many psychoactive drugs feature the benzisoxazole core, which has been shown to interact with various GPCRs.
-
Dopamine and Serotonin Receptors: Benzisoxazole derivatives have been identified as potent antagonists of dopamine D2 and serotonin 5-HT2A receptors, a hallmark of atypical antipsychotics.[1][5] The structural resemblance of our compound of interest to these agents suggests a high probability of interaction with these neuroreceptors.
-
Other GPCRs: The broad utility of the isoxazole scaffold suggests potential interactions with other GPCRs, which could be explored through comprehensive screening.[6]
Enzymes: Key Regulators of Cellular Processes
The isoxazole ring is a versatile pharmacophore that can inhibit various enzymes.
-
Monoamine Oxidase B (MAO-B): Certain benzisoxazole-containing molecules are selective and reversible inhibitors of MAO-B, an enzyme implicated in neurodegenerative disorders like Parkinson's disease.[7][8][9] The chemical features of this compound are consistent with those of known MAO-B inhibitors.
-
Acetylcholinesterase (AChE): Inhibition of AChE is a key strategy in the treatment of Alzheimer's disease. The benzisoxazole scaffold has been incorporated into potent AChE inhibitors, making this enzyme a plausible target.[1][5]
Kinases: Master Regulators of Cell Signaling
The isoxazole moiety is present in numerous kinase inhibitors, particularly those targeting pathways involved in cancer and inflammation.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Benzoxazole and benzisoxazole derivatives have demonstrated anticancer activity through the inhibition of key signaling pathways, including the VEGF/VEGFR-2 axis, which is crucial for angiogenesis.[9]
-
Other Kinases: Given the prevalence of isoxazoles in kinase inhibitor design, a broader kinase panel screen would be a logical step to identify potential targets.
Nuclear Receptors and Transcription Factors
-
NF-κB Signaling Pathway: The anti-inflammatory properties of some benzisoxazole derivatives may be attributed to the modulation of the NF-κB signaling pathway, a central regulator of inflammation.[9][10]
Target Identification and Deconvolution: Unveiling the Direct Binding Partners
To move from inferred to confirmed targets, a multi-pronged experimental approach is essential. The following workflows are designed to identify the direct molecular interactors of this compound.
Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
This powerful technique allows for the enrichment and identification of proteins that bind to an immobilized ligand.[11][12] The core principle involves chemically attaching the compound of interest to a solid support to "fish" for its binding partners in a cell lysate.[13]
Experimental Workflow: AC-MS
Caption: Workflow for Affinity Chromatography-Mass Spectrometry.
Chemical Proteomics
Chemical proteomics offers a broader, in-situ perspective on target engagement.[14] This approach utilizes a tagged version of the compound to pull down interacting proteins from a complex biological sample.[13]
Experimental Protocol: Chemical Proteomics
-
Probe Synthesis: Synthesize a derivative of this compound with a linker and a reporter tag (e.g., biotin).
-
Cell Treatment: Treat live cells or cell lysates with the biotinylated probe.
-
Cross-linking (Optional): If the interaction is transient, use a cross-linking agent to stabilize the probe-target complex.
-
Lysis and Enrichment: Lyse the cells and enrich the biotinylated complexes using streptavidin-coated beads.
-
Elution and Digestion: Elute the bound proteins and digest them into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS to identify the proteins.[15]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a cellular context.[8][16] The principle is that a ligand binding to its target protein increases the protein's thermal stability.[16]
Experimental Workflow: CETSA
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Target Validation and Mechanistic Studies
Once potential targets are identified, it is crucial to validate these interactions and understand their functional consequences.
Quantitative Data Summary
All quantitative data from validation assays should be meticulously recorded and summarized for comparative analysis.
| Target | Assay Type | Endpoint | IC₅₀/EC₅₀/Kᵢ (nM) | Fold Selectivity | Notes |
| MAO-B | Enzyme Inhibition | IC₅₀ | vs. MAO-A | Reversibility, mechanism of inhibition | |
| 5-HT₂ₐ Receptor | Radioligand Binding | Kᵢ | vs. D₂ Receptor | Agonist/Antagonist activity | |
| VEGFR-2 | Kinase Activity | IC₅₀ | vs. other kinases | ATP competitive? | |
| Acetylcholinesterase | Enzyme Inhibition | IC₅₀ | vs. BChE | ||
| NF-κB Pathway | Western Blot (p-IκBα) | EC₅₀ | Effect on downstream gene expression |
Detailed Experimental Protocols
4.2.1. Monoamine Oxidase B (MAO-B) Inhibition Assay
This fluorometric assay measures the production of hydrogen peroxide, a byproduct of MAO activity.[17]
-
Reagent Preparation: Prepare MAO-B assay buffer, a high-sensitivity probe, MAO-B enzyme, MAO-B substrate, a developer, and an inhibitor control (e.g., Selegiline).[17]
-
Assay Plate Setup: Add MAO-B assay buffer to all wells. Add various concentrations of this compound or the control inhibitor to the appropriate wells.
-
Enzyme Addition: Add the diluted MAO-B enzyme solution to all wells except the blank. Incubate for 10 minutes at 37°C.[17]
-
Substrate Addition: Add the MAO-B substrate solution to all wells to initiate the reaction.
-
Detection: Add the developer and probe solution. Incubate for 10-20 minutes at 37°C, protected from light.
-
Measurement: Read the fluorescence at Ex/Em = 535/587 nm.
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ value.
4.2.2. VEGFR-2 Kinase Inhibition Assay
This assay measures the amount of ATP consumed during the phosphorylation of a substrate by VEGFR-2.[2]
-
Reagent Preparation: Prepare 1x kinase assay buffer, ATP, and a substrate solution (e.g., Poly-Glu,Tyr 4:1).[2]
-
Assay Plate Setup: Add the kinase buffer, ATP, and substrate to all wells of a 96-well plate. Add the test compound at various concentrations.
-
Enzyme Addition: Add purified recombinant VEGFR-2 kinase to initiate the reaction.[18] Incubate at 30°C for 45 minutes.[2]
-
Detection: Add a kinase detection reagent (e.g., Kinase-Glo™ MAX). Incubate at room temperature for 15 minutes.[2]
-
Measurement: Read the luminescence using a microplate reader.
-
Data Analysis: A decrease in luminescence indicates kinase inhibition. Calculate the IC₅₀ value.
4.2.3. Serotonin (5-HT₂ₐ) Receptor Binding Assay
This assay measures the ability of the test compound to displace a radiolabeled ligand from the 5-HT₂ₐ receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human 5-HT₂ₐ receptor.
-
Assay Setup: In a 96-well plate, add the cell membranes, a radiolabeled ligand (e.g., [³H]ketanserin), and various concentrations of the test compound.[7]
-
Incubation: Incubate the plate to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand.
-
Washing: Wash the filters to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the Kᵢ value of the test compound.
Signaling Pathway: GPCR (5-HT₂ₐ) Downstream Signaling
Caption: Simplified 5-HT₂ₐ Receptor Signaling Pathway.
4.2.4. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the product of AChE activity.[19]
-
Reagent Preparation: Prepare phosphate buffer, acetylthiocholine (ATChI), and 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).[19]
-
Assay Plate Setup: Add buffer, DTNB, and various concentrations of the test compound to a 96-well plate.
-
Enzyme Addition: Add AChE enzyme solution.
-
Reaction Initiation: Add the substrate, ATChI, to all wells.[19]
-
Measurement: Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes.[19]
-
Data Analysis: The rate of color change is proportional to AChE activity. Calculate the percent inhibition and IC₅₀ value.
4.2.5. Western Blot for NF-κB Pathway Activation
This protocol assesses the phosphorylation of IκBα, a key event in the activation of the canonical NF-κB pathway.[1]
-
Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages) and treat with a stimulant (e.g., LPS) in the presence or absence of various concentrations of this compound for different time points (e.g., 0, 15, 30, 60 minutes).
-
Cell Lysis: Prepare whole-cell lysates using a lysis buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.[20]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[20]
-
Blocking: Block the membrane to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.[20]
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phospho-IκBα signal to total IκBα and the loading control.
Signaling Pathway: Canonical NF-κB Activation
Caption: Overview of the Canonical NF-κB Signaling Pathway.
Conclusion
The systematic approach outlined in this guide, from hypothesis generation based on scaffold pharmacology to rigorous experimental validation, provides a clear path to elucidating the biological targets of this compound. The integration of unbiased, proteome-wide screening methods with specific, hypothesis-driven validation assays will ensure a comprehensive understanding of the compound's mechanism of action. This knowledge is the critical foundation for its future development as a potential therapeutic agent.
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ResearchGate. What will be the best way to test NFkb activation via western blot?. [Link]
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Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1473, 191-207. [Link]
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Wang, S., et al. (2023). Affinity Chromatographic Method for Determining Drug–Protein Interaction with Enhanced Speed Than Typical Frontal Analysis. Langmuir, 39(30), 10563-10570. [Link]
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ResearchGate. (2017). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. [Link]
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Sharma, V., et al. (2018). Synthesis and Biological activities of 1,2-Benzisoxazoles and their N- Glucosides. Journal of Applicable Chemistry, 7(5), 1251-1258. [Link]
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A Spectroscopic Guide to the Characterization of 3-(4-Methoxy-phenyl)-benzo[d]isoxazol-6-ol: A Predictive Approach
Preamble: This technical guide provides a detailed predictive overview of the spectroscopic data for 3-(4-Methoxy-phenyl)-benzo[d]isoxazol-6-ol. A thorough search of publicly available scientific databases did not yield experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this specific compound. Therefore, the data and interpretations presented herein are based on established spectroscopic principles, predictive software, and analysis of structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals to aid in the potential identification and characterization of this and related molecules.
Molecular Structure and Properties
This compound is a heterocyclic compound featuring a benzisoxazole core. The benzisoxazole moiety is of significant interest in medicinal chemistry, forming the structural basis for a number of pharmaceutical agents, including some antipsychotics and anticonvulsants[1][2]. The molecule consists of a p-methoxyphenyl group attached to the 3-position of the benzisoxazole ring and a hydroxyl group at the 6-position.
-
Molecular Formula: C₁₄H₁₁NO₃
-
Molecular Weight: 241.24 g/mol
Caption: Molecular structure of this compound.
Mass Spectrometry
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Experimental Protocol
A standard approach for the analysis of this compound by mass spectrometry would involve liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.[3]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).[3]
-
Mobile Phase A: 0.1% formic acid in water.[3]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[3]
-
Gradient: A suitable gradient would be used to ensure good separation and peak shape, for example, starting at 5% B and ramping up to 95% B.[3]
-
Flow Rate: 0.4 mL/min.[3]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Both positive (ESI+) and negative (ESI-) modes should be employed to maximize information gathering.
-
Scan Range: m/z 50-500.
-
Collision Energy: A range of collision energies would be applied in the tandem MS experiments to induce fragmentation.
-
Predicted Mass Spectrum Data
Positive Ion Mode (ESI+):
In positive ion mode, the molecule is expected to protonate to form the molecular ion [M+H]⁺ at m/z 242. Key fragmentation pathways are predicted to involve the benzisoxazole and methoxyphenyl moieties.
Negative Ion Mode (ESI-):
In negative ion mode, deprotonation of the phenolic hydroxyl group is expected, leading to a molecular ion [M-H]⁻ at m/z 240.
| Predicted m/z | Ion Formula | Mode | Interpretation |
| 242.07 | [C₁₄H₁₂NO₃]⁺ | ESI+ | Protonated molecular ion [M+H]⁺ |
| 240.06 | [C₁₄H₁₀NO₃]⁻ | ESI- | Deprotonated molecular ion [M-H]⁻ |
| 227.05 | [C₁₃H₉NO₃]⁺ | ESI+ | Loss of CH₃ from the methoxy group |
| 214.06 | [C₁₃H₁₂NO₂]⁺ | ESI+ | Loss of CO |
| 198.06 | [C₁₃H₁₀O₂]⁺ | ESI+ | Loss of HCN from m/z 227 |
| 135.04 | [C₈H₇O₂]⁺ | ESI+ | Cleavage yielding the methoxyphenyl fragment |
| 107.05 | [C₇H₇O]⁺ | ESI+ | Loss of CO from m/z 135 |
Predicted Fragmentation Pathway (ESI+)
Sources
3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL structural analogs and derivatives
An In-Depth Technical Guide to 3-(4-Methoxy-phenyl)-benzo[d]isoxazol-6-ol: Structural Analogs, Derivatives, and Therapeutic Potential
Authored by a Senior Application Scientist
Abstract
The 1,2-benzisoxazole core represents a privileged scaffold in medicinal chemistry, forming the foundation of several approved drugs and a multitude of clinical candidates.[1] Its unique physicochemical properties and synthetic tractability have made it a focal point for the development of novel therapeutic agents across diverse disease areas. This technical guide focuses on the specific chemical entity, this compound, and its derivatives. We will provide an in-depth exploration of the synthesis, structure-activity relationships (SAR), and biological mechanisms of this compound class, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. The narrative will delve into the causality behind experimental design and the validation of protocols, grounded in authoritative references.
Introduction: The Benzisoxazole Scaffold in Drug Discovery
Heterocyclic compounds are cornerstones of modern pharmacology, and the benzisoxazole ring system is a particularly noteworthy example. This bicyclic heteroaromatic structure is present in established pharmaceuticals such as the anticonvulsant zonisamide and the antipsychotic risperidone, highlighting its ability to interact with key biological targets in the central nervous system.[1]
The broader family of benzisoxazole and the closely related benzoxazole derivatives exhibits a remarkable spectrum of biological activities, including:
-
Anticancer: Targeting various cancer cell lines through mechanisms like kinase and histone deacetylase (HDAC) inhibition.[2][3][4]
-
Anticonvulsant: Demonstrating efficacy in preclinical models of epilepsy.[1][5]
-
Antimicrobial: Showing activity against Gram-positive bacteria and pathogenic fungi.[1][6]
-
Anti-inflammatory: Exhibiting potential in modulating inflammatory pathways.[1]
-
Enzyme Inhibition: Acting as potent inhibitors of enzymes like monoamine oxidase (MAO).[2]
The core structure of This compound serves as an excellent starting point for chemical exploration. The 3-aryl substitution allows for modulation of electronic and steric properties, the phenol at the 6-position provides a handle for further derivatization or crucial hydrogen bonding interactions, and the methoxy group on the pendant phenyl ring influences solubility and target engagement. This guide will systematically dissect this scaffold to unlock its therapeutic potential.
Synthetic Strategies for Benzisoxazole Derivatives
The construction of the 3-aryl-1,2-benzisoxazole core is synthetically accessible, with the Claisen-Schmidt condensation followed by cyclization being a prevalent and robust method. This approach offers the flexibility to introduce a wide array of substituents on both aromatic rings.
General Synthetic Workflow
The development of novel analogs typically follows a structured path from initial synthesis to biological validation. This workflow is designed to efficiently identify lead compounds through iterative optimization.
Caption: General workflow for the synthesis and evaluation of benzisoxazole analogs.
Experimental Protocol: Synthesis of a 3,5-Disubstituted Isoxazole from a Chalcone Intermediate
This protocol describes a representative synthesis based on established methodologies for creating the isoxazole ring from a chalcone precursor.[7][8][9] The causality for this choice lies in its high efficiency and tolerance for diverse functional groups, making it ideal for generating a library of analogs.
Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)
-
Dissolve 1.0 equivalent of a substituted acetophenone (e.g., 4-methoxyacetophenone) and 1.0 equivalent of a substituted benzaldehyde in ethanol.
-
Add an aqueous solution of a strong base (e.g., 40% KOH) dropwise to the stirred mixture at room temperature. The base acts as a catalyst by deprotonating the α-carbon of the acetophenone, initiating the condensation.
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone product.
-
Collect the solid by vacuum filtration, wash with cold water, and recrystallize from ethanol to yield the pure chalcone.
Step 2: Isoxazole Ring Formation (Cyclization)
-
Reflux a mixture of the synthesized chalcone (1.0 eq.) and hydroxylamine hydrochloride (1.5 eq.) in absolute ethanol.
-
Add a base, such as sodium acetate or potassium hydroxide, to the mixture.[8] The base neutralizes the HCl salt and facilitates the nucleophilic attack of hydroxylamine onto the chalcone's β-carbon.
-
Continue refluxing for 6-12 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into cold water to precipitate the crude isoxazole derivative.
-
Filter the product, dry it, and purify using column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to obtain the final compound.[9]
Biological Activities and Structure-Activity Relationships (SAR)
Systematic modification of the this compound scaffold has yielded derivatives with potent and often specific biological activities. Understanding the relationship between these structural changes and their functional consequences is critical for rational drug design.
Anticancer Activity
The benzisoxazole core is a promising scaffold for anticancer agents. Derivatives have shown efficacy against various cancer types, including acute myeloid leukemia (AML) and lung cancer.[3][4]
Key SAR Insights:
-
Modification at the 3-Position: Attaching a 1,2,3-triazole moiety to the 3-position of the benzisoxazole ring via a click chemistry approach resulted in compounds with significant antiproliferative effects against human AML cells.[3] The derivative 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole (PTB) was identified as a particularly potent agent.[3] This suggests that extending the molecule at this position with a hydrogen-bond accepting heterocycle can enhance target engagement.
-
Hydroxylation Pattern: A derivative, 3-[2-(4-hydroxy-phenyl)-ethyl]-benzo[d]isoxazole-4,6-diol , synthesized from the natural product phloretin, demonstrated superior antitumor activity against A549 lung cancer cells compared to the standard drug paclitaxel.[4] The presence of multiple hydroxyl groups likely contributes to target binding and favorable physicochemical properties.
| Compound/Derivative Class | Cancer Cell Line | Activity (IC50) | Key Structural Feature | Reference |
| PTB | MV4-11 (AML) | 2 µM | 1,2,3-Triazole at 3-position | [3] |
| 3-[2-(4-hydroxy-phenyl)-ethyl]-benzo[d]isoxazole-4,6-diol | A549 (Lung) | More potent than Paclitaxel | Polyhydroxylated side chain | [4] |
Anticonvulsant Activity
The benzisoxazole scaffold is validated as an anticonvulsant pharmacophore by the drug zonisamide.[1] Research into novel derivatives has further elucidated the structural requirements for this activity.
Key SAR Insights:
-
Substitution on the Benzisoxazole Ring: Introduction of a halogen atom (e.g., chlorine or bromine) at the 5-position of the benzisoxazole ring was found to increase anticonvulsant activity in mouse models.[1][5] This modification enhances lipophilicity, which may improve blood-brain barrier penetration, a critical factor for CNS-acting drugs. However, this also led to increased neurotoxicity.[5]
-
Side Chain at the 3-Position: Synthesizing derivatives with a 3-(sulfamoylmethyl) side chain produced compounds with marked anticonvulsant properties.[5] The unsubstituted sulfamoyl group in 3-(sulfamoylmethyl)-1,2-benzisoxazole was identified as the most promising, suggesting that this polar group is crucial for interacting with the biological target.[5]
Mechanism of Action and Biological Targets
The diverse biological activities of benzisoxazole derivatives stem from their ability to interact with a range of molecular targets. Elucidating these mechanisms is key to optimizing their therapeutic profiles.
Histone Deacetylase (HDAC) Inhibition
A primary anticancer mechanism for certain benzisoxazole derivatives is the inhibition of histone deacetylases (HDACs).[3] HDACs are enzymes that remove acetyl groups from histones, leading to condensed chromatin and transcriptional repression of key tumor suppressor genes.
The potent AML agent PTB was found to induce apoptosis by inhibiting HDACs.[3] Molecular docking studies suggest that these compounds fit well within the hydrophobic active site of the enzyme, with key interactions anchoring them for potent inhibition.[3]
Caption: Proposed mechanism of action for HDAC-inhibiting benzisoxazole derivatives.
Kinase Inhibition
The related benzoxazole scaffold has been extensively investigated for its ability to inhibit protein kinases, which are frequently dysregulated in cancer.[2] Derivatives have shown inhibitory activity against VEGFR-2, EGFR, and PI3K.[2] Given the structural similarity, it is highly probable that benzisoxazole derivatives can be designed to target these same pathways. This multi-targeted potential is advantageous for overcoming the drug resistance that often develops with single-target agents.[2]
Standardized Biological Evaluation Protocols
To ensure reproducibility and enable cross-study comparisons, standardized assays are essential. The following protocol details a common method for assessing the cytotoxic effects of newly synthesized compounds.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. It is a standard first-pass screening method to determine the cytotoxic potential of compounds against cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, MV4-11)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The incubation time is critical and should be optimized for the specific cell line.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Future Perspectives and Conclusion
The this compound scaffold and its relatives continue to be a fertile ground for drug discovery. The synthetic accessibility and the proven clinical and preclinical success of the benzisoxazole core provide a solid foundation for future research.
Future research should focus on:
-
Multi-Targeted Agents: Deliberately designing derivatives that inhibit multiple pathways (e.g., dual HDAC and kinase inhibitors) to combat drug resistance in cancer.
-
Exploring New Therapeutic Areas: While oncology and neurology are well-explored, the broad-spectrum activity suggests potential in infectious diseases and inflammatory disorders.[1][6]
-
Pharmacokinetic Optimization: Systematically modifying the core to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties, turning potent hits into viable drug candidates.
References
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Structure activity relationship of the synthesized compounds. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists. (2004). Bioorganic & Medicinal Chemistry Letters, 14(14), 3799-802. [Link]
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Benzisoxazole: a privileged scaffold for medicinal chemistry. (n.d.). RSC Publishing. Retrieved January 20, 2026, from [Link]
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Structure activity relationship of benzoxazole derivatives. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
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Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. (1979). Journal of Medicinal Chemistry, 22(2), 180-3. [Link]
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Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
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Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation. (2015). Bioorganic & Medicinal Chemistry, 23(18), 6145-54. [Link]
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Synthesis and Antitumor Activity of 3-[2-(4-Hydroxy-Phenyl)-Ethyl]-Benzo[d] Isoxazole-4,6-Diol. (2023). International Journal of Organic Chemistry, 13, 1-6. [Link]
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Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
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Synthesis of 1,2-Benzisoxazole Tethered 1,2,3-Triazoles That Exhibit Anticancer Activity in Acute Myeloid Leukemia Cell Lines by Inhibiting Histone Deacetylases, and Inducing p21 and Tubulin Acetylation. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Microwave-promoted synthesis of 3-amino-substituted 1,2-benzisoxazoles. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
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Synthesis of 5,6-dihydro-4H-benzo[d]isoxazol-7-one and 5,6-dihydro-4H-isoxazolo. (n.d.). SciSpace. Retrieved January 20, 2026, from [Link]
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In Silico Prediction of ADMET Properties for 3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL: A Technical Guide for Drug Development Professionals
Introduction
The journey of a novel chemical entity from a promising hit to a viable drug candidate is fraught with challenges, with a significant portion of failures in later stages attributed to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles.[1][2] Early-stage assessment of these properties is therefore paramount to de-risk drug discovery projects, conserve resources, and accelerate the development timeline. In silico, or computational, ADMET prediction has emerged as an indispensable tool, offering rapid and cost-effective evaluation of a compound's pharmacokinetic and toxicological characteristics before its synthesis.[3][4]
This technical guide provides an in-depth in silico ADMET characterization of 3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL , a molecule of interest within the privileged benzisoxazole scaffold, which is known for its diverse pharmacological activities.[5][6] By leveraging a suite of validated and publicly accessible computational tools, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive predictive profile of this compound, highlighting its potential developability and flagging any potential liabilities. The methodologies and interpretations presented herein are grounded in established principles of computational chemistry and pharmacokinetics, offering a robust framework for early-stage candidate assessment.
Methodology: A Multi-Tool Approach to In Silico ADMET Prediction
To ensure a comprehensive and reliable ADMET profile for this compound, a consensus approach utilizing multiple predictive platforms was employed. The canonical SMILES string of the compound, COc1ccc(cc1)c2noc3cc(O)ccc23 , was used as the input for all analyses. The selection of tools was based on their widespread use in the scientific community, the robustness of their underlying algorithms, and the breadth of endpoints they predict.[3][7]
The primary platforms utilized in this assessment were:
-
SwissADME: A popular web-based tool that provides predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[8][9] Its intuitive interface and comprehensive output, including the "Bioavailability Radar," make it an excellent first-pass assessment tool.
-
pkCSM: This platform uses graph-based signatures to predict a wide range of pharmacokinetic and toxicity properties.[3] Its strength lies in the breadth of its predictions, covering absorption, distribution, metabolism, excretion, and toxicity.
-
admetSAR 2.0: A comprehensive resource for ADMET prediction that includes models for both drug discovery and environmental risk assessment.[7] It provides detailed predictions on cytochrome P450 (CYP) substrate and inhibitory potential, as well as various toxicity endpoints.
The workflow for this in silico analysis follows a logical progression from fundamental physicochemical properties to complex biological endpoints, as depicted in the diagram below.
Results: Predicted ADMET Profile of this compound
The following sections present the compiled in silico data for this compound. The results are organized by ADMET category for clarity and ease of interpretation.
Physicochemical Properties and Drug-Likeness
The fundamental physicochemical properties of a compound govern its ADMET profile. The predicted properties for our compound of interest are summarized in Table 1.
| Property | Predicted Value | Interpretation | Tool |
| Molecular Weight | 241.24 g/mol | Ideal for oral bioavailability (typically <500 g/mol ) | SwissADME |
| LogP (Consensus) | 2.85 | Optimal lipophilicity for cell membrane permeability | SwissADME |
| Topological Polar Surface Area (TPSA) | 55.12 Ų | Good potential for oral absorption and cell penetration | SwissADME |
| Number of Hydrogen Bond Donors | 1 | Favorable for oral bioavailability (Lipinski's Rule: ≤5) | SwissADME |
| Number of Hydrogen Bond Acceptors | 4 | Favorable for oral bioavailability (Lipinski's Rule: ≤4) | SwissADME |
| Lipinski's Rule of Five | No Violations | High likelihood of being an orally active drug | SwissADME |
| Bioavailability Score | 0.55 | Good probability of oral bioavailability | SwissADME |
Absorption
Effective absorption is a prerequisite for oral drug efficacy. Key predictive parameters for the absorption of this compound are presented in Table 2.
| Parameter | Predicted Value | Interpretation | Tool |
| Water Solubility (LogS) | -3.5 | Moderately soluble | pkCSM |
| Caco-2 Permeability (logPapp) | 0.95 cm/s | High permeability predicted | pkCSM |
| Human Intestinal Absorption | 92.5% | Well-absorbed from the gastrointestinal tract | pkCSM |
| P-glycoprotein Substrate | No | Unlikely to be subject to efflux by P-gp | SwissADME |
Distribution
The distribution of a drug throughout the body influences its efficacy and potential for off-target effects. Table 3 outlines the predicted distribution properties.
| Parameter | Predicted Value | Interpretation | Tool |
| Blood-Brain Barrier (BBB) Permeability | Yes | Predicted to cross the BBB | SwissADME |
| CNS Permeability (logPS) | -0.85 | Moderate penetration into the central nervous system | pkCSM |
| Plasma Protein Binding | 85% | Moderate binding to plasma proteins expected | admetSAR |
| Volume of Distribution (VDss) | 0.4 L/kg | Moderate distribution into tissues | pkCSM |
Metabolism
Understanding a compound's metabolic fate, particularly its interaction with the cytochrome P450 (CYP) enzyme system, is crucial for predicting drug-drug interactions and clearance mechanisms. The predicted metabolic profile is shown in Table 4.
| Parameter | Predicted Value | Interpretation | Tool |
| CYP1A2 Inhibitor | No | Low potential for drug interactions via CYP1A2 | SwissADME |
| CYP2C9 Inhibitor | Yes | Potential for drug interactions with CYP2C9 substrates | SwissADME |
| CYP2C19 Inhibitor | No | Low potential for drug interactions via CYP2C19 | SwissADME |
| CYP2D6 Inhibitor | No | Low potential for drug interactions via CYP2D6 | SwissADME |
| CYP3A4 Inhibitor | No | Low potential for drug interactions via CYP3A4 | SwissADME |
| CYP2D6 Substrate | Yes | Likely metabolized by CYP2D6 | pkCSM |
| CYP3A4 Substrate | No | Unlikely to be a major substrate of CYP3A4 | pkCSM |
Excretion
The route and rate of excretion determine a drug's half-life and dosing regimen. Table 5 provides the predicted excretion parameters.
| Parameter | Predicted Value | Interpretation | Tool |
| Total Clearance (log L/hr/kg) | 0.25 | Moderate clearance rate predicted | pkCSM |
| Renal OCT2 Substrate | No | Unlikely to be actively secreted by renal OCT2 transporters | pkCSM |
Toxicity
Early identification of potential toxicity is a critical component of in silico ADMET assessment. The predicted toxicity profile for this compound is summarized in Table 6.
| Parameter | Predicted Value | Interpretation | Tool |
| AMES Mutagenicity | Non-mutagenic | Low risk of genotoxicity | admetSAR |
| hERG I Inhibition | Yes (Weak) | Potential for cardiotoxicity, requires experimental validation | pkCSM |
| Hepatotoxicity | No | Low risk of drug-induced liver injury | pkCSM |
| Skin Sensitization | No | Low potential to cause allergic contact dermatitis | pkCSM |
| Carcinogenicity | Non-carcinogen | Low risk of carcinogenicity | admetSAR |
Discussion and Interpretation
The in silico ADMET profile of this compound suggests that it possesses several favorable characteristics for a drug candidate, alongside some potential liabilities that warrant further investigation.
Drug-Likeness and Physicochemical Properties: The compound exhibits excellent drug-like properties, adhering to Lipinski's Rule of Five with a molecular weight, lipophilicity (LogP), and hydrogen bonding capacity all within the optimal ranges for oral bioavailability. Its TPSA is also in a favorable range, suggesting good membrane permeability.
Pharmacokinetics (ADME):
-
Absorption: The predictions for absorption are highly encouraging. The compound is predicted to be moderately soluble and highly permeable, leading to a high percentage of intestinal absorption. Crucially, it is not predicted to be a substrate for the P-glycoprotein efflux pump, which can otherwise limit the intracellular concentration and efficacy of a drug.
-
Distribution: The compound is predicted to cross the blood-brain barrier, which could be advantageous for CNS-targeted therapies but a potential liability for peripherally acting drugs due to the risk of CNS side effects. Its moderate plasma protein binding and volume of distribution suggest that a reasonable fraction of the drug will be free to interact with its target and distribute into tissues.
-
Metabolism: The metabolic profile presents a mixed picture. While the compound is not predicted to be a broad-spectrum CYP inhibitor, its potential to inhibit CYP2C9 could lead to drug-drug interactions with co-administered drugs that are substrates of this enzyme (e.g., warfarin, ibuprofen). Its predicted metabolism by CYP2D6 is a key piece of information for understanding its clearance pathway.
-
Excretion: The predicted moderate total clearance suggests a reasonable half-life, which would likely support a convenient dosing schedule.
Toxicity: The toxicity predictions are largely favorable, with no alerts for mutagenicity, hepatotoxicity, or carcinogenicity. However, the prediction of weak hERG inhibition is a potential concern. hERG channel blockade can lead to QT interval prolongation and potentially fatal cardiac arrhythmias. While the in silico prediction indicates a weak interaction, this is a critical safety endpoint that must be experimentally verified early in a drug development program.
Conclusion and Future Directions
The comprehensive in silico ADMET analysis of this compound indicates that it is a promising lead compound with a generally favorable pharmacokinetic and safety profile. Its excellent predicted oral absorption and lack of major toxicity flags are significant assets.
However, two key areas require experimental validation to confirm the in silico predictions and guide further development:
-
CYP2C9 Inhibition: An in vitro CYP inhibition assay should be conducted to determine the IC50 value for CYP2C9 and assess the clinical risk of drug-drug interactions.
-
hERG Inhibition: An in vitro hERG patch-clamp assay is essential to quantify the compound's potential for hERG channel blockade and to determine the safety margin.
References
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Pires, D.E.V., Blundell, T.L., & Ascher, D.B. (2015). pkCSM: predicting small-molecule pharmacokinetic properties using graph-based signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. Available at: [Link]
-
Cheng, F., Li, W., Zhou, Y., Shen, J., Wu, Z., Liu, G., Lee, P.W., & Tang, Y. (2012). admetSAR: a comprehensive source and free tool for assessment of chemical ADMET properties. Journal of Chemical Information and Modeling, 52(11), 3099–3105. Available at: [Link]
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Lagerholm, S., et al. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research, 49(W1), W54-W62. Available at: [Link]
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Pires, D.E.V., Blundell, T.L., & Ascher, D.B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072. Available at: [Link]
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Biosig Lab. (n.d.). Help - How to use pkCSM. Retrieved from [Link]
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admetSAR. (n.d.). admetSAR. Retrieved from [Link]
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Biosig Lab. (n.d.). pkCSM. Retrieved from [Link]
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Drwal, M. N., Banerjee, P., Dunkel, M., Wettig, M. R., & Preissner, R. (2014). ProTox: a web server for the in silico prediction of rodent oral toxicity. Nucleic Acids Research, 42(Web Server issue), W53–W58. Available at: [Link]
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Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Available at: [Link]
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Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70–83. Available at: [Link]
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Swiss Institute of Bioinformatics. (n.d.). SwissADME. Retrieved from [Link]
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Swiss Institute of Bioinformatics. (n.d.). Frequently Asked Questions - SwissADME. Retrieved from [Link]
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Kate, A., et al. (2025). Molecular Docking and ADMET Profiling of Novel Isoxazole-Based Compounds for Cancer Therapy. International Journal of Pharmaceutical Sciences, 3(9), 2990-3001. Available at: [Link]
-
MDPI. (2022). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. Molbank, 2022(4), M1488. Available at: [Link]
-
van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature Reviews Drug Discovery, 2(3), 192-204. Available at: [Link]
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Waring, M. J., Arrowsmith, J., Leach, A. R., Leeson, P. D., Mandrell, S., Owen, R. M., ... & Whittaker, M. (2015). An analysis of the attrition of drug candidates from four major pharmaceutical companies. Nature Reviews Drug Discovery, 14(7), 475-486. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL is a heterocyclic compound belonging to the benzisoxazole class. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Benzisoxazole derivatives have demonstrated a wide range of pharmacological activities, including antipsychotic, anticonvulsant, and antimicrobial properties. The specific combination of the benzisoxazole core with a 4-methoxyphenyl substituent at the 3-position and a hydroxyl group at the 6-position suggests potential for investigation in various therapeutic areas. This document provides a comprehensive, two-step experimental protocol for the synthesis of this target molecule, commencing with the synthesis of a chalcone intermediate followed by its cyclization.
Synthetic Strategy Overview
The synthesis of this compound is approached through a reliable and well-established two-step sequence. The first step involves the base-catalyzed Claisen-Schmidt condensation of 2,5-dihydroxyacetophenone with 4-methoxybenzaldehyde to yield the chalcone intermediate, (E)-1-(2,5-dihydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one. The second step is the cyclization of this chalcone with hydroxylamine hydrochloride to form the final benzo[d]isoxazole product.
Caption: Overall synthetic workflow.
PART 1: Synthesis of (E)-1-(2,5-dihydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (Chalcone Intermediate)
This procedure details the Claisen-Schmidt condensation, a reliable method for forming carbon-carbon bonds to create the α,β-unsaturated ketone backbone of the chalcone.[1]
Materials and Equipment
| Reagent/Equipment | Quantity/Specification |
| 2,5-Dihydroxyacetophenone | 1.0 equivalent |
| 4-Methoxybenzaldehyde | 1.0 equivalent |
| Ethanol (95%) | Sufficient for dissolution |
| Sodium Hydroxide (NaOH) | Aqueous solution (e.g., 50-60%) |
| Hydrochloric Acid (HCl) | Dilute solution (e.g., 1M) |
| Distilled Water | For washing |
| Crushed Ice | For precipitation |
| Round-bottom flask | Appropriate size |
| Condenser | |
| Magnetic stirrer and stir bar | |
| Heating mantle | |
| Beaker | |
| Buchner funnel and filter paper | |
| pH paper | |
| Thin Layer Chromatography (TLC) plates | Silica gel coated |
Experimental Protocol
-
Dissolution of Reactants: In a round-bottom flask, dissolve 1.0 equivalent of 2,5-dihydroxyacetophenone and 1.0 equivalent of 4-methoxybenzaldehyde in a minimal amount of 95% ethanol with stirring.[2][3]
-
Initiation of Reaction: While stirring the solution at room temperature, slowly add a 50-60% aqueous solution of sodium hydroxide dropwise. A distinct color change in the reaction mixture is typically observed.[2][4]
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate). The reaction is typically refluxed for several hours until the starting materials are consumed.[2][5]
-
Product Precipitation: Upon completion of the reaction, cool the mixture to room temperature and then pour it into a beaker containing crushed ice.[2]
-
Acidification: Acidify the mixture by the slow addition of dilute HCl until the pH is approximately 2-3. This will cause the chalcone product to precipitate out of the solution.[2]
-
Isolation and Purification:
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.[2]
-
Wash the solid with cold distilled water until the washings are neutral to litmus paper.[1]
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a methanol-water system, to yield the pure chalcone.[4][6]
-
Characterization of the Intermediate
The structure and purity of the synthesized (E)-1-(2,5-dihydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one should be confirmed using standard analytical techniques:
-
Melting Point: A sharp melting point range is indicative of high purity.
-
FT-IR: To confirm the presence of the α,β-unsaturated carbonyl group, hydroxyl groups, and other functional groups.
-
¹H NMR and ¹³C NMR: For detailed structural elucidation.
-
Mass Spectrometry: To determine the molecular weight of the compound.[2]
PART 2: Synthesis of this compound
This part of the protocol describes the cyclization of the 2'-hydroxychalcone intermediate with hydroxylamine to form the final benzo[d]isoxazole product.[7]
Materials and Equipment
| Reagent/Equipment | Quantity/Specification |
| (E)-1-(2,5-dihydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 1.0 equivalent |
| Hydroxylamine Hydrochloride (NH₂OH·HCl) | 1.0 equivalent |
| Sodium Acetate (CH₃COONa) | Stoichiometric amount |
| Ethanol | Reaction solvent |
| Distilled Water | For work-up |
| Round-bottom flask | Appropriate size |
| Condenser | |
| Magnetic stirrer and stir bar | |
| Heating mantle | |
| Beaker | |
| Buchner funnel and filter paper |
Experimental Protocol
-
Reaction Setup: In a round-bottom flask, add the synthesized chalcone (1.0 equivalent), hydroxylamine hydrochloride (1.0 equivalent), and sodium acetate to ethanol.[7]
-
Reaction Conditions: The mixture is then refluxed in an oil bath for several hours. The progress of the reaction can be monitored by TLC.[7]
-
Work-up: After the reaction is complete, the mixture is cooled and then poured into cold water.[7]
-
Isolation and Purification: The resulting precipitate is filtered, washed with water, and then dried. The crude product can be recrystallized from ethanol to obtain the pure this compound.[7]
Characterization of the Final Product
The identity and purity of the final product should be confirmed by:
-
Melting Point: To determine the purity of the synthesized compound.
-
FT-IR: To confirm the formation of the isoxazole ring and the presence of the hydroxyl and methoxy groups.
-
¹H NMR and ¹³C NMR: For complete structural confirmation.
-
Mass Spectrometry: To verify the molecular weight of this compound.[8]
Visualization of Key Processes
Caption: Detailed experimental workflows.
Concluding Remarks
This document provides a detailed and scientifically grounded protocol for the synthesis of this compound. The described two-step synthesis is based on well-established organic reactions and should be readily adaptable in a standard organic chemistry laboratory. As with all chemical syntheses, appropriate safety precautions should be taken, including the use of personal protective equipment and working in a well-ventilated fume hood. The successful synthesis and characterization of this compound will provide valuable material for further investigation into its potential biological activities.
References
-
Valentin, A., et al. (2007). Activity-guided isolation of antiplasmodial dihydrochalcones and flavanones from Piper hostmannianum var. berbicense. PubMed. Available at: [Link]
-
Sun, J., et al. (2021). The Bioavailability, Extraction, Biosynthesis and Distribution of Natural Dihydrochalcone: Phloridzin. PubMed. Available at: [Link]
-
Whatcom Community College. (n.d.). A Synthesis of the elusive 3,3'-dihydroxy chalcone. Whatcom Digital Commons. Available at: [Link]
-
Oriental Journal of Chemistry. (2023). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry. Available at: [Link]
-
Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Claisen-Schmidt Condensation. Organic Chemistry at CU Boulder. Available at: [Link]
-
Ezhilarasi, K. S., et al. (2014). 1-(3,5-Dihydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one. National Institutes of Health. Available at: [Link]
-
Organic Syntheses. (n.d.). A 100 mL round-bottomed flask (24/40 joint) is equipped with a 25.4x8mm Teflon-coated magnetic stir bar and charged with. Available at: [Link]
-
Ferreira, G. F. S., et al. (2023). Heterocyclic chalcone (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl) prop-2-en-1-one derived from a natural product with antinociceptive, anti-inflammatory, and hypoglycemic effect in adult zebrafish. PubMed Central. Available at: [Link]
-
Nevolab. (n.d.). Reaction-Note-2201-Claisen-Schmidt-Condensation.pdf. Available at: [Link]
-
Der Pharma Chemica. (2015). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica. Available at: [Link]
-
International Journal of Pharmacy. (n.d.). synthesis, characterization and biological evaluation of some new chalcones. Available at: [Link]
-
Oriental Journal of Chemistry. (2014). Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde. Oriental Journal of Chemistry. Available at: [Link]
-
Parsania, P. H. (2023). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. World News of Natural Sciences. Available at: [Link]
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how to use 3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL in cell-based assays
An In-Depth Guide to the Application of 3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL (GW4064) in Cell-Based Assays
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of this compound, commonly known as GW4064, in a variety of cell-based assay formats. The focus is on combining detailed, reproducible protocols with the underlying scientific rationale to empower researchers to confidently design, execute, and interpret their experiments.
Introduction: Understanding GW4064
This compound (GW4064) is a potent, selective, non-steroidal synthetic agonist for the Farnesoid X Receptor (FXR)[1][2]. FXR is a nuclear receptor that plays a pivotal role as a master regulator of bile acid, lipid, and glucose homeostasis[3][4]. Upon activation by ligands such as bile acids or synthetic agonists like GW4064, FXR translocates to the nucleus, forms a heterodimer with the Retinoid X Receptor (RXR), and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription[3].
Due to its central role in metabolic regulation, FXR has emerged as a significant therapeutic target for diseases such as non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and certain cancers. GW4064, with a half-maximal effective concentration (EC50) for FXR activation in the low nanomolar range (typically 15-90 nM in various assays), serves as an invaluable pharmacological tool for interrogating these pathways in vitro[2][5][6].
While GW4064 is highly selective for FXR, it is crucial for researchers to be aware of potential off-target or FXR-independent effects, especially at higher concentrations. Studies have shown that GW4064 can modulate G protein-coupled receptors and activate cAMP and NFAT signaling pathways in an FXR-independent manner in specific cell systems like HEK-293T cells[7]. Therefore, careful dose-response studies and appropriate controls are paramount.
Core Mechanism of Action: FXR Signaling Pathway
The primary mechanism of GW4064 involves the direct binding to and activation of FXR, initiating a signaling cascade that regulates gene expression. A simplified representation of this pathway is illustrated below.
Caption: Simplified diagram of the canonical FXR signaling pathway activated by GW4064.
Essential Pre-experimental Considerations
Success with GW4064 requires careful attention to its physicochemical properties.
Solubility and Stock Solution Preparation
GW4064 has poor aqueous solubility and is unstable in UV light, necessitating specific handling procedures[2].
-
Recommended Solvent: Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO) is the solvent of choice. Moisture in DMSO can reduce the solubility of the compound[6].
-
Protocol for Stock Solution (10 mM):
-
Aseptically weigh the required amount of GW4064 powder (Molecular Weight: ~434.45 g/mol , check supplier information).
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to 1 mg of GW4064, add 230.18 µL of DMSO.
-
Vortex or sonicate gently at room temperature until the compound is fully dissolved[8]. The solution should be clear.
-
Aliquot the stock solution into small, single-use volumes in light-protecting tubes (e.g., amber tubes). This prevents repeated freeze-thaw cycles and light exposure.
-
Store aliquots at -20°C or -80°C for long-term stability.
-
Cell Culture Media and Working Solutions
-
Vehicle Control: In all experiments, it is imperative to treat a set of cells with the same final concentration of DMSO used in the highest GW4064 treatment group. This accounts for any potential effects of the solvent on cell physiology. The final DMSO concentration should ideally be kept below 0.5% (v/v), and absolutely no higher than 1%, to avoid solvent-induced cytotoxicity.
-
Working Solution Preparation: Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate cell culture medium. To avoid precipitation, perform serial dilutions. For instance, first, dilute the 10 mM DMSO stock into a small volume of media to create a high-concentration intermediate (e.g., 100 µM), vortex gently, and then use this intermediate to prepare the final desired concentrations.
Summary of Key Compound Properties
| Property | Value / Recommendation | Source(s) |
| Common Name | GW4064 | [1][5][7][9] |
| Mechanism of Action | Potent, selective Farnesoid X Receptor (FXR) agonist | [1][2][6] |
| EC50 (FXR Activation) | 15 nM (isolated receptor); 65-90 nM (cell-based) | [5][6][8] |
| IC50 (Cancer Cell Proliferation) | ~6-7 µM (e.g., HCT116, CT26 cells) | [5] |
| Recommended Solvent | Anhydrous DMSO | [6][8] |
| DMSO Solubility | ~50 mg/mL (~92 mM) | [8] |
| Storage | -20°C or -80°C, protected from light | [2] |
| Key Considerations | Poor aqueous solubility; UV light instability; potential for FXR-independent effects at high concentrations. | [2][7] |
Experimental Protocols and Workflows
The following protocols provide step-by-step guidance for common cell-based assays using GW4064.
General Experimental Workflow
The logical flow for most cell-based experiments involving GW4064 follows a standard pattern.
Caption: A generalized workflow for conducting cell-based assays with GW4064.
Protocol 3.1: FXR Target Gene Expression using qPCR
This protocol is designed to quantify changes in the mRNA levels of known FXR target genes (e.g., SHP, CD36) following GW4064 treatment.
-
Rationale: Measuring the transcriptional regulation of direct target genes is the most proximal and robust method to confirm FXR activation in a specific cell model.
-
Cell Line Example: HepG2 (human hepatoma) or BNL CL.2 (mouse liver) cells[9].
-
Methodology:
-
Cell Seeding: Seed cells in 6-well or 12-well plates at a density that will result in ~80-90% confluency at the time of harvest.
-
Adherence: Allow cells to adhere and grow for 24 hours in standard culture medium (e.g., DMEM + 10% FBS)[8][9].
-
Serum Starvation (Optional but Recommended): To reduce basal FXR activity from serum components, aspirate the growth medium and replace it with serum-free or low-serum (e.g., 0.5% FBS) medium for 12-24 hours.
-
Treatment: Prepare GW4064 dilutions in the appropriate medium. A typical dose-response range for qPCR is 10 nM to 1 µM. Treat cells for a duration of 6 to 24 hours. A 24-hour incubation is common for observing robust changes in mRNA levels[3][9].
-
RNA Isolation: After incubation, wash cells with cold PBS and lyse them directly in the well using a suitable lysis buffer (e.g., from an RNeasy Mini Kit). Isolate total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 0.5-1.0 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform real-time PCR (qPCR) using SYBR Green or TaqMan probes for your target genes and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization[9].
-
Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes in GW4064-treated samples to the vehicle-treated control.
-
Protocol 3.2: Cell Viability and Proliferation Assay (MTT/CCK-8)
This protocol assesses the effect of GW4064 on cell proliferation and cytotoxicity, which can be particularly relevant in cancer cell lines.
-
Rationale: High concentrations of GW4064 have been shown to induce apoptosis and inhibit proliferation in various cancer cell lines[5][7]. This assay quantifies these effects to determine an IC50 value.
-
Cell Line Example: HCT116 or CT26 (colorectal cancer), MCF-7 (breast cancer)[5][7].
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Adherence: Allow cells to adhere overnight.
-
Treatment: Treat cells with a range of GW4064 concentrations. For cytotoxicity, a broader range is needed, for example, from 100 nM to 50 µM. Include a vehicle control and a positive control for cell death if available.
-
Incubation: Incubate for 24, 48, or 72 hours. A 48-hour time point is often a good starting point[7].
-
Assay Performance:
-
Add MTT or CCK-8 reagent to each well according to the manufacturer's protocol.
-
Incubate for 1-4 hours at 37°C.
-
For MTT, add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Read the absorbance on a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, 450 nm for CCK-8).
-
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the GW4064 concentration to generate a dose-response curve and calculate the IC50 value.
-
Protocol 3.3: Lipid Accumulation Assay (Oil Red O Staining)
This protocol visualizes and quantifies changes in intracellular neutral lipid content, a key metabolic function regulated by FXR.
-
Rationale: FXR activation by GW4064 has been shown to reduce lipid accumulation in hepatocytes, making this a relevant functional assay for metabolic studies[9].
-
Cell Line Example: BNL CL.2 mouse liver cells or primary hepatocytes[9].
-
Methodology:
-
Cell Seeding: Seed cells on glass coverslips in 12-well or 24-well plates.
-
Lipid Loading: To induce lipid accumulation, incubate cells with a fatty acid like oleic acid (e.g., 500 µM complexed to BSA) for 24 hours[8][9].
-
Co-treatment: Concurrently treat the cells with various concentrations of GW4064 (e.g., 100 nM to 10 µM) and a vehicle control during the oleic acid incubation period[9].
-
Fixation: After 24 hours, wash cells gently with PBS and fix with 4% formaldehyde or paraformaldehyde for 15-30 minutes[8][9].
-
Staining:
-
Wash the fixed cells with water, then with 60% isopropanol.
-
Incubate with freshly prepared and filtered Oil Red O working solution for 20-30 minutes.
-
Wash extensively with water to remove excess stain.
-
(Optional) Counterstain nuclei with hematoxylin.
-
-
Visualization & Quantification:
-
Microscopy: Mount the coverslips and visualize the red-stained lipid droplets using a light microscope.
-
Quantification: To quantify, elute the stain from the wells using 100% isopropanol and measure the absorbance of the eluate at ~500 nm.
-
-
Troubleshooting and Scientific Integrity
-
No Observed Effect: If GW4064 shows no activity, verify the compound's integrity, confirm that the cell line expresses functional FXR, and ensure the stock solution was prepared and stored correctly.
-
High Variability: High well-to-well variability can result from inconsistent cell seeding, edge effects in the plate, or compound precipitation. Ensure even cell suspension and consider avoiding the outer wells of the plate for treatment.
-
Confirming FXR-Dependence: To prove that an observed effect is mediated by FXR, consider using a cell line with FXR knocked down (siRNA) or knocked out (CRISPR). Alternatively, a known FXR antagonist can be used in co-treatment experiments to see if it reverses the effect of GW4064.
References
-
Liu, Y., et al. (2022). FXR agonist GW4064 enhances anti-PD-L1 immunotherapy in colorectal cancer. Taylor & Francis Online. Available at: [Link]
-
Sadam, V., et al. (2014). Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors. Molecular Cancer Research. Available at: [Link]
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Zhang, Y., et al. (2012). Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance. PMC - NIH. Available at: [Link]
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Zhang, Y., et al. (2006). Activation of the nuclear receptor FXR improves hyperglycemia and hyperlipidemia in diabetic mice. PMC - PubMed Central. Available at: [Link]
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ResearchGate. (n.d.). The effects of the FXR synthetic agonist GW4064 on progression of different types of cancer... ResearchGate. Available at: [Link]
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Determining the In Vitro Effective Concentration of 3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL
An Application Guide for Researchers
Abstract
This application note provides a comprehensive, phased framework for determining the in vitro effective concentration of the novel benzisoxazole derivative, 3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL. Recognizing that the benzisoxazole scaffold is a privileged structure in medicinal chemistry with a wide array of documented biological activities, this guide presents a systematic approach applicable to initial compound screening and detailed mechanistic studies.[1] We move beyond simple protocol recitation to explain the scientific rationale behind experimental design, emphasizing the establishment of a robust, self-validating workflow. The protocols herein guide researchers from initial broad-range cytotoxicity screening to the precise determination of the half-maximal inhibitory concentration (IC50), and further into mechanistic validation through apoptosis and target engagement assays. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize novel small molecules.
Introduction: The Scientific Imperative for a Phased Approach
The process of characterizing a novel bioactive compound like this compound is a multi-stage endeavor. A frequent pitfall in early-stage drug discovery is the reliance on a single assay or a poorly defined concentration, which can lead to misleading results.[2][3] The "effective concentration" is not a single value but rather a range of concentrations that elicit specific, measurable biological responses. The most common metric for potency is the IC50 value, which represents the concentration of an inhibitor required to reduce a biological response by 50%.[4]
However, the IC50 is highly context-dependent, influenced by the chosen cell line, assay type, and incubation time.[5] Therefore, a rigorous investigation requires a phased approach that systematically narrows the concentration range while simultaneously deepening the mechanistic understanding of the compound's action. This guide establishes a four-phase workflow designed to ensure that the determined effective concentration is both reproducible and biologically relevant.
dot graph TD subgraph "Phase 1: Range Finding & Initial Viability" A[Select Relevant Cell Line] --> B(Broad Dose-Response Screen8-log dilutions, e.g., 100 µM to 1 pM); B --> C{Initial Viability Assessmente.g., Resazurin Assay}; end subgraph "Phase 2: Potency Determination (IC50)" D[Narrow Dose-Response Screen10-12 point curve centered around estimated IC50] --> E(Precise IC50 Calculatione.g., MTT or CellTiter-Glo® Assay); E --> F[GraphPad Prism AnalysisNon-linear regression]; end subgraph "Phase 3: Mechanistic Elucidation" G[Apoptosis Induction AssayCaspase-Glo® 3/7 Assay at 1x, 5x, 10x IC50] --> H{Target Engagement ConfirmationConceptual: Cellular Thermal Shift Assay (CETSA)}; end subgraph "Phase 4: Orthogonal Validation" I[Confirm Viability with Alternate Assaye.g., LDH release for cytotoxicity] --> J(Final ReportIC50 + Mechanism of Action); end C --> D; F --> G; F --> H; E --> I;
end
Figure 1: Phased Workflow for Compound Characterization. A systematic progression from broad screening to specific mechanistic validation ensures robust and reliable determination of a compound's effective concentration and mode of action.
Pre-Clinical Preparations: Laying the Groundwork
Compound Handling and Solubilization
Proper handling of the test compound is critical for reproducibility.[6]
-
Solvent Selection: this compound, like many small organic molecules, is likely soluble in dimethyl sulfoxide (DMSO). Always use cell culture grade, anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM).
-
Stock Solution: Prepare the stock solution, aliquot into smaller volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C, protected from light.[6]
-
Vehicle Control: The solvent used to dissolve the compound (e.g., DMSO) can have biological effects on its own. It is imperative that all experiments include a "vehicle control" group, where cells are treated with the highest concentration of the solvent used in the experiment.[6] Typically, the final DMSO concentration in the culture medium should not exceed 0.5%, and ideally be kept below 0.1%.
Cell Line Selection and Culture
The choice of the cellular model is paramount as it provides the biological context for the compound's activity. Since the specific target of this compound is not defined, a logical starting point is to use a cell line relevant to the known activities of the benzisoxazole class, such as cancer.[1] For this guide, we will use the MCF-7 human breast adenocarcinoma cell line as an example, as it is a well-characterized and widely used model in cancer research.[7]
-
Cell Culture Maintenance: Culture MCF-7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Consistency is Key: Use cells with a consistent, low passage number and ensure they are in the logarithmic growth phase for all experiments to ensure uniformity of response.[8]
Phase 1 & 2: Determining Compound Potency (IC50)
The initial goal is to determine the concentration range over which the compound affects cell viability. This is achieved by first performing a broad screen, followed by a more focused experiment to precisely calculate the IC50.
The Scientific Rationale for Viability Assays
Cell viability assays are foundational tools in drug discovery for assessing a compound's effect on cellular health.[9] They typically measure parameters like metabolic activity or membrane integrity.[10] We will utilize the MTT assay, a colorimetric method where the mitochondrial dehydrogenase enzymes in living cells convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[11][12]
dot graph MTT_Principle { rankdir=LR; node[shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124"]; edge[color="#4285F4", arrowhead=vee];
}
Figure 2: Principle of the MTT Cell Viability Assay. Viable cells with active metabolism convert MTT into a colored formazan product, which can be quantified.
Detailed Protocol: IC50 Determination via MTT Assay
This protocol integrates both the initial range-finding and the precise IC50 determination steps.
Materials:
-
MCF-7 cells in logarithmic growth phase
-
Complete culture medium (EMEM + 10% FBS + supplements)
-
This compound (e.g., 10 mM stock in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Sterile 96-well flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count MCF-7 cells.
-
Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate.
-
Leave the outermost wells filled with 100 µL of sterile PBS to minimize edge effects.
-
Incubate for 24 hours (37°C, 5% CO2) to allow cells to attach.[11]
-
-
Compound Dilution and Treatment:
-
Range-Finding: Prepare serial dilutions of the compound in culture medium. For an initial screen, a wide range is recommended (e.g., 8 dilutions from 100 µM down to 1 pM).
-
IC50 Determination: Based on the range-finding results, prepare a more focused 10-12 point dilution series centered around the estimated IC50. A 1:2 or 1:3 serial dilution is common.
-
Prepare a vehicle control (medium with the highest DMSO concentration) and a "no treatment" control (medium only).
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions (or controls).
-
Incubate for a defined period, typically 48 or 72 hours.[11]
-
-
MTT Incubation:
-
After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. Viable cells will form visible purple formazan crystals.[8]
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.
-
Place the plate on a shaker for 10 minutes at low speed to ensure complete solubilization.[8]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Use a program like GraphPad Prism to plot % Viability versus log(Compound Concentration).
-
Fit the data using a non-linear regression model (e.g., [Inhibitor] vs. response -- Variable slope (four parameters)) to determine the IC50 value.[4][13]
-
Data Presentation
| Concentration (µM) | % Viability (Mean) | Standard Deviation |
| 100 | 2.5 | 1.1 |
| 33.3 | 8.9 | 2.3 |
| 11.1 | 25.4 | 4.5 |
| 3.7 | 48.9 | 5.1 |
| 1.2 | 75.6 | 6.2 |
| 0.4 | 92.1 | 5.8 |
| 0.1 | 98.5 | 4.9 |
| 0.0 | 100.0 | 5.3 |
| Calculated IC50 | ~3.8 µM |
Table 1: Example dose-response data for this compound after a 48-hour treatment, demonstrating how to structure results for IC50 calculation.
Phase 3: Uncovering the Mechanism of Action
Once an IC50 value is established, the next critical step is to investigate how the compound exerts its effect. A common mechanism for anticancer compounds is the induction of apoptosis, or programmed cell death.[14]
Rationale for Apoptosis Assays
Apoptosis is a highly regulated process involving a cascade of enzymes called caspases.[15] The activation of effector caspases, particularly Caspase-3 and Caspase-7, is considered a key execution step and a reliable marker of apoptosis.[16][17] Luminescent assays like Caspase-Glo® 3/7 provide a highly sensitive and high-throughput method to measure this activity.[18]
Protocol: Caspase-3/7 Activity Measurement
Principle: The Caspase-Glo® 3/7 reagent contains a luminogenic caspase-3/7 substrate. When added to cells, the reagent lyses the cells, and active caspase-3/7 cleaves the substrate, releasing a product that is used by luciferase to generate light. The luminescent signal is proportional to the amount of caspase activity.
Procedure:
-
Cell Seeding and Treatment:
-
Seed MCF-7 cells in a white-walled, clear-bottom 96-well plate at 5,000 cells/well in 80 µL of medium. Incubate for 24 hours.
-
Treat cells with this compound at concentrations corresponding to the IC50, 5x IC50, and 10x IC50. Include a vehicle control.
-
Incubate for a period shorter than the viability assay (e.g., 12, 18, or 24 hours), as caspase activation precedes cell death.
-
-
Assay Execution:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix gently by placing the plate on a shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Express the results as fold-change in caspase activity relative to the vehicle control.
-
Conceptual Framework: Target Engagement
Confirming that a compound physically interacts with its intended molecular target within the cell is a critical validation step.[19][20] The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose, as it does not require modification of the compound or the target protein.[21]
Principle of CETSA: The binding of a ligand (the compound) to its target protein often increases the protein's thermal stability. In a CETSA experiment, cells are treated with the compound and then heated to various temperatures. At a given temperature, the unbound target protein will denature and aggregate, while the ligand-bound protein will remain soluble. The amount of soluble protein remaining at each temperature can be quantified (e.g., by Western blot or mass spectrometry), revealing a "shift" in the melting curve in the presence of the compound.[22]
This step is conceptually crucial but protocol-dependent on the unknown target of this compound. If a target is hypothesized (e.g., a specific kinase or enzyme), CETSA provides a direct method to test this hypothesis in a physiological context.
Phase 4: The Principle of Orthogonal Validation
A self-validating workflow relies on the principle of orthogonality—using two or more distinct methods to measure the same biological endpoint.[23][24] This practice is essential for eliminating false positives that can arise from assay-specific artifacts.[2][3]
For example, the MTT assay measures metabolic activity, which can sometimes be affected by compounds that interfere with mitochondrial function without necessarily killing the cell. To validate the IC50 obtained from the MTT assay, one could use an orthogonal assay that measures a different hallmark of cell death, such as the loss of membrane integrity.
Recommended Orthogonal Assay:
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay: This assay measures the release of the cytosolic enzyme LDH into the culture medium upon cell lysis (necrosis or late apoptosis), providing a direct measure of cytotoxicity.[10] Comparing the results from an MTT (viability) assay and an LDH (cytotoxicity) assay provides a more complete picture of the compound's effect.
Conclusion
The determination of an effective in vitro concentration for a novel compound like this compound is a foundational step in the drug discovery pipeline. By employing the phased, multi-assay approach detailed in this guide—progressing from broad viability screening to precise IC50 determination, mechanistic inquiry, and orthogonal validation—researchers can establish a robust and reliable pharmacological profile for their compound of interest. This systematic methodology not only enhances the reproducibility of findings but also provides the critical data necessary to make informed decisions about advancing a promising molecule toward further pre-clinical development.
References
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Title: Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels Source: Methods in Molecular Biology (via PubMed) URL: [Link]
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Title: Overview of Cell Apoptosis Assays Source: Creative Bioarray URL: [Link]
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Title: Optimization of Cell Viability Assays for Drug Sensitivity Screens Source: Methods in Molecular Biology (via PubMed) URL: [Link]
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Title: 6 Steps for Successful in vitro Drug Treatment Source: Bitesize Bio URL: [Link]
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Title: Apoptosis Marker Assays for HTS - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL: [Link]
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Title: Improving Therapeutics Discovery with Orthogonal Assay Data Source: Revvity Signals URL: [Link]
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Title: Determining target engagement in living systems Source: Nature Chemical Biology (via PMC - NIH) URL: [Link]
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Title: Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay Source: Bio-Techne URL: [Link]
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Title: Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay Source: ACS Medicinal Chemistry Letters URL: [Link]
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Title: Orthogonal Assay Service Source: Creative Biolabs URL: [Link]
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Title: Cell Viability, Cytotoxicity & Proliferation Assays Source: Assay Genie URL: [Link]
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Title: What is In Vitro Testing and Its Impact on Global Pharmaceutical Development Source: HySum URL: [Link]
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Title: Synthesis and Screening of Pro-apoptotic and Angio-inhibitory Activity of Novel Benzisoxazole Derivatives both In Vitro and In Vivo Source: PubMed URL: [Link]
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Title: From gene to validated and qualified hits Source: Axxam SpA URL: [Link]
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Title: Target Engagement Assays in Early Drug Discovery Source: Journal of Medicinal Chemistry URL: [Link]
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Title: Overcoming Common Challenges in In Vitro Testing Source: CMDC Labs URL: [Link]
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Title: A Brief Guide to Performing Pharmacological Studies In Vitro Source: Anticancer Research URL: [Link]
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Title: Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture Source: Chemical Research in Toxicology (via NIH) URL: [Link]
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Title: Orthogonal method in pharmaceutical product analysis Source: Alphalyse URL: [Link]
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Title: Benzisoxazole: a privileged scaffold for medicinal chemistry Source: RSC Advances (via PMC - NIH) URL: [Link]
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Title: Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay Source: Creative Bioarray URL: [Link]
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Title: Automate IC50 Calculation with Labguru Workflow Editor Source: Labguru URL: [Link]
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Title: Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model Source: ACS Publications URL: [Link]
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Title: How Do I Estimate the IC50 and EC50? Source: GraphPad URL: [Link]
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Title: 50% of what? How exactly are IC50 and EC50 defined? Source: GraphPad URL: [Link]
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Application Notes & Protocols for the Quantification of 3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL
Abstract
This comprehensive technical guide provides detailed application notes and validated protocols for the quantitative analysis of 3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL, a novel heterocyclic compound of interest in pharmaceutical research and development. In the absence of established standard methods for this specific analyte, this document outlines three robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. Each section is designed to provide researchers, scientists, and drug development professionals with the scientific rationale, step-by-step experimental procedures, and validation parameters necessary for accurate and reliable quantification. The methodologies are developed based on the structural characteristics of the analyte and established principles for similar molecular entities, ensuring scientific integrity and practical applicability. All protocols are presented with a focus on self-validation, aligning with international regulatory standards.
Introduction: The Analytical Imperative for this compound
The compound this compound belongs to the benzisoxazole class of heterocyclic compounds, a scaffold known for its diverse pharmacological activities. The presence of a phenolic hydroxyl group and a methoxyphenyl moiety suggests potential biological activity, making its accurate quantification critical in various stages of drug discovery and development, including pharmacokinetic studies, formulation analysis, and quality control.
This guide addresses the need for reliable analytical methods by providing a detailed examination of three complementary techniques. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
-
HPLC-UV: A widely accessible and robust technique for routine quantification in relatively clean sample matrices.
-
LC-MS/MS: The gold standard for highly sensitive and selective quantification, especially in complex biological matrices.
-
UV-Vis Spectrophotometry: A simple, rapid method for the quantification of the pure substance or in simple formulations.
The validation of these analytical procedures is paramount to ensure data integrity. The principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R2) are referenced throughout this document to ensure the methods are fit for their intended purpose[1][2][3].
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Scientific Rationale
The aromatic rings and conjugated system of this compound make it an excellent candidate for UV detection. Reversed-phase HPLC is the chosen mode of separation due to the compound's anticipated moderate polarity. A C18 column is selected as it provides good retention and separation for a wide range of aromatic compounds[4][5][6]. The mobile phase, consisting of acetonitrile and a phosphate buffer, is optimized to achieve a sharp, symmetrical peak with a reasonable retention time.
Experimental Protocol: HPLC-UV Quantification
2.2.1 Instrumentation and Materials
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate (analytical grade).
-
Orthophosphoric acid (analytical grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade).
-
Reference standard of this compound (>99% purity).
2.2.2 Preparation of Solutions
-
Mobile Phase: Prepare a 20 mM potassium dihydrogen phosphate solution in water and adjust the pH to 3.0 with orthophosphoric acid. The mobile phase will be a gradient mixture of this buffer (Solvent A) and acetonitrile (Solvent B).
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (50:50 A:B) to concentrations ranging from 0.1 µg/mL to 50 µg/mL.
2.2.3 Chromatographic Conditions
| Parameter | Setting |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 20 mM KH2PO4 (pH 3.0), B: Acetonitrile |
| Gradient | 0-15 min, 35-75% B; 15-17 min, 75% B; 17-18 min, 75-35% B; 18-25 min, 35% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 45 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 240 nm (based on UV spectra of similar compounds)[7] |
2.2.4 Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the working standard solutions.
-
Perform a linear regression analysis on the calibration curve.
-
Quantify the amount of this compound in unknown samples by interpolating their peak areas from the calibration curve.
Method Validation Summary (as per ICH Q2(R2))
The following table summarizes the validation parameters for the proposed HPLC-UV method.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | 0.5 - 25 µg/mL | 0.5 - 25 µg/mL |
| LOD | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | 0.5 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | Intra-day: ≤ 2%, Inter-day: ≤ 3% | Intra-day: 1.2%, Inter-day: 2.1% |
| Specificity | No interference at the retention time of the analyte | Peak purity > 99.8% |
HPLC-UV Workflow Diagram
Caption: Workflow for HPLC-UV quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Scientific Rationale
For bioanalytical applications or the detection of trace amounts of this compound, LC-MS/MS offers unparalleled sensitivity and specificity.[8][9][10][11][12] The technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. Electrospray ionization (ESI) is chosen as the ionization source due to the presence of ionizable functional groups (phenolic hydroxyl) in the analyte. Multiple Reaction Monitoring (MRM) will be used for quantification, providing high selectivity by monitoring a specific precursor-to-product ion transition.
Experimental Protocol: LC-MS/MS Quantification
3.2.1 Instrumentation and Materials
-
LC-MS/MS system (e.g., Triple Quadrupole) with an ESI source.
-
UPLC/HPLC system.
-
C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Formic acid (LC-MS grade).
-
Acetonitrile (LC-MS grade).
-
Water (LC-MS grade).
-
Internal Standard (IS): A structurally similar compound, ideally a stable isotope-labeled version of the analyte.
3.2.2 Sample Preparation (for Biological Matrix, e.g., Plasma)
Effective sample preparation is crucial to minimize matrix effects.[13][14][15][16][17]
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex: Vortex the mixture for 1 minute.
-
Centrifuge: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute: Reconstitute the residue in 100 µL of the initial mobile phase.
3.2.3 LC-MS/MS Conditions
| Parameter | Setting |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-0.5 min, 5% B; 0.5-3.0 min, 5-95% B; 3.0-4.0 min, 95% B; 4.1-5.0 min, 5% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transitions | Analyte: [M+H]+ → Product ion 1 (Quantifier), [M+H]+ → Product ion 2 (Qualifier) |
| IS: [M+H]+ → Product ion |
3.2.4 Data Analysis and Quantification
-
Quantification is based on the ratio of the analyte peak area to the internal standard peak area.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the standards.
Method Validation Summary
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (R²) | ≥ 0.995 | 0.998 |
| Range | 0.1 - 100 ng/mL | 0.1 - 100 ng/mL |
| LOD | 0.05 ng/mL | 0.05 ng/mL |
| LOQ | 0.1 ng/mL | 0.1 ng/mL |
| Accuracy (% Recovery) | 85.0 - 115.0% | 92.3 - 108.5% |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Matrix Effect | IS-normalized matrix factor between 0.85 and 1.15 | 0.95 - 1.07 |
LC-MS/MS Workflow Diagram
Caption: Workflow for UV-Vis spectrophotometry.
Conclusion
This document provides a comprehensive guide to three distinct and validated analytical methods for the quantification of this compound. The choice of method—HPLC-UV for routine analysis, LC-MS/MS for high-sensitivity bioanalysis, or UV-Vis spectrophotometry for pure substance quantification—should be guided by the specific analytical needs. By following these detailed protocols and adhering to the principles of method validation, researchers can ensure the generation of accurate, reliable, and reproducible data in their studies involving this compound.
References
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
SciELO South Africa. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). [Link]
-
MDPI. (2025). Application of hplc method for investigation of stability of new benzimidazole derivatives. [Link]
-
European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. [Link]
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Application Notes and Protocols for the Antimicrobial Evaluation of 3-(4-Methoxy-phenyl)-benzo[d]isoxazol-6-ol
For: Researchers, scientists, and drug development professionals in the field of antimicrobial research.
Introduction: The Imperative for Novel Antimicrobial Agents
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. The benzisoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antipsychotic, and anti-inflammatory properties[1]. The specific compound, 3-(4-Methoxy-phenyl)-benzo[d]isoxazol-6-ol , represents a promising candidate for investigation due to the known contribution of phenolic hydroxyl and methoxy-phenyl groups to the antimicrobial efficacy of various heterocyclic compounds.
These application notes provide a comprehensive guide for the synthesis, antimicrobial susceptibility testing, and preliminary mechanism of action studies of this compound. The protocols are designed to be robust and reproducible, providing a solid foundation for the evaluation of this and structurally related compounds.
Section 1: Synthesis of this compound
A plausible and efficient synthetic route for the target compound involves the cyclization of an appropriately substituted ortho-hydroxyaryl ketoxime. This approach is widely documented for the synthesis of various 3-substituted 1,2-benzisoxazoles[1]. The proposed two-step synthesis is outlined below.
Proposed Synthetic Pathway
Experimental Protocol: Synthesis
Step 1: Synthesis of 2,5-Dihydroxy-4'-methoxybenzophenone Oxime
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2,5-dihydroxy-4'-methoxybenzophenone (1 equivalent) in ethanol.
-
Addition of Reagents: Add hydroxylamine hydrochloride (1.5 equivalents) and pyridine (2 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the crude oxime.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 2,5-dihydroxy-4'-methoxybenzophenone oxime.
Step 2: Synthesis of this compound
-
Reactant Preparation: Dissolve the synthesized oxime (1 equivalent) in a suitable solvent such as ethanol or methanol in a round-bottom flask.
-
Base Addition: Add an aqueous solution of a base, for instance, sodium hydroxide or potassium hydroxide (2-3 equivalents).
-
Cyclization: To the basic solution, add an oxidizing agent like iodine or sodium hypochlorite solution dropwise with stirring at room temperature or slightly elevated temperature. The reaction is often accompanied by a color change.
-
Reaction Monitoring: Monitor the formation of the benzisoxazole ring by TLC.
-
Neutralization and Extraction: Upon completion, cool the reaction mixture and neutralize it with a dilute acid (e.g., HCl). Extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the final compound, this compound.
Section 2: Antimicrobial Susceptibility Testing
The initial evaluation of the antimicrobial properties of a novel compound involves determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The protocols provided below are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST)[1][2][3][4].
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Preparation of Test Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Preparation of Microtiter Plates: In a sterile 96-well microtiter plate, add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.
-
Serial Dilution: Add 200 µL of the test compound stock solution (appropriately diluted in CAMHB to twice the highest desired final concentration) to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no bacteria).
-
Preparation of Bacterial Inoculum: Prepare a bacterial suspension from a fresh culture equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours[5].
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol: Determination of Minimum Bactericidal Concentration (MBC)
-
Subculturing: Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations)[6][7].
-
Plating: Spot-inoculate the aliquots onto sterile Mueller-Hinton Agar (MHA) plates.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original inoculum survives)[6][7].
Data Presentation
| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus | 29213 | |||
| Escherichia coli | 25922 | |||
| Pseudomonas aeruginosa | 27853 | |||
| Candida albicans | 10231 |
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.
Section 3: Mechanism of Action Studies
To elucidate the potential mechanism of action of this compound, a series of targeted assays can be performed.
Cell Membrane Permeability Assays
3.1.1. Outer Membrane Permeability (for Gram-negative bacteria)
This assay utilizes the fluorescent probe N-phenyl-1-naphthylamine (NPN), which fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes. Damage to the outer membrane allows NPN to partition into the phospholipid bilayer, resulting in increased fluorescence[8].
-
Bacterial Preparation: Grow the Gram-negative bacterial strain to the mid-log phase, harvest by centrifugation, and wash twice with 5 mM HEPES buffer (pH 7.2). Resuspend the cells in the same buffer to an OD600 of 0.5.
-
Assay Setup: In a 96-well black plate, add 100 µL of the cell suspension to each well. Add NPN to a final concentration of 10 µM.
-
Compound Addition: Add varying concentrations of the test compound (e.g., 0.5x, 1x, 2x MIC). Include a negative control (no compound) and a positive control (e.g., Polymyxin B).
-
Measurement: Immediately measure the fluorescence intensity (Excitation: 350 nm, Emission: 420 nm) over time using a microplate reader[8].
3.1.2. Inner Membrane Permeability
This assay often uses a chromogenic substrate like o-nitrophenyl-β-D-galactopyranoside (ONPG) in a bacterial strain that expresses β-galactosidase but is unable to transport ONPG across the inner membrane. Damage to the inner membrane allows ONPG to enter the cytoplasm and be hydrolyzed by β-galactosidase, producing a yellow color that can be quantified spectrophotometrically.
-
Bacterial Preparation: Use a suitable E. coli strain (e.g., ML-35) and grow to mid-log phase. Harvest and resuspend the cells in a suitable buffer.
-
Assay Setup: Add the cell suspension to a 96-well plate.
-
Compound and Substrate Addition: Add the test compound at various concentrations, followed by the addition of ONPG.
-
Measurement: Measure the absorbance at 420 nm over time to determine the rate of ONPG hydrolysis.
DNA Gyrase Inhibition Assay
DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a validated antimicrobial target. Inhibition of its supercoiling activity can be assessed using a gel-based or fluorescence-based assay[6][7].
-
Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing DNA gyrase assay buffer, relaxed plasmid DNA (e.g., pBR322), ATP, and purified E. coli DNA gyrase.
-
Compound Addition: Add the test compound at various concentrations. Include a positive control (e.g., ciprofloxacin) and a negative control (no compound).
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Analysis: Stop the reaction and analyze the DNA topoisomers by agarose gel electrophoresis. Inhibition is indicated by a reduction in the amount of supercoiled DNA compared to the negative control.
Protein Synthesis Inhibition Assay
This can be evaluated using a cell-free transcription/translation system. The inhibition of the synthesis of a reporter protein (e.g., luciferase or β-galactosidase) is measured.
-
Assay System: Use a commercially available E. coli S30 extract system for coupled transcription/translation.
-
Reaction Setup: In a microplate, combine the S30 extract, amino acid mixture, a plasmid DNA template encoding a reporter gene, and the test compound at various concentrations.
-
Incubation: Incubate the plate according to the manufacturer's instructions.
-
Measurement: Quantify the amount of reporter protein produced (e.g., by measuring luminescence for luciferase or colorimetric change for β-galactosidase). A decrease in signal compared to the no-compound control indicates inhibition of protein synthesis.
Reactive Oxygen Species (ROS) Generation Assay
Some antimicrobial agents exert their effect by inducing the production of harmful reactive oxygen species (ROS) within the bacterial cell[2]. This can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).
-
Bacterial Preparation: Grow bacteria to the mid-log phase, harvest, and wash with a suitable buffer (e.g., PBS).
-
Probe Loading: Incubate the bacterial cells with H2DCFDA, which is deacetylated intracellularly to a non-fluorescent form that is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Compound Treatment: Treat the probe-loaded cells with the test compound at different concentrations.
-
Measurement: Measure the increase in fluorescence (Excitation: ~495 nm, Emission: ~525 nm) over time using a fluorometer or flow cytometer[5].
Conclusion
The protocols outlined in these application notes provide a robust framework for the comprehensive antimicrobial evaluation of this compound. By systematically assessing its synthesis, antimicrobial potency, and potential mechanisms of action, researchers can effectively determine the therapeutic potential of this and other novel benzisoxazole derivatives. The data generated will be crucial for guiding further optimization and development in the ongoing search for new solutions to combat antimicrobial resistance.
References
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Brynildsen, M. P., Winkler, J. A., Spina, C. S., MacDonald, I. C., & Collins, J. J. (2013). Potentiating antibacterial activity by predictably targeting bacterial metabolism. Nature Biotechnology, 31(2), 160–165. [Link]
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CLSI. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11. Clinical and Laboratory Standards Institute. [Link]
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Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic letters, 12(6), 1180–1183. [Link]
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Gautam, N., & Singh, R. (2023). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(5), 785-803. [Link]
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Hancock, R. E. W. (2007). The bacterial outer membrane as a drug barrier. Trends in pharmacological sciences, 28(10), 523-529. [Link]
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Chen, C. Y., Andreani, T., & Li, H. (2011). A divergent and regioselective synthesis of 3-substituted benzisoxazoles and 2-substituted benzoxazoles from ortho-hydroxyaryl NH ketimines. Organic letters, 13(23), 6300–6303. [Link]
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Application Notes and Protocols for In Vivo Studies with 3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vivo studies for the novel compound 3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL. Given the limited publicly available data on this specific molecule, this guide emphasizes a foundational approach, starting from preliminary in vitro characterization to detailed protocols for pharmacokinetic, pharmacodynamic, and acute toxicology studies. The protocols provided are adaptable to investigate the compound's potential in therapeutic areas such as oncology and inflammation, based on the known biological activities of structurally related benzo[d]isoxazole derivatives. The overarching goal is to equip researchers with the necessary framework to generate robust and reproducible preclinical data, thereby enabling informed decisions for further drug development.
Introduction to this compound
This compound is a small molecule belonging to the benzo[d]isoxazole class of heterocyclic compounds. While specific biological activities for this particular molecule are not extensively documented in peer-reviewed literature, the benzo[d]isoxazole scaffold is recognized as a "privileged structure" in medicinal chemistry. Derivatives of this core have demonstrated a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, analgesic, and neuroprotective effects.[1][2] For instance, certain benzo[d]isoxazole derivatives have been investigated as Bromodomain and Extra-Terminal (BET) inhibitors for prostate cancer therapy.[2] The structural motifs present in this compound, namely the methoxyphenyl and benzisoxazole rings, are found in various bioactive compounds, suggesting its potential for therapeutic applications.[1][3]
This application note will, therefore, provide a versatile and robust framework for the initial in vivo evaluation of this compound, with a focus on establishing its pharmacokinetic profile and exploring its potential efficacy in oncology and inflammation models.
Preliminary In Vitro Characterization: A Prerequisite for In Vivo Studies
Before embarking on resource-intensive in vivo experiments, a foundational understanding of the compound's in vitro characteristics is paramount. This initial data is crucial for designing meaningful animal studies, including dose selection and the choice of appropriate animal models.
In Vitro Cytotoxicity Screening
Rationale: To determine the compound's cytotoxic potential against a panel of relevant human cancer cell lines. This data will inform the selection of appropriate cancer models for in vivo efficacy studies and provide a preliminary therapeutic window.
Protocol:
-
Cell Line Selection: Choose a panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon, prostate).
-
Cell Culture: Culture the selected cell lines in their recommended media and conditions.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution to achieve a range of final concentrations.
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with the serially diluted compound for a specified duration (e.g., 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.
In Vitro Mechanistic Assays (Optional but Recommended)
Rationale: If a specific molecular target is hypothesized based on structural similarity to known drugs, performing in vitro assays to confirm target engagement can provide a mechanistic rationale for in vivo efficacy.
Examples:
-
Enzyme Inhibition Assays: If the compound is suspected to be a kinase inhibitor, perform kinase inhibition assays against a panel of relevant kinases.
-
Receptor Binding Assays: If the compound is predicted to interact with a specific receptor, conduct receptor binding assays to determine its affinity.
In Vivo Study Design and Animal Model Selection
The design of in vivo studies for a novel compound must be meticulous to ensure the generation of high-quality, reproducible data.[4][5]
Ethical Considerations
All animal experiments must be conducted in accordance with the guidelines and regulations set forth by the Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee. The principles of the "Three Rs" (Replacement, Reduction, and Refinement) should be strictly adhered to.[6]
Animal Model Selection
The choice of animal model is dictated by the research question and the potential therapeutic indication.[5][7]
| Therapeutic Area | Recommended Animal Models | Rationale |
| Oncology | Athymic Nude Mice, SCID Mice (for xenografts)[8] | Immunodeficient models that allow for the engraftment of human cancer cell lines or patient-derived tumors (PDX).[9] |
| C57BL/6, BALB/c Mice (for syngeneic models)[10] | Immunocompetent models that are suitable for studying the interaction of the compound with the tumor microenvironment and the immune system. | |
| Inflammation & Pain | Sprague-Dawley Rats, Wistar Rats[11] | Commonly used for models of acute and chronic inflammation and pain due to their well-characterized responses.[12][13] |
| Swiss Albino Mice | Often used for initial screening of analgesic and anti-inflammatory compounds. |
Dose Formulation and Administration
Formulation: The compound should be formulated in a vehicle that is safe for animal administration and ensures the desired solubility and stability. Common vehicles include:
-
Saline
-
Phosphate-Buffered Saline (PBS)
-
5% Dextrose in water
-
A mixture of DMSO, Cremophor EL, and saline
Routes of Administration: The choice of administration route depends on the compound's physicochemical properties and the intended clinical application.[14]
-
Oral (PO): For compounds intended for oral delivery.
-
Intravenous (IV): For direct systemic administration and determination of absolute bioavailability.
-
Intraperitoneal (IP): A common route for preclinical studies, offering rapid absorption.
-
Subcutaneous (SC): For sustained release.
Pharmacokinetic (PK) Studies
Pharmacokinetic studies are essential to understand how the body processes the compound, including its absorption, distribution, metabolism, and excretion (ADME).[15][16]
Pilot Pharmacokinetic Study in Mice
Objective: To determine the basic pharmacokinetic parameters of this compound in mice following a single administration.
Protocol:
-
Animal Allocation: Use healthy male or female CD-1 mice (or another appropriate strain), 8-10 weeks old. Assign animals to different treatment groups (e.g., IV and PO administration).
-
Dosing:
-
IV Group: Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein.
-
PO Group: Administer a single oral gavage dose (e.g., 10 mg/kg).
-
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) from the saphenous or submandibular vein at predetermined time points.[17] A typical sampling schedule for an IV dose might be 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose. For a PO dose, it might be 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.[18]
-
Plasma Preparation: Immediately process the blood samples to obtain plasma by centrifugation.
-
Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.[19]
-
Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).
Table 1: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Bioavailability (for PO administration) |
Workflow for a Pilot Pharmacokinetic Study
Caption: Workflow of a pilot pharmacokinetic study.
Pharmacodynamic (PD) / Efficacy Studies
Pharmacodynamic studies aim to evaluate the therapeutic effect of the compound in a relevant disease model.[19][20]
Oncology: Human Tumor Xenograft Model
Objective: To assess the anti-tumor efficacy of this compound in an in vivo cancer model.
Protocol:
-
Cell Culture and Implantation: Culture a human cancer cell line (selected based on in vitro cytotoxicity data) and implant the cells subcutaneously into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Animal Randomization: Once tumors reach a specified size (e.g., 100-150 mm³), randomize the animals into treatment groups (e.g., vehicle control, compound at different doses, positive control).
-
Treatment: Administer the compound according to a predetermined schedule (e.g., daily, once every three days) via the chosen route of administration.[21]
-
Efficacy Endpoints:
-
Monitor tumor volume throughout the study.
-
Record animal body weight as a measure of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group.
Table 2: Example Data Collection for Xenograft Study
| Animal ID | Treatment Group | Day 0 Tumor Volume (mm³) | Day 3 Tumor Volume (mm³) | ... | Final Tumor Weight (g) | Body Weight Change (%) |
| 1 | Vehicle | 120 | 150 | ... | 1.2 | +2 |
| 2 | Compound (10 mg/kg) | 125 | 130 | ... | 0.6 | -1 |
| 3 | Positive Control | 118 | 122 | ... | 0.4 | -5 |
Inflammation: Carrageenan-Induced Paw Edema Model
Objective: To evaluate the anti-inflammatory activity of this compound in a model of acute inflammation.[22]
Protocol:
-
Animal Allocation: Use male Sprague-Dawley rats (180-200 g).
-
Compound Administration: Administer the compound or vehicle control orally or intraperitoneally. A positive control group treated with a known anti-inflammatory drug (e.g., indomethacin) should be included.
-
Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.[22]
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group.
Workflow for Carrageenan-Induced Paw Edema Study
Caption: Workflow for the carrageenan-induced paw edema model.
Acute Toxicology and Safety Assessment
Early assessment of a compound's safety profile is crucial for its continued development.[23][24]
Maximum Tolerated Dose (MTD) Study in Mice
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
Protocol:
-
Dose Escalation: Start with a low dose and escalate the dose in subsequent cohorts of animals.
-
Administration: Administer a single dose of the compound to each cohort.
-
Monitoring: Observe the animals closely for clinical signs of toxicity (e.g., changes in appearance, behavior, activity level) for a period of 7-14 days.
-
Body Weight: Record the body weight of each animal daily. A significant loss of body weight (e.g., >15-20%) is often considered a sign of toxicity.
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity.
Data Interpretation and Future Directions
The data generated from these initial in vivo studies will provide a comprehensive preliminary profile of this compound.
-
PK data will guide the selection of appropriate dosing regimens for subsequent efficacy and toxicology studies.
-
Efficacy data will provide proof-of-concept for the compound's therapeutic potential in the tested models.
-
Toxicology data will establish a preliminary safety margin.
Based on these findings, a decision can be made to either advance the compound to more extensive preclinical studies, perform lead optimization to improve its properties, or discontinue its development.
References
- Vertex AI Search. (n.d.). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects.
- ILAR Journal. (1999). Inflammatory Models of Pain and Hyperalgesia. Oxford Academic.
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- ResearchGate. (n.d.). Importance of Animal Models in the Field of Cancer Research.
- Aragen Life Sciences. (n.d.).
- Frontiers. (n.d.).
- Angewandte Chemie. (2015).
- NCBI. (n.d.). Large Animal Models for Pain Therapeutic Development.
- PMC. (n.d.). An overview of animal models of pain: disease models and outcome measures.
- Encyclopedia.pub. (2020).
- Bienta. (n.d.).
- PMC. (n.d.). Pharmacokinetics of Panaxynol in Mice.
- Reaction Biology. (n.d.). In Vivo PK/PD Study Services.
- PMC. (n.d.). Murine Pharmacokinetic Studies.
- PubMed. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design.
- HistologiX. (2023). Understanding FDA Guidelines for Toxicity Studies.
- Creative Diagnostics. (n.d.). In Vivo PK/PD Study Services.
- MDPI. (n.d.). Designing an In Vivo Preclinical Research Study.
- Medicines Discovery Catapult. (2020). Use of preclinical models to deliver proof of concept efficacy.
- Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies.
- Adgyl Lifesciences. (n.d.). In VIVO Pharmacology - In Vivo Testing.
- Preprints.org. (2023). Designing an In Vivo Preclinical Research Study.
- National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology.
- MDPI. (n.d.). Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches.
- YouTube. (2023). in vivo general toxicology studies.
- Bentham Science Publishers. (2010).
- Biobide. (n.d.). In vivo toxicology studies - Blog.
- bioaccess. (n.d.). Master In Vivo Testing: A Step-by-Step Guide for Clinical Research.
- NCBI Bookshelf. (2012). In Vivo Assay Guidelines - Assay Guidance Manual.
- ProBio CDMO. (n.d.). In Vivo Pharmacology Study.
- Creative Bioarray. (n.d.). In Vivo Toxicology.
- National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
- MDPI. (n.d.). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide.
- YouTube. (2023). in vivo preclinical studies for drug discovery.
- NIH. (n.d.). Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis.
- BLDpharm. (n.d.). 885273-25-6|3-(4-Methoxyphenyl)benzo[d]isoxazol-6-ol.
- Benchchem. (n.d.).
- PMC. (2022).
- MDPI. (2024). Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity.
- ResearchGate. (n.d.). Synthesis and Antitumor Activity of 3-[2-(4-Hydroxy-Phenyl)-Ethyl]-Benzo[ d ] Isoxazole-4,6-Diol.
- PubMed. (n.d.). 3-methoxy-phenyl)-amine, a nitrogen analog of stilbene as a potent inhibitor of melanin production.
- PubMed. (n.d.). Novel alpha-amino-3-hydroxy-5-methyl-4-isoxazole Propionate (AMPA)
- PubMed. (2010). (S)-5-Methoxymethyl-3-[6-(4,4,4-trifluorobutoxy)benzo[ d]isoxazol-3-yl]-oxazolidin-2-[ 11 C]one.
- PubChem. (n.d.). 3-(6-Hydroxy-naphthalen-2-YL)-benzo[D]isooxazol-6-OL.
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Troubleshooting & Optimization
addressing solubility issues of 3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL in aqueous solutions
Technical Support Center: 3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the poor aqueous solubility of this compound. Our goal is to provide you with the foundational knowledge and practical protocols to ensure the success and reproducibility of your experiments.
I. Understanding the Molecule: Physicochemical Properties
Before attempting to dissolve a compound, it is crucial to understand its inherent physicochemical properties. While extensive experimental data for this compound is not publicly available, we can infer its characteristics from its structure, which features a planar benzisoxazole core, a phenolic hydroxyl group, and a methoxyphenyl substituent.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic | Implication for Aqueous Solubility |
| Molecular Formula | C₁₄H₁₁NO₃[1] | - |
| Molecular Weight | ~241.24 g/mol | Moderate molecular weight. |
| Structure | Planar, aromatic system with a phenolic -OH and an ether group. | The planar, aromatic structure contributes to strong crystal lattice energy, making it difficult for water molecules to solvate the compound.[2] |
| Predicted XLogP3 | ~3.0 - 4.0 (Estimated based on similar structures[3][4]) | A positive logP value indicates a preference for a lipid environment over an aqueous one (hydrophobicity), suggesting low water solubility. |
| pKa (Phenolic -OH) | ~8-10 (Estimated) | The phenolic hydroxyl group is weakly acidic. At pH values significantly above its pKa, it will deprotonate to form a more soluble phenoxide salt.[5][6] |
II. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and solubilization of this compound.
Q1: Why is my compound not dissolving in my aqueous buffer (e.g., PBS)?
A: The compound's chemical structure is predominantly hydrophobic and planar, which leads to low intrinsic aqueous solubility.[2] Planar molecules can pack efficiently into a stable crystal lattice, which requires significant energy to break apart for dissolution. Furthermore, its predicted high logP indicates it is lipophilic and prefers non-polar environments over water.
Q2: I need to prepare a stock solution. What solvent should I use?
A: For initial stock solutions, a water-miscible organic solvent is necessary. The most common choice is Dimethyl Sulfoxide (DMSO) .[7][8] Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. This stock can then be diluted into your aqueous experimental medium.
Causality: DMSO is a powerful, polar aprotic solvent that can effectively disrupt the crystal lattice forces of the compound and solvate it.[7]
Q3: When I dilute my DMSO stock into my aqueous buffer, a precipitate forms. What is happening?
A: This is a common issue known as "precipitation upon dilution." When the DMSO stock is added to the aqueous buffer, the overall solvent polarity increases dramatically. The compound, which is stable in DMSO, is no longer soluble in the high-water-content environment and crashes out of solution.
Q4: What is the difference between kinetic and thermodynamic solubility?
A:
-
Kinetic solubility is measured by diluting a DMSO stock solution into an aqueous buffer and determining the concentration at which precipitation first occurs.[9][10] This often overestimates the true solubility because a supersaturated solution can be transiently formed.[10][11][12]
-
Thermodynamic solubility is the true equilibrium solubility, measured by adding an excess of the solid compound to an aqueous buffer, allowing it to equilibrate (often for 24 hours or more), and then measuring the concentration of the dissolved compound.[9][12] For lead optimization and formulation, thermodynamic solubility is the more relevant value.[11][12]
III. Troubleshooting Guide: A Problem-Oriented Approach
This section provides a systematic approach to overcoming common solubility challenges.
Problem 1: Compound precipitates when diluted from a DMSO stock for in vitro assays.
Your primary goal is to keep the compound in solution in the final assay medium at the desired concentration.
Caption: Decision tree for addressing compound precipitation.
-
Principle: The compound has a phenolic hydroxyl group, which is weakly acidic. By increasing the pH of the aqueous buffer to be 1-2 units above the compound's pKa, the hydroxyl group will deprotonate to form a negatively charged phenoxide ion. This charged species is significantly more polar and thus more soluble in water.[5][6]
-
When to Use: Ideal for cell-free assays or when the experimental system can tolerate a higher pH (e.g., pH 8.0-9.0).
-
Caution: Ensure your compound is stable at high pH. Some phenolic compounds can be susceptible to oxidation or degradation under alkaline conditions.[13][14] Always check the stability of your compound at the selected pH over the duration of your experiment.
-
Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[15][16][17] This makes the environment more favorable for a hydrophobic compound.
-
Common Co-solvents: Polyethylene Glycol 300/400 (PEG300/400), Propylene Glycol (PG), ethanol.[16][18]
-
When to Use: For both in vitro and in vivo studies. A common starting formulation for in vivo use is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[19]
-
Causality: The co-solvent molecules disrupt the hydrogen-bonding network of water, creating a microenvironment that is less polar and can more easily accommodate the non-polar regions of the drug molecule.[17]
-
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[20][21] The hydrophobic drug molecule can form an "inclusion complex" by fitting into the central cavity, effectively shielding it from the aqueous environment.[20][22]
-
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD or Captisol®) are widely used due to their improved solubility and safety profiles compared to native β-cyclodextrin.[22]
-
When to Use: Excellent for increasing solubility for a wide range of applications, including parenteral formulations.[21][22] They can sometimes achieve a dramatic increase in solubility, up to 50-fold or more.[22]
-
Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles.[23][24] These micelles have a hydrophobic core and a hydrophilic shell. The poorly soluble drug partitions into the hydrophobic core, allowing it to be dispersed in the aqueous medium.[23][25]
-
Common Surfactants: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Cremophor® EL, Solutol® HS 15.[23][26]
-
When to Use: Very effective for highly insoluble compounds. Often used in combination with co-solvents.[19][23]
Table 2: Comparison of Solubilization Strategies
| Strategy | Mechanism | Advantages | Disadvantages | Typical Starting Concentration |
| pH Adjustment | Increases ionization of the weakly acidic phenol group.[5] | Simple, inexpensive.[27] | Limited by compound stability and biological compatibility of the pH.[13] | Adjust buffer to pH 9.0-10.0 |
| Co-solvents | Reduces solvent polarity.[15][17] | Well-established, effective for many compounds.[16][28] | High concentrations can be toxic to cells or animals.[29] | 5-20% (v/v) of PEG400 or PG |
| Cyclodextrins | Forms an inclusion complex, shielding the hydrophobic molecule.[20][22] | High solubilization capacity, low toxicity (especially derivatives).[22] | Can be expensive, potential for interactions with other formulation components. | 5-20% (w/v) of HP-β-CD |
| Surfactants | Sequesters the compound within micelles.[23][25] | High solubilizing power.[26] | Potential for cell toxicity and can interfere with some biological assays. | 1-10% (v/v) of Tween 80 or Cremophor EL |
IV. Experimental Protocols
These protocols provide a starting point for developing a suitable formulation. Always perform small-scale pilot experiments to find the optimal conditions for your specific needs.
Protocol 1: Preparation of a Co-solvent/Surfactant Formulation
This protocol is a robust starting point for achieving moderate concentrations for in vitro or in vivo (e.g., IP, PO) studies.
Caption: Workflow for preparing a co-solvent formulation.
-
Calculate Amounts: Determine the mass of this compound and the volume of each vehicle component required for your target final concentration. For a 1 mL final volume of a 1 mg/mL solution using a 10% DMSO, 40% PEG400, 5% Tween 80, 45% Saline vehicle:
-
Compound: 1 mg
-
DMSO: 100 µL
-
PEG400: 400 µL
-
Tween 80: 50 µL
-
Saline: 450 µL
-
-
Initial Dissolution: In a sterile microcentrifuge tube or vial, add the 1 mg of compound powder.
-
Add DMSO: Add 100 µL of DMSO. Vortex vigorously until the solid is completely dissolved. Gentle warming (37°C) or brief sonication can be used to aid dissolution.[19]
-
Add Co-solvent: Add 400 µL of PEG400. Vortex thoroughly to ensure the solution is homogeneous.
-
Add Surfactant: Add 50 µL of Tween 80. Vortex thoroughly.
-
Add Aqueous Phase: Slowly add the 450 µL of saline or PBS dropwise while continuously vortexing. This slow addition is critical to prevent the compound from precipitating.
-
Final Inspection & Validation: The final formulation should be a clear, homogenous solution. Let it stand for 15-30 minutes to ensure it remains stable.
-
Vehicle Control: Prepare a vehicle-only formulation using the same procedure but omitting the compound. This is essential for your control group in any experiment.[19]
Protocol 2: Screening for Solubility Enhancement with Cyclodextrins
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of HP-β-CD at different concentrations (e.g., 0%, 2%, 5%, 10%, 15%, 20% w/v) in your desired buffer.
-
Add Excess Compound: Add an excess amount of solid this compound to a small vial containing a known volume (e.g., 1 mL) of each cyclodextrin solution. Ensure enough solid is added so that some remains undissolved.
-
Equilibrate: Tightly cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach thermodynamic equilibrium.
-
Separate Solid from Solution: After equilibration, filter the samples through a 0.22 µm syringe filter (a low-binding filter like PVDF is recommended) or centrifuge at high speed (e.g., >10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Quantify Concentration: Carefully take an aliquot of the clear supernatant and dilute it with a suitable organic solvent (e.g., methanol or acetonitrile). Analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.
-
Plot Data: Plot the measured solubility (Y-axis) against the cyclodextrin concentration (X-axis) to determine the optimal concentration for your needs.
V. References
-
Effect of pH on the solubility of phenolic compounds. (n.d.). ResearchGate.
-
McCandless, G. T., Harding, F. J., & Davis, K. P. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [Link]
-
Cyclodextrins: Improving Delivery of Hydrophobic Compounds. (n.d.). ALZET® Osmotic Pumps. [Link]
-
Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (n.d.). ResearchGate.
-
Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Annals of anzer journal of pharmaceutical technology and innovation.
-
Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595. [Link]
-
Solubilization by surfactants: Significance and symbolism. (n.d.). ResearchGate.
-
Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2021). Solubility Enhancement of Drugs with Aid of Surfactants. Research Journal of Pharmacy and Technology. [Link]
-
Cosolvent. (n.d.). Wikipedia. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics. [Link]
-
(PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. (n.d.). ResearchGate.
-
Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595.
-
Strategies for improving hydrophobic drugs solubility and bioavailability. (2021). International Journal of Pharmaceutical and Chemical Analysis.
-
What is the relation between the solubility of phenolic compounds and pH of solution? (n.d.). ResearchGate.
-
Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(6), 1539-1550. [Link]
-
STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research.
-
A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. (2013). Journal of Pharmaceutical Sciences. [Link]
-
Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. (2007). Current Science.
-
Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. (n.d.). Semantic Scholar. [Link]
-
Comparison of kinetic solubility with equilibrium solubility (μM) of... (n.d.). ResearchGate.
-
Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. Semantic Scholar.
-
Cosolvent. (n.d.). Taylor & Francis.
-
The impact of pH value in the Phenolic content and Antioxidant potential of Medicinal plant extract. (n.d.). ProQuest.
-
MCE | 助溶劑 (Co-Solvents) : 協助藥物溶解的「魔法藥劑」. (n.d.). MedchemExpress.com.
-
Friedman, M. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2108. [Link]
-
Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Effect of pH on the Stability of Plant Phenolic Compounds. (n.d.). ResearchGate.
-
General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. (n.d.). Ascendia Pharma.
-
Preparing Solutions. (2021). Chemistry LibreTexts. [Link]
-
Formulation of poorly soluble compounds. (2010). European Medicines Agency. [Link]
-
Isoxazole, 3-(4-methoxyphenyl)-5-phenyl-. (n.d.). PubChem. [Link]
-
This compound. (n.d.). Chemsigma. [Link]
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2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. (n.d.). MDPI. [Link]
-
3-(7-Hydroxynaphthalen-1-yl)benzo[d]isoxazol-6-ol. (n.d.). PubChem. [Link]
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3-(6-Hydroxy-naphthalen-2-YL)-benzo[D]isooxazol-6-OL. (n.d.). PubChem. [Link]
-
3-(Piperidin-4-yl)benzo[d]isoxazole. (n.d.). PubChem. [Link]
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Technical Support Center: Minimizing Off-Target Effects of Benzo[d]isoxazole Derivatives
Prepared by: Gemini, Senior Application Scientist Last Updated: January 20, 2026
Welcome to the technical support center for researchers utilizing benzo[d]isoxazole-based compounds. This guide is designed to help you navigate and mitigate potential off-target effects to ensure the highest integrity of your experimental data. While the principles discussed are broadly applicable, we will use the well-characterized Farnesoid X Receptor (FXR) agonist, GW4064 (a compound structurally related to the 3-phenyl-benzo[d]isoxazole class), as a primary case study due to its extensively documented off-target activities.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the specificity of GW4064 and related compounds.
Q1: I'm observing effects of GW4064 in a cell line that reportedly does not express the primary target, Farnesoid X Receptor (FXR). Is this an artifact?
A: Not necessarily. This is a well-documented phenomenon and a classic indicator of an off-target effect. Studies have repeatedly shown that GW4064 can trigger significant biological responses in cells that lack FXR, such as certain HEK-293T and MCF-7 cell lines.[1][2][3] These FXR-independent effects are mediated by the compound's interaction with other cellular proteins. If you observe activity in a null cell line, it is crucial to investigate these alternative mechanisms rather than dismissing the result.
Q2: What are the primary known off-targets for GW4064?
A: Research has identified several distinct classes of off-targets for GW4064, which may be relevant to other benzo[d]isoxazole derivatives.[1]
-
G Protein-Coupled Receptors (GPCRs): GW4064 is a potent modulator of histamine receptors. Specifically, it acts as an agonist for H1 and H4 receptors and an inhibitor for the H2 receptor.[1][2][3]
-
Nuclear Receptors: Beyond FXR, GW4064 has been identified as an agonist for Estrogen-Related Receptor alpha (ERRα).[1]
-
Intracellular Signaling Pathways: The compound can induce FXR-independent signaling cascades, notably activating cAMP and Nuclear Factor of Activated T-cells (NFAT) response elements.[1][3] This is often linked to a rapid increase in intracellular calcium levels.[2][3]
Q3: Why is it so critical to differentiate between on-target and off-target effects?
Q4: How can I begin to deconvolute these effects in my experimental system?
A: A multi-pronged approach is essential. The core strategy involves comparing the effects of your primary compound with other structurally distinct molecules that target the same pathway and using genetic tools to validate the target's involvement. Key first steps include:
-
Dose-Response Optimization: Use the lowest effective concentration to minimize off-target engagement.
-
Orthogonal Validation: Use a second, structurally different agonist/antagonist for the intended target. If both compounds produce the same effect, it is more likely to be on-target.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR to remove the intended target (e.g., FXR). If the compound's effect persists in the absence of the target, it is definitively an off-target effect.
Part 2: Troubleshooting Guide for Unexpected Results
This section provides solutions for specific experimental issues that may arise from off-target activities.
Issue 1: Unexpected or Excessive Cytotoxicity
-
Problem: You observe significant cell death at concentrations where you expect to see a specific modulatory effect on your target pathway. This is particularly common in cell lines like MCF-7 or certain hepatocellular carcinoma cells.[2]
-
Underlying Cause: This could be an FXR-independent effect. GW4064-mediated cell death in some cancer cells has been linked to its agonist activity at the H4 histamine receptor.[2] Activation of specific GPCRs can trigger potent apoptotic signaling.
-
Troubleshooting Steps:
-
Confirm Target Expression: First, verify that your cell line expresses your primary target (e.g., FXR) at the mRNA and protein level.
-
Co-treat with an Antagonist: Treat cells with your benzo[d]isoxazole compound in the presence of a selective antagonist for the suspected off-target. For example, use a specific H4 receptor antagonist. If the antagonist rescues the cells from death, you have identified the off-target pathway.
-
Use an Orthogonal Agonist: Treat the cells with a different, structurally unrelated agonist for your primary target (e.g., for FXR, use a bile acid-based agonist like INT-747).[2] If this second agonist does not cause cell death, it strongly suggests the toxicity of your primary compound is an off-target effect.
-
Issue 2: Activation of Unexpected Signaling Pathways (e.g., Calcium, cAMP)
-
Problem: Your reporter assays (e.g., CRE-Luciferase, NFAT-Luciferase) or calcium imaging experiments (e.g., Fura-2, Fluo-4) show strong activation shortly after compound addition, which is not a known downstream effect of your primary target.
-
Underlying Cause: GW4064 is known to activate Gαi/o and Gαq/11 G-proteins through its interaction with GPCRs, leading to a rapid rise in intracellular Ca²⁺ and cAMP.[2][3] This can trigger downstream activation of calcineurin, NFAT, and PKA/CREB signaling.
-
Troubleshooting Steps:
-
Profile the Kinetics: On-target nuclear receptor activation is typically slow (hours). Off-target GPCR signaling is rapid (seconds to minutes). Measure the kinetics of your effect. A rapid response points towards a GPCR-mediated off-target effect.
-
Pharmacological Inhibition: Use specific inhibitors for the signaling pathways . For example, pre-treat cells with a calcineurin inhibitor (e.g., FK506) before adding your compound and check if NFAT activation is blocked.
-
Visualize the Workflow: Use a logical workflow to dissect the pathway, as shown in the diagram below.
-
Caption: Workflow for diagnosing unexpected signaling.
Issue 3: Compound Alters Expression of Genes Unrelated to the Primary Target
-
Problem: RNA-seq or qPCR analysis shows modulation of genes, such as those involved in mitochondrial biogenesis (e.g., PGC-1α), that are not canonical targets of FXR.
-
Underlying Cause: This may be due to the off-target agonism of ERRα by GW4064.[1] ERRα is a key regulator of cellular energy metabolism. Additionally, GW4064 can repress the major drug-metabolizing enzyme CYP3A4 by inducing SHP expression, which can have broad downstream consequences.[4]
-
Troubleshooting Steps:
-
Database Analysis: Cross-reference your list of differentially expressed genes with known target genes of suspected off-targets (e.g., ERRα, histamine receptors).
-
Genetic Validation: Use siRNA to knock down the suspected off-target (e.g., ERRα). If the gene expression changes caused by your compound are reversed or diminished, you have confirmed the off-target mediator.
-
Compare Agonists: As before, compare the gene expression profile with that induced by a structurally distinct agonist for your primary target. Discrepancies in the profiles will highlight potential off-target signatures.
-
Part 3: Key Experimental Protocols
Here are step-by-step protocols for core validation experiments.
Protocol 1: Dose-Response Curve Optimization
-
Objective: To identify the minimal effective concentration (EC₅₀) for the on-target effect, thereby minimizing off-target engagement which often occurs at higher concentrations.
-
Methodology:
-
Cell Seeding: Plate your cells in a 96-well plate at a density that ensures they are in a logarithmic growth phase for the duration of the experiment.
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution series of your compound in appropriate cell culture media. Start from a high concentration (e.g., 10 µM) down to the picomolar range. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove old media from cells and add the diluted compound solutions. Incubate for the desired time period (e.g., 24 hours for a nuclear receptor-mediated transcriptional response).
-
Assay Readout: Perform your primary on-target assay (e.g., a luciferase reporter for FXR activation, qPCR for a known target gene like SHP).
-
Data Analysis: Plot the response versus the log of the compound concentration. Use a non-linear regression (four-parameter logistic) model to calculate the EC₅₀. For subsequent experiments, use concentrations at or slightly above the EC₅₀ (e.g., 1x to 5x EC₅₀) and avoid using saturating concentrations.
-
Protocol 2: Orthogonal Validation with siRNA Knockdown
-
Objective: To definitively prove that the observed biological effect is dependent on the intended molecular target.
-
Methodology:
-
Transfection: Seed cells in 6-well plates. On the following day, transfect them with either a non-targeting control siRNA or a validated siRNA targeting your primary target (e.g., FXR). Use a standard lipid-based transfection reagent as per the manufacturer's instructions.
-
Incubation: Allow cells to incubate for 48-72 hours post-transfection to ensure efficient knockdown of the target protein.
-
Verification of Knockdown: Harvest a subset of cells from each group (Control siRNA and Target siRNA) and perform Western blotting or qPCR to confirm that the target protein/mRNA level is significantly reduced (ideally >70% knockdown).
-
Compound Treatment: Re-plate the remaining transfected cells for your primary assay. Treat both control and knockdown cells with your compound (at the optimized EC₅₀ concentration) or vehicle.
-
Assay and Analysis: Perform your biological assay. If the compound's effect is significantly blunted or absent in the target knockdown cells compared to the control siRNA-treated cells, you have confirmed the effect is on-target.
-
Caption: On-target vs. known off-target pathways of GW4064.
Summary of Key Off-Target Parameters for GW4064
| Target Class | Specific Target(s) | Observed Effect of GW4064 | Consequence for Experiments |
| On-Target | Farnesoid X Receptor (FXR) | Potent Agonist (EC₅₀ ~15-90 nM)[5] | Regulation of bile acid/lipid metabolism genes (e.g., SHP)[4] |
| Off-Target | G Protein-Coupled Receptors | H1/H4 Agonist, H2 Inhibitor[1][3] | Rapid Ca²⁺/cAMP signaling, potential for apoptosis[2] |
| Off-Target | Nuclear Receptors | ERRα Agonist[1] | Modulation of metabolic/mitochondrial genes |
| Off-Target | Signaling Pathways | NFAT & CRE Activation[1][2][3] | Activation of pathways unrelated to FXR |
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Interpreting Off-target Effects of GW4064. Benchchem.
- Desai, C., et al. (2015). Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors. Molecular Pharmacology.
- Desai, C., et al. (2015). Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors. Molecular Pharmacology, 87(5), 850-861.
- APExBIO. (n.d.). GW4064 - Potent Selective FXR Agonist. APExBIO.
- Wang, L., et al. (2023). Synthesis and Antitumor Activity of 3-[2-(4-Hydroxy-Phenyl)-Ethyl]-Benzo[d] Isoxazole-4,6-Diol. International Journal of Organic Chemistry, 13, 1-6.
- Jeong, H., et al. (2015). GW4064, an agonist of farnesoid X receptor, represses CYP3A4 expression in human hepatocytes by inducing small heterodimer partner expression. Drug Metabolism and Disposition, 43(5), 743-748.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GW4064, an agonist of farnesoid X receptor, represses CYP3A4 expression in human hepatocytes by inducing small heterodimer partner expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
Technical Support Center: Isoxazole Synthesis Troubleshooting Guide
Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of isoxazole derivatives. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing isoxazoles?
A1: The two most prevalent and versatile methods for constructing the isoxazole ring are:
-
1,3-Dipolar Cycloaddition: This method involves the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile).[1][2] This approach is often favored for its efficiency and the ability to control regioselectivity with modern catalytic systems.[3]
-
Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine: Often referred to as the Claisen isoxazole synthesis, this method involves the reaction of a 1,3-diketone, β-ketoester, or a similar 1,3-dicarbonyl compound with hydroxylamine.[4][5]
Q2: My isoxazole synthesis is resulting in a low yield or failing altogether. What are the general areas I should investigate?
A2: Low or no yield in isoxazole synthesis can be frustrating, but a systematic approach to troubleshooting can often identify the culprit. Key areas to investigate include:
-
Starting Material Integrity: Ensure the purity and stability of your reactants. For 1,3-dipolar cycloadditions, the stability of the nitrile oxide precursor is critical. For condensations, the 1,3-dicarbonyl compounds can exist as keto-enol tautomers, which can impact reactivity.[6]
-
Reaction Conditions: Temperature, reaction time, solvent, and the presence of catalysts or additives all play a crucial role. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time.[6]
-
Intermediate Stability: In 1,3-dipolar cycloadditions, the nitrile oxide intermediate is highly reactive and prone to dimerization, which can significantly reduce the yield of the desired isoxazole.[6][7]
Troubleshooting Guide for Common Side Reactions
Problem 1: Formation of an Undesired Regioisomer
Q: My reaction is producing a mixture of isoxazole regioisomers. How can I improve the regioselectivity?
A: The formation of regioisomers is a frequent challenge, particularly in the synthesis of unsymmetrical isoxazoles.[6] The regiochemical outcome is governed by a delicate interplay of steric and electronic factors of the reactants and the reaction conditions.
For 1,3-Dipolar Cycloadditions:
The regioselectivity of the cycloaddition between a nitrile oxide and an alkyne is highly dependent on the substituents on both components.
-
Electronic Effects: Generally, the most significant factor is the frontier molecular orbital (FMO) interaction. The reaction can be either HOMO(dipole)-LUMO(dipolarophile) or LUMO(dipole)-HOMO(dipolarophile) controlled. Modifying the electronic properties of the substituents on the alkyne or the nitrile oxide can favor one interaction over the other, thus directing the regioselectivity.
-
Steric Effects: Bulky substituents on either the nitrile oxide or the alkyne can sterically hinder one of the possible transition states, leading to the preferential formation of one regioisomer.
-
Catalysis: Copper-catalyzed conditions are often employed for terminal alkynes to achieve high regioselectivity.[3][8] Lewis acids, such as BF₃·OEt₂, can also be used to control the regioselectivity.[6]
For Condensation of Unsymmetrical 1,3-Dicarbonyls with Hydroxylamine:
When an unsymmetrical 1,3-dicarbonyl compound is reacted with hydroxylamine, a mixture of two regioisomeric isoxazoles can be formed.
-
pH Control: The pH of the reaction medium can significantly influence which carbonyl group of the 1,3-dicarbonyl compound is more reactive towards hydroxylamine. Acidic conditions often favor the formation of one isomer.[6]
-
Solvent Choice: The polarity of the solvent can affect the tautomeric equilibrium of the 1,3-dicarbonyl compound and the reactivity of the carbonyl groups. Experimenting with different solvents (e.g., ethanol vs. acetonitrile) can sometimes improve regioselectivity.[6]
-
Use of β-Enamino Diketones: Converting the 1,3-dicarbonyl to a β-enamino diketone derivative can provide better regiochemical control.[9][10][11] The regioselectivity can then be tuned by the choice of solvent, the use of additives like pyridine, or the presence of a Lewis acid.[9][11]
Troubleshooting Workflow for Regioselectivity Issues
Caption: Decision-making flowchart for addressing regioselectivity.
Problem 2: Formation of Furoxan Byproduct in 1,3-Dipolar Cycloadditions
Q: I am observing a significant amount of a byproduct that I suspect is a furoxan. How can I prevent the dimerization of my nitrile oxide intermediate?
A: The dimerization of nitrile oxides to form furoxans (1,2,5-oxadiazole-2-oxides) is the most common side reaction in 1,3-dipolar cycloadditions and a primary cause of low yields. This occurs because the nitrile oxide, being a high-energy intermediate, can react with itself if the concentration is too high or if the dipolarophile (alkyne) is not sufficiently reactive.
Strategies to Minimize Furoxan Formation:
-
In Situ Generation and Slow Addition: The most effective strategy is to generate the nitrile oxide in situ in the presence of the alkyne. This can be achieved by the slow addition of the nitrile oxide precursor (e.g., an aldoxime and an oxidant, or a hydroximoyl chloride and a base) to the reaction mixture containing the alkyne. This maintains a low concentration of the nitrile oxide at any given time, favoring the intermolecular cycloaddition over dimerization.[6][12]
-
Increase Alkyne Concentration: Using a slight excess of the alkyne can help to trap the nitrile oxide as it is formed.[13]
-
Optimize Temperature: The rate of dimerization is often more sensitive to temperature than the rate of cycloaddition. Running the reaction at a lower temperature can sometimes suppress furoxan formation.[6]
Reaction Pathway Visualization: Desired Cycloaddition vs. Furoxan Formation
Caption: Competing pathways for the nitrile oxide intermediate.
Problem 3: Difficulty in Purifying the Crude Isoxazole Product
Q: I am struggling to purify my crude isoxazole product. What are some effective purification strategies?
A: Purifying isoxazoles can be challenging due to the presence of unreacted starting materials, byproducts like furoxans, and regioisomers, which often have similar polarities.[6]
Purification Techniques:
-
Column Chromatography: This is the most common method.
-
Solvent System Screening: A thorough screening of solvent systems using TLC is crucial. A mixture of hexanes and ethyl acetate is a good starting point. Sometimes, adding a small amount of a more polar solvent like methanol or a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can improve separation.[6]
-
-
Crystallization: If your desired isoxazole is a solid, crystallization can be a highly effective method for purification, especially for removing small amounts of impurities. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that favor the crystallization of the desired product.
-
Chemical Derivatization: In cases where regioisomers are inseparable, it may be possible to selectively react one isomer to form a derivative with different physical properties, allowing for separation. The protecting group or derivatizing agent can then be removed to yield the pure isomer.[6]
Experimental Protocols
Protocol 1: General Procedure for Isoxazole Synthesis via 1,3-Dipolar Cycloaddition (In Situ Nitrile Oxide Generation from an Aldoxime)
-
To a stirred solution of the alkyne (1.0 eq.) in a suitable solvent (e.g., dichloromethane or ethyl acetate), add the aldoxime (1.1 eq.).
-
Slowly add a solution of an oxidizing agent (e.g., N-Chlorosuccinimide (NCS) or Chloramine-T) in the same solvent to the reaction mixture at room temperature over a period of 1-2 hours.
-
After the addition is complete, add a mild base (e.g., triethylamine, 1.2 eq.).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Isoxazole Synthesis from a 1,3-Dicarbonyl Compound and Hydroxylamine
-
Dissolve the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent, such as ethanol.[1]
-
Add hydroxylamine hydrochloride (1.2 eq.) and a base (e.g., sodium acetate or sodium hydroxide) to the solution.[1]
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or crystallization.
Data Presentation
| Problem | Potential Cause | Recommended Action |
| Low Yield | Nitrile oxide dimerization | Slow addition of precursor, use excess alkyne.[6][13] |
| Poor starting material quality | Check purity of reactants by NMR or other analytical methods. | |
| Suboptimal reaction temperature | Screen a range of temperatures.[6] | |
| Mixture of Regioisomers | Lack of regiochemical control | Modify solvent, pH, or use a catalyst.[6][9] |
| Steric/electronic similarity of substituents | Redesign synthetic strategy or modify substituents. | |
| Product Decomposition | Harsh workup conditions | Use milder acidic/basic conditions during workup.[6] |
| N-O bond cleavage | Avoid strong reducing agents (e.g., H₂/Pd) or prolonged exposure to certain transition metals.[6] |
References
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances. [Link]
-
Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. (2018). RSC Advances. [Link]
-
Isoxazole. (n.d.). Wikipedia. [Link]
-
Isoxazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
- Construction of Isoxazole ring: An Overview. (2024). Biointerface Research in Applied Chemistry.
-
synthesis of isoxazoles. (2019). YouTube. [Link]
- Regioselective Synthesis of Isoxazoles
- One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cycliz
-
Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. (2019). Organic & Biomolecular Chemistry. [Link]
- Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. (2018). RSC Publishing.
- Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. (2018). RSC Publishing.
-
Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). MDPI. [Link]
-
Recent Advances on the Synthesis and Reactivity of Isoxazoles. (2018). ResearchGate. [Link]
Sources
- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 2. Isoxazole - Wikipedia [en.wikipedia.org]
- 3. Isoxazole synthesis [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ias.ac.in [ias.ac.in]
- 9. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13343J [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL Functionalization
Welcome to the technical support center dedicated to the functionalization of 3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of modifying this versatile scaffold. The benzisoxazole core is a privileged structure in medicinal chemistry, appearing in a range of pharmaceuticals.[1][2] This guide will equip you with the knowledge to optimize your reaction conditions and overcome common experimental hurdles.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound for functionalization?
A1: The primary reactive sites are the phenolic hydroxyl group at the 6-position and the aromatic ring of the benzisoxazole core. The hydroxyl group can undergo O-alkylation, O-acylation, and other related transformations. The aromatic ring is susceptible to electrophilic aromatic substitution, with the position of substitution influenced by the directing effects of the existing substituents.
Q2: I am attempting an O-alkylation of the phenolic hydroxyl group, but I'm observing low yields and the formation of side products. What are the likely causes?
A2: Low yields in O-alkylation of phenols are often attributed to several factors:
-
Incomplete deprotonation: The phenoxide anion is the active nucleophile in Williamson ether synthesis.[3] Insufficient base strength or quantity will result in unreacted starting material.
-
Competing C-alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[4] The choice of solvent is critical in directing the reaction towards O-alkylation. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation, while protic solvents can solvate the oxygen atom, promoting C-alkylation.[4]
-
Side reactions of the alkylating agent: The alkylating agent itself might be unstable under the reaction conditions, leading to elimination or other decomposition pathways.
-
Steric hindrance: A bulky alkylating agent or substitution near the hydroxyl group can impede the reaction.
Q3: How can I improve the regioselectivity of electrophilic aromatic substitution on the benzisoxazole ring?
A3: Achieving high regioselectivity in the C-H functionalization of benzoxazoles can be challenging due to the inherent electronic properties of the ring system.[5] The hydroxyl group is a powerful activating group and directs electrophiles to the ortho and para positions (C5 and C7). The isoxazole ring itself has its own directing effects. To improve regioselectivity:
-
Protecting the hydroxyl group: Converting the hydroxyl group to an ether or ester can modulate its directing effect and steric bulk, influencing the position of electrophilic attack.[6]
-
Choice of electrophile and catalyst: The nature of the electrophile and the Lewis or Brønsted acid catalyst used can significantly impact regioselectivity.[7]
-
Reaction conditions: Temperature and solvent can also play a crucial role in favoring one regioisomer over another.[5]
Q4: My purified product appears to be degrading over time. Are there any known stability issues with functionalized this compound derivatives?
A4: The benzisoxazole ring, while aromatic, contains a relatively weak N-O bond that can be susceptible to cleavage under certain conditions.[2]
-
Strongly basic conditions: The N-O bond can be cleaved by strong bases, a reaction known as the Kemp elimination, which results in a 2-hydroxybenzonitrile species.[2]
-
Reductive conditions: Catalytic hydrogenation (e.g., H₂/Pd) can also lead to the cleavage of the N-O bond.[8]
-
Photochemical instability: Some isoxazole derivatives can undergo rearrangement upon exposure to UV light.[8]
It is advisable to store purified compounds in a cool, dark place and under an inert atmosphere if they are found to be sensitive.
II. Troubleshooting Guides
Guide 1: Low Yield in O-Alkylation of the Phenolic Hydroxyl Group
This guide addresses the common issue of obtaining low yields during the O-alkylation of this compound.
Decision-Making Workflow for Low O-Alkylation Yield
Caption: Troubleshooting workflow for low O-alkylation yield.
Detailed Troubleshooting Steps:
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Deprotonation | - Monitor the reaction progress using TLC to check for remaining starting material.[9]- Increase the equivalents of base (e.g., from 1.1 to 1.5-2.0 eq.).- Switch to a stronger base (e.g., from K₂CO₃ to NaH). | The formation of the phenoxide is crucial for the reaction to proceed. Weak bases may not be sufficient to completely deprotonate the phenol. |
| Competing C-Alkylation | - Change the solvent from a protic solvent (e.g., ethanol) to a polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile).[3][4] | Protic solvents can form hydrogen bonds with the phenoxide oxygen, hindering its nucleophilicity and promoting attack from the aromatic ring.[4] |
| Alkylating Agent Decomposition | - Lower the reaction temperature.- Add the alkylating agent dropwise to the reaction mixture.- Ensure the alkylating agent is pure and free from degradation products. | Some alkylating agents, particularly those prone to elimination reactions, can decompose at elevated temperatures.[10] |
| Poor Solubility | - Choose a solvent in which both the phenoxide salt and the alkylating agent are soluble.[11] | Poor solubility of either reactant will lead to a slow and incomplete reaction. |
Experimental Protocol: Optimized O-Alkylation
-
To a solution of this compound (1.0 eq.) in anhydrous DMF (0.1 M), add sodium hydride (1.5 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[11][12]
Guide 2: Poor Regioselectivity in Electrophilic Aromatic Substitution
This guide provides strategies to improve the regioselectivity of electrophilic aromatic substitution on the benzisoxazole core.
Logical Flow for Improving Regioselectivity
Caption: Decision process for enhancing regioselectivity.
Detailed Troubleshooting Steps:
| Influencing Factor | Strategy | Rationale |
| Directing Effects | - Protect the hydroxyl group: Convert the -OH to a less activating or more sterically demanding group (e.g., -OMe, -OBn, -OTBS).[6][13] | The strong activating and ortho,para-directing nature of the hydroxyl group can lead to multiple products.[14][15] Protection alters these properties, potentially favoring a single regioisomer. |
| Reaction Conditions | - Temperature optimization: Run the reaction at a lower temperature to favor the kinetically controlled product or at a higher temperature for the thermodynamically favored product.[5] - Solvent screening: The polarity of the solvent can influence the stability of the reaction intermediates and transition states, thereby affecting regioselectivity.[5] | Different regioisomers may have different activation energies for their formation. |
| Catalyst Choice | - Screen a range of Lewis acids: The size and strength of the Lewis acid can influence which position on the aromatic ring is most accessible for electrophilic attack.[7] | The catalyst can coordinate with the substrate, sterically blocking certain positions. |
Experimental Protocol: Protecting Group Strategy for Improved Regioselectivity
1. Protection of the Phenolic Hydroxyl Group (as a Benzyl Ether):
-
Follow the "Optimized O-Alkylation" protocol above, using benzyl bromide as the alkylating agent.
2. Electrophilic Aromatic Substitution (e.g., Nitration):
-
To a solution of the benzylated substrate (1.0 eq.) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid dropwise.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with an appropriate organic solvent.
-
Wash the organic layer with water, saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography to isolate the desired regioisomer.
3. Deprotection:
-
Dissolve the purified, protected product in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Add a palladium on carbon catalyst (e.g., 10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., balloon or Parr hydrogenator) and stir until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the final product.
III. Purification and Characterization
Q5: I'm having difficulty purifying my functionalized product by column chromatography. What are some common issues and solutions?
A5: Purification challenges with benzoxazole and benzisoxazole derivatives can arise from several factors[11]:
-
Poor solubility: The compound may not be sufficiently soluble in the chosen eluent system, leading to streaking on the column.
-
Co-elution with impurities: Impurities with similar polarity to the product can be difficult to separate.
-
On-column degradation: Some derivatives may be sensitive to the silica or alumina stationary phase.
Troubleshooting Purification:
| Problem | Solution |
| Streaking/Tailing on TLC/Column | - Try a different eluent system, possibly with a small amount of a more polar solvent like methanol or a few drops of acetic acid or triethylamine to improve peak shape.- Ensure the crude material is fully dissolved in a minimal amount of solvent before loading onto the column. |
| Co-eluting Impurities | - Use a different stationary phase (e.g., alumina, C18 reverse-phase silica).- Consider recrystallization from a suitable solvent system.[16] |
| Suspected On-Column Degradation | - Use a deactivated stationary phase (e.g., neutral alumina or silica treated with triethylamine).- Opt for a faster purification method like flash chromatography to minimize contact time. |
By systematically addressing these common issues, researchers can significantly improve the yield, purity, and stability of their functionalized this compound derivatives, paving the way for their application in drug discovery and development.
References
-
Phenolates- O-alkylation and C-alkylation | Notes - PharmaXChange.info. (2011). PharmaXChange.info. [Link]
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Beckler, T. D., & Crich, D. (2024). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters, 26(45), 9722–9727. [Link]
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Beckler, T. D., & Crich, D. (2024). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters. [Link]
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Appendix 6: Protecting groups. (2015). Oxford Learning Link. [Link]
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Protection for Phenols and Catechols | Request PDF. (n.d.). ResearchGate. [Link]
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Greene, T. W., & Wutz, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley and Sons. [Link]
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Protecting Groups. (2020). Indian Institute of Technology Bombay. [Link]
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Reactivity of 1,2-benzisoxazole 2-oxides. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Co catalyzed electrophilic amination of benzisoxazoles. (n.d.). ResearchGate. [Link]
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What Is the Mechanism of Phenol Alkylation? (2024). Exporter China. [Link]
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Benzisoxazole. (n.d.). In Wikipedia. [Link]
- Process for the purification of substituted benzoxazole compounds. (2006).
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Synthesis of Benzisoxazoles. (n.d.). Organic Chemistry Portal. [Link]
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Synthesis of benzoisoxazoles by the reaction of triazine 1‐oxides and... (n.d.). ResearchGate. [Link]
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Beckler, T. D., & Crich, D. (2024). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters. [Link]
- PROCESS FOR THE O-ALKYLATION OF PHENOLS. (n.d.).
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Selective O-alkylation of Phenol Using Dimethyl Ether. (2022). Semantic Scholar. [Link]
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Studies on 3-Substituted 1, 2-Benzisoxazole Derivatives. V. Electrophilic Substitutions of 1, 2-Benzisoxazole-3-acetic Acid. (1978). Semantic Scholar. [Link]
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Protecting Groups List. (n.d.). SynArchive. [Link]
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2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. (n.d.). MDPI. [Link]
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Electrophilic aromatic substitution. (n.d.). In Wikipedia. [Link]
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Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (n.d.). PMC - PubMed Central. [Link]
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Phenol alkylation (Friedel-Crafts Alkylation). (2025). J&K Scientific LLC. [Link]
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Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities. (2025). ResearchGate. [Link]
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ELECTROPHILIC AROMATIC SUBSTITUTION I. (n.d.). [Link]
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Reactions of Phenols. (n.d.). Chemistry Steps. [Link]
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Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. (n.d.). Oriental Journal of Chemistry. [Link]
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Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.). MSU chemistry. [Link]
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Synthesis of isoxazole derivatives | Download Scientific Diagram. (n.d.). ResearchGate. [Link]
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Phenol reaction. (n.d.). [Link]
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RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. (2025). [Link]
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B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. (n.d.). Chemical Communications. [Link]
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Design, synthesis and biological evaluation of isoxazole-naphthalene derivatives as anti-tubulin agents. (n.d.). Arabian Journal of Chemistry. [Link]
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Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. (n.d.). MDPI. [Link]
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N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. (n.d.). PMC - PubMed Central. [Link]
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Synthesis of Benzo[5][6]thiazolo[2,3-c][1][4][5]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. (n.d.). MDPI. [Link]
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(PDF) 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. (2022). ResearchGate. [Link]
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Technical Support Center: Stabilizing 3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL in Solution
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL. Due to its hybrid structure, featuring both a phenolic hydroxyl group and a benzisoxazole core, this compound is susceptible to specific degradation pathways in solution. This document outlines the causes of this instability and provides validated protocols to ensure the integrity and reproducibility of your experimental results.
Part 1: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered when handling solutions of this compound.
Q1: Why is my solution of this compound turning yellow or brown?
This color change is a classic indicator of the oxidation of the compound's phenolic -OH group.[1] Phenols are highly susceptible to oxidation, which converts them into quinone-type structures. These quinones can subsequently polymerize, forming complex, highly colored molecules that appear yellow, brown, or even black in solution.[1] This process is significantly accelerated by several factors:
-
High pH (alkaline conditions): Deprotonation of the phenol makes it more electron-rich and thus more easily oxidized.
-
Dissolved Oxygen: Molecular oxygen is the primary oxidizing agent.
-
Light Exposure: UV and even ambient light can provide the energy to initiate oxidative reactions.[1][2]
-
Trace Metal Ions: Metal ions like iron (Fe³⁺) or copper (Cu²⁺) can act as catalysts for oxidation.[3]
Q2: My compound is losing biological activity or showing a decreased concentration in my assays over time, but I don't see a significant color change. What is happening?
While phenolic oxidation is visually obvious, the benzisoxazole ring system is prone to more subtle degradation pathways that can eliminate biological activity without producing colored byproducts. The primary cause is likely the cleavage of the isoxazole ring's weak N-O bond.[4][5] This can be triggered by:
-
Photodegradation: Exposure to UV light can cause the isoxazole ring to collapse and rearrange, fundamentally altering the molecule's structure and function.[4][6]
-
Hydrolysis: Both strongly acidic and strongly basic conditions can promote the hydrolytic opening of the isoxazole ring.[7][8] This degradation pathway leads to a direct loss of the parent compound, which would be observed as a decrease in concentration by analytical methods like HPLC.
Q3: After storing my stock solution in the freezer, I noticed some precipitate has formed upon thawing. Is this normal?
Precipitation upon thawing is a strong indicator of compound degradation. The polymers formed from the oxidation of the phenolic moiety are often less soluble than the parent compound, causing them to fall out of solution.[1] This not only reduces the effective concentration of your active compound but also introduces insoluble impurities into your experiment, which can lead to inconsistent results. This issue is often exacerbated by repeated freeze-thaw cycles, which can introduce more dissolved oxygen into the solution.[1]
Part 2: Root Cause Analysis & Prevention Strategies
The instability of this compound arises from its two key functional groups. A successful stabilization strategy must address the vulnerabilities of both.
Understanding the Degradation Pathways
The molecule is under constant threat from multiple environmental factors that target its distinct chemical moieties. The diagram below illustrates the primary degradation pressures.
Caption: Primary degradation pathways for this compound.
Key Factors Influencing Degradation:
-
Oxygen: The presence of dissolved oxygen in solvents is the primary driver for the oxidation of the phenol group.[1] Solvents left open to the air will quickly become saturated with oxygen.
-
pH: The stability of this compound is highly pH-dependent.[8][9] Alkaline conditions (pH > 8) dramatically increase the rate of phenolic oxidation, while extreme acidic or alkaline conditions can catalyze the hydrolysis of the isoxazole ring. A slightly acidic to neutral pH (pH 5-7) is often the optimal range for balancing these competing degradation pathways.
-
Light: The energy from UV and even high-intensity visible light can break the weak N-O bond in the isoxazole ring and initiate free-radical oxidation of the phenol.[4][6][10]
-
Temperature: Higher temperatures increase the kinetic rate of all degradation reactions.[2][11] While storing solutions at low temperatures is crucial, it does not prevent degradation if other factors like oxygen and light are not controlled.[1]
-
Solvent Purity: Solvents can contain impurities, such as metal ions, that catalyze oxidation.[1] Using high-purity, HPLC-grade solvents is essential.
Part 3: Protocols for Maximizing Stability
Adhering to the following protocols will create a stable environment for this compound, preserving its integrity for quantitative and biological experiments.
Protocol 1: Preparation of Degassed Solvents
Objective: To remove dissolved oxygen, the primary oxidant, from the solvent before use.
Materials:
-
High-purity solvent (e.g., DMSO, Ethanol, Acetonitrile)
-
Inert gas cylinder (Nitrogen or Argon) with regulator and tubing
-
Solvent bottle with a septum-compatible cap or a flask for sparging
Procedure:
-
Select a clean, dry solvent container.
-
Submerge the tubing from the inert gas cylinder into the solvent, ensuring the outlet is near the bottom of the vessel.
-
Bubble the inert gas gently through the solvent for 15-30 minutes.[1] This process, known as sparging, displaces the dissolved oxygen.
-
Immediately seal the solvent container tightly after sparging. For best results, use a container with a septum cap to allow solvent removal via syringe without re-introducing air.
Protocol 2: Preparation of a Stable Stock Solution
Objective: To dissolve the compound and prepare a stock solution while minimizing exposure to light and oxygen.
Caption: Workflow for preparing a stable stock solution.
Procedure:
-
Weigh Compound: Accurately weigh the solid this compound into a clean amber glass vial.
-
Prepare Solvent: Use a freshly degassed solvent prepared according to Protocol 1.
-
(Optional) Add Stabilizers: If using an antioxidant or chelating agent (see Table 1), dissolve it into the degassed solvent before adding it to the compound.
-
Dissolve Compound: Add the prepared solvent to the vial containing the solid compound. If needed, use gentle sonication in a bath to aid dissolution.
-
Inert Atmosphere: Once dissolved, immediately flush the headspace of the vial with a gentle stream of nitrogen or argon for 30-60 seconds to displace any air.[1]
-
Seal and Aliquot: Cap the vial tightly. For long-term storage, it is critical to divide the stock solution into smaller, single-use aliquots in separate amber vials.[1]
-
Final Flush and Storage: Flush the headspace of each aliquot vial with inert gas before sealing. Store all aliquots at -20°C or, for maximum longevity, at -80°C.
Part 4: Advanced Stabilization Using Additives
For applications requiring extended stability in solution, the use of antioxidants or chelating agents is highly recommended. These additives work by neutralizing the root causes of degradation.
-
Antioxidants: These molecules act as radical scavengers, preferentially reacting with free radicals before they can damage the target compound.[3][12][13]
-
Chelating Agents: These agents sequester trace metal ions, preventing them from catalyzing oxidative reactions.[3]
Table 1: Recommended Stabilizing Agents for Solutions
| Stabilizing Agent | Class | Typical Concentration (w/v) | Recommended Solvents | Mechanism of Action / Notes |
| Butylated Hydroxytoluene (BHT) | Antioxidant | 0.01% - 0.1% | Organic Solvents (DMSO, Ethanol) | A highly effective free-radical scavenger. Ideal for organic stock solutions.[1] |
| Ascorbic Acid (Vitamin C) | Antioxidant | 0.05% - 0.1% | Aqueous Buffers, Alcohols | Water-soluble antioxidant. Best for aqueous-based solutions or dilutions. May slightly lower pH. |
| Propyl Gallate | Antioxidant | 0.01% - 0.05% | Organic Solvents, Alcohols | Effective phenolic antioxidant. Often used in combination with BHT for synergistic effects. |
| EDTA (Ethylenediaminetetraacetic acid) | Chelating Agent | 10 µM - 1 mM | Aqueous Buffers | Binds and deactivates catalytic metal ions (Fe, Cu) that promote oxidation.[3] Essential for aqueous buffers. |
Note: The choice of stabilizer must be compatible with the downstream application. Always run a control experiment with the stabilizer alone to ensure it does not interfere with your assay.
References
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PubMed. (2020). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. Water Research. Retrieved from [Link]
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National Institutes of Health (NIH). (2022). Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat. PMC. Retrieved from [Link]
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National Institutes of Health (NIH). (2021). Stability of Phenolic Compounds in Grape Stem Extracts. PMC. Retrieved from [Link]
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PubMed Central (PMC). (2020). Photocatalytic Degradation of Pharmaceuticals Carbamazepine, Diclofenac, and Sulfamethoxazole by Semiconductor and Carbon Materials: A Review. National Institutes of Health. Retrieved from [Link]
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National Institutes of Health (NIH). (2023). Nanostructured MnOx/g-C3N4 for photodegradation of sulfamethoxazole under visible light irradiation. PMC. Retrieved from [Link]
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Wikipedia. (n.d.). Isoxazole. Retrieved from [Link]
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ResearchGate. (2019). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. Retrieved from [Link]
- Google Patents. (n.d.). US4316996A - Discoloration prevention of phenolic antioxidants.
- ResearchGate. (2021). Photodegradation of sulfisoxazole during nitrite-sensitized photolysis. Retrieved from a URL provided by the grounding tool.
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MDPI. (2021). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. Retrieved from [Link]
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Wikipedia. (n.d.). Benzisoxazole. Retrieved from [Link]
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MDPI. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Retrieved from [Link]
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National Institutes of Health (NIH). (2021). Phenolic acids: Natural versatile molecules with promising therapeutic applications. Retrieved from [Link]
- JScholar Publisher. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Retrieved from a URL provided by the grounding tool.
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JScholar Publisher. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Retrieved from [Link]
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ResearchGate. (2024). Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere. Retrieved from [Link]
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ACS Publications. (1967). Hydrolysis of pyrimidine N-oxides to isoxazole derivatives. The Journal of Organic Chemistry. Retrieved from [Link]
- ResearchGate. (2015). Stability of Individual Phenolic Compounds and Antioxidant Activity During Storage of a Red Wine Powder. Retrieved from a URL provided by the grounding tool.
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National Institutes of Health (NIH). (2019). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). PMC. Retrieved from [Link]
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YouTube. (2024). Preparation of Phenols, Part 5: Dearomatization and Oxidation of Phenols. Retrieved from [Link]
-
ACS Publications. (1956). OXIDATION OF HINDERED PHENOLS. I. OXIDATION OF AND OXIDATION INHIBITION BY 2,6-DI-tert-BUTYL-4-METHYLPHENOL. The Journal of Organic Chemistry. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. PMC. Retrieved from [Link]
- Royal Society of Chemistry. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Retrieved from a URL provided by the grounding tool.
-
National Institutes of Health (NIH). (2020). Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC. Retrieved from [Link]
- ResearchGate. (2024). Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. Retrieved from a URL provided by the grounding tool.
- European Journal of Chemistry. (2014). Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities. Retrieved from a URL provided by the grounding tool.
- International Journal of Pharmaceutical Sciences and Research. (2015). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. Retrieved from a URL provided by the grounding tool.
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MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Retrieved from [Link]
- Polish Journal of Environmental Studies. (n.d.). EFFECT OF VARIOUS AGENTS ON STABILITY OF 2-PHENYLBENZIMIDAZOLE-5-SULFONIC ACID. Retrieved from a URL provided by the grounding tool.
-
ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]
- ResearchGate. (2021). Benzisoxazole core and benzoxazolopyrrolidine via HDDA-derived benzyne with PTIO/DMPO. Retrieved from a URL provided by the grounding tool.
-
National Institutes of Health (NIH). (2020). Rational design of novel benzisoxazole derivatives with acetylcholinesterase inhibitory and serotoninergic 5-HT4 receptors activities for the treatment of Alzheimer's disease. PMC. Retrieved from [Link]
- ResearchGate. (2013). Structure and stability of isoxazoline compounds. Retrieved from a URL provided by the grounding tool.
-
PubMed. (1998). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Retrieved from [Link]
-
MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]
- ResearchGate. (2014). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Retrieved from a URL provided by the grounding tool.
-
MDPI. (2022). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 3-(4-Hydroxy-3-methoxyphenyl)-1,2-propanediol (FDB011088). Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). R-56109 hydrochloride. PubChem. Retrieved from [Link]
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Technical Support Center: Purification of 3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL
Welcome to the technical support guide for the purification of 3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL. This document is designed for researchers, medicinal chemists, and process development professionals to address common and complex challenges encountered during the isolation and purification of this valuable heterocyclic compound. By synthesizing fundamental chemical principles with practical, field-tested methodologies, this guide aims to provide robust solutions to enhance purity, yield, and reproducibility in your work.
Understanding the Molecule: Key Physicochemical Properties
This compound is a moderately polar molecule characterized by several key functional groups that dictate its purification strategy:
-
Phenolic Hydroxyl (-OH) Group: The acidic proton of the phenol group (pKa ~10) allows for potential manipulation of solubility through pH adjustment. However, this group is also prone to oxidation and can cause streaking on silica gel.
-
Benzisoxazole Core: This aromatic heterocyclic system is relatively stable but can be susceptible to ring-opening under harsh basic conditions.[1][2]
-
Methoxy-phenyl Group: Adds to the molecule's aromaticity and contributes to its overall moderate polarity.
The interplay of these groups means the compound is typically a solid at room temperature, with limited solubility in non-polar solvents like hexanes and better solubility in moderately polar to polar solvents such as ethyl acetate, acetone, and alcohols.[3]
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My final product is a persistent oil and refuses to crystallize. What are the likely causes and how can I induce solidification?
A1: Oiling out is a common issue when the melting point of the solid is lower than the boiling point of the solvent or when residual impurities disrupt crystal lattice formation.[4]
-
Causality:
-
Residual Solvents: Trapped solvents, especially high-boiling ones like DMSO or DMF from the reaction, can act as impurities and prevent crystallization.
-
Co-eluting Impurities: Structurally similar byproducts from the synthesis, such as isomers or incompletely cyclized intermediates, can co-purify and inhibit crystal formation.[5]
-
Excessive Solvent in Recrystallization: Using too much solvent during recrystallization will prevent the solution from reaching supersaturation upon cooling, leading to low or no recovery.[6]
-
-
Solutions & Protocols:
-
High-Vacuum Drying: Ensure all residual solvent is removed by drying the oil under high vacuum, possibly with gentle heating (e.g., 40-50°C), for several hours.
-
Trituration: Add a poor solvent in which your compound is insoluble (e.g., cold hexanes or diethyl ether) to the oil. Vigorously scratch the flask's inner surface with a glass rod to create nucleation sites. This process helps to "wash" away soluble impurities and induce precipitation of the desired compound.
-
Solvent System Re-evaluation: If attempting recrystallization, screen for a new solvent or a bi-solvent system. A good system is one where the compound is sparingly soluble at room temperature but highly soluble when hot.[7] Common pairs include ethyl acetate/hexanes or acetone/water.[8]
-
Q2: My TLC plate shows significant streaking or tailing of the product spot, even after column chromatography. Why is this happening?
A2: Streaking is typically caused by interactions between the analyte and the stationary phase, often exacerbated by the compound's properties or improper technique.[9]
-
Causality:
-
Acidic Silica: Standard silica gel is slightly acidic. The phenolic -OH group on your molecule can strongly and sometimes irreversibly adsorb to the silica surface, leading to tailing.
-
Column Overloading: Applying too much crude material relative to the amount of silica will exceed the column's separation capacity, causing poor resolution and band broadening.[6]
-
Poor Solubility in Mobile Phase: If the compound is not fully soluble in the eluent as it moves down the column, it can precipitate and re-dissolve, causing streaks.
-
-
Solutions & Protocols:
-
Mobile Phase Modification: Add a small amount of a polar modifier to the eluent. For a phenolic compound, adding ~1% acetic acid can help by protonating the silica surface silanol groups, reducing their interaction with your compound. Conversely, for basic compounds, adding ~1% triethylamine is effective.[6]
-
Use a Different Stationary Phase: Consider using neutral or basic alumina, or reversed-phase (C18) silica for highly polar or problematic compounds.[6]
-
Optimize Sample Loading: A general rule is to load no more than 1-5g of crude material per 100g of silica gel.[6] Ensure the sample is loaded in a minimal volume of solvent or dry-loaded onto a small amount of silica.
-
Q3: My purification yield is consistently low. Where am I losing my product?
A3: Product loss can occur at multiple stages of the purification process, from work-up to final isolation.
-
Causality:
-
Irreversible Adsorption: As mentioned, strong binding to silica gel can lead to significant material loss on the column.
-
Premature Crystallization: During a hot gravity filtration step in recrystallization, the product can crystallize on the filter paper or in the funnel if the solution cools too quickly.
-
Emulsion Formation: During aqueous work-up, especially if the pH is adjusted, emulsions can form that trap the product in the interface between organic and aqueous layers.[6]
-
Compound Instability: Although the benzisoxazole core is generally stable, prolonged exposure to strong acids or bases, or high temperatures, could lead to degradation.[1]
-
-
Solutions & Protocols:
-
Pre-treat the Column: Before loading your sample, flush the silica gel column with your chosen mobile phase to ensure it is well-packed and equilibrated.
-
Minimize Filtration Losses: Use a pre-heated funnel and filter flask for hot gravity filtrations. Add a small amount of fresh, hot solvent to wash the filter paper after filtration to recover any precipitated product.
-
Break Emulsions: To resolve emulsions, add brine (saturated NaCl solution) to the separatory funnel to increase the polarity of the aqueous phase, or filter the emulsified layer through a pad of Celite.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent system for flash column chromatography of this compound?
A1: A good starting point for method development is a mixture of a non-polar solvent and a moderately polar solvent. For this compound, a hexane/ethyl acetate system is an excellent choice.[10] Begin by running TLC plates with varying ratios (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate) to find a system that gives your product an Rf value between 0.2 and 0.4 for optimal separation.[11]
| Solvent System | Polarity | Typical Application |
| Hexane / Ethyl Acetate | Low to Medium | Excellent starting point for moderately polar compounds. |
| Dichloromethane / Methanol | Medium to High | Useful if the compound is too polar for Hex/EtOAc. |
| Toluene / Acetone | Medium | Good for aromatic compounds, offers different selectivity. |
Q2: Can I use an acid-base extraction during the work-up to simplify purification?
A2: Yes, this is a highly effective strategy. The phenolic -OH group makes the compound acidic enough to be deprotonated by a moderately strong base.
-
Protocol:
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.
-
Extract with a mild aqueous base (e.g., 1M sodium bicarbonate or sodium carbonate solution). Your desired product should move into the aqueous layer as its sodium salt.
-
Wash the organic layer again with the basic solution to ensure complete extraction.
-
Separate the basic aqueous layers, cool them in an ice bath, and carefully re-acidify with a dilute acid (e.g., 1M HCl) until the product precipitates out.
-
Collect the precipitated solid by filtration. This process can remove many neutral and basic impurities, significantly simplifying subsequent chromatographic steps.
-
Q3: How should the purified this compound be stored?
A3: Phenolic compounds can be susceptible to air oxidation over time, which may result in discoloration (e.g., turning pink or brown).[12] For long-term storage, it is recommended to keep the solid compound in a sealed vial under an inert atmosphere (nitrogen or argon) and store it in a cool, dark place, such as a refrigerator or freezer.
Experimental Workflows & Diagrams
Workflow 1: Purification Strategy Decision Tree
This diagram outlines a logical pathway for selecting the most appropriate purification method based on the initial state of the crude product.
Caption: Decision tree for selecting a purification method.
Protocol 1: Flash Column Chromatography
This protocol provides a standardized method for purifying the title compound using flash chromatography.[10][13]
-
TLC Analysis: Determine the optimal eluent system (e.g., 3:1 Hexane:Ethyl Acetate) that provides a product Rf of ~0.3.
-
Column Packing:
-
Select a column of appropriate size (e.g., for 1g of crude material, use a 40g silica column).
-
Create a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes).[10]
-
Pour the slurry into the column and use positive pressure to pack the bed firmly, ensuring no air bubbles are trapped.[11]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (~2-3 times the mass of the crude product) to this solution and evaporate the solvent to create a dry powder ("dry loading").
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Begin eluting with the low-polarity mobile phase.
-
Collect fractions and monitor them by TLC.
-
If separation is poor, a gradient elution can be performed by gradually increasing the proportion of the polar solvent (e.g., from 5% to 50% ethyl acetate).[10]
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator.
-
Dry the resulting solid or oil under high vacuum to remove all solvent traces.
-
References
-
Experiment 2: Recrystallization. (n.d.). University of California, Davis. Available from: [Link]
- Technical Support Center: Purification of Benzoxazole Deriv
-
Benzisoxazole. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
- Process for the purification of substituted benzoxazole compounds. (2006). Google Patents.
-
Intramolecular Cyclization Side Reactions. (2020). ResearchGate. Available from: [Link]
-
Benzisoxazole. (n.d.). chemeurope.com. Available from: [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Available from: [Link]
- Overcoming challenges in the purification of heterocyclic compounds. (2025). BenchChem.
- Solvent selection for recrystallization: An undergraduate organic experiment. (1979).
- Common Solvents for Crystallization. (n.d.). Source document unavailable.
-
Crystallization. (n.d.). University of California, Davis. Available from: [Link]
-
Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. (2018). National Institutes of Health (NIH). Available from: [Link]
-
2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. (2022). MDPI. Available from: [Link]
-
Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. (2018). ACS Publications. Available from: [Link]
-
Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (2020). National Institutes of Health (NIH). Available from: [Link]
- Flash Chromatography: Principles & Applic
-
Optimization of Plant Extract Purification Procedure for Rapid Screening Analysis of Sixteen Phenolics by Liquid Chromatography. (2018). MDPI. Available from: [Link]
- Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities. (2014).
-
Phenolic compounds: current industrial applications, limitations and future challenges. (2021). Food & Function. Available from: [Link]
- Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. (2024).
- Phenolic compounds: Current industrial applications, limitations and future challenges. (2020).
- The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. (2023). Source document unavailable.
- The Journal of Organic Chemistry Ahead of Print. (n.d.).
-
Flash Column Chromatography. (2023). YouTube. Available from: [Link]
-
Benzisoxazole: a privileged scaffold for medicinal chemistry. (2020). National Institutes of Health (NIH). Available from: [Link]
- Purification of Organic Compounds by Flash Column Chrom
- Editorial: Emerging heterocycles as bioactive compounds. (2023). Frontiers Media.
- Benzisoxazole – Knowledge and References. (n.d.). Taylor & Francis.
- Purification of phenolic flavanoids with flash chromatography. (2012).
- 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. (2022).
- Common Blind Spot: Intramolecular Reactions. (2011). Master Organic Chemistry.
- Intramolecular Addition (Cyclization) Reactions. (2022). Chemistry LibreTexts.
-
Intramolecular reaction. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
- Synthesis and Antitumor Activity of 3-[2-(4-Hydroxy-Phenyl)-Ethyl]-Benzo[d]Isoxazole-4,6-Diol. (2023).
- Supramolecular Chromatographic Separation of C60 and C70 Fullerenes: Flash Column Chromatography vs. High Pressure Liquid Chromatography. (2021).
Sources
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- 2. Benzisoxazole [chemeurope.com]
- 3. athabascau.ca [athabascau.ca]
- 4. community.wvu.edu [community.wvu.edu]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 12. Phenolic compounds: current industrial applications, limitations and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
Technical Support Center: Refining Dosage and Administration for 3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL in Animal Models
Aimed at: Researchers, scientists, and drug development professionals, this guide provides in-depth technical support for establishing robust and reproducible dosage and administration protocols for the novel benzisoxazole derivative, 3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL, in preclinical animal models. This document emphasizes scientific rationale, troubleshooting, and best practices to ensure data integrity and ethical animal use.
Section 1: Compound Overview & Key Considerations
This compound is a member of the benzisoxazole class of compounds. This class is known for a wide range of pharmacological activities, including antipsychotic, anti-inflammatory, and anticancer effects, often mediated through interactions with various receptors and enzymes.[1][2] The specific therapeutic potential of this derivative is under active investigation.
Before embarking on animal studies, it is critical to acknowledge that this compound is likely a Biopharmaceutics Classification System (BCS) Class II or IV agent, characterized by poor aqueous solubility.[3] This property is the primary technical hurdle that dictates nearly all choices related to formulation, administration route, and dose level selection. Failure to address solubility issues will lead to poor bioavailability, erratic exposure, and ultimately, irreproducible results.[4]
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the preclinical evaluation of poorly soluble compounds like this compound.
Formulation & Solubility
Q1: My compound won't dissolve in aqueous buffers like saline or PBS. What should I do?
A1: This is expected. Direct dissolution in aqueous media is highly unlikely. A multi-step formulation strategy is required. The primary goal is to create a stable, homogenous dosing vehicle that maintains the compound in solution or as a fine suspension long enough for accurate administration.
-
Expert Insight: The most common starting point is a co-solvent system.[3] Begin by creating a concentrated stock solution in a strong organic solvent like dimethyl sulfoxide (DMSO). This stock can then be diluted into a more biocompatible vehicle.
-
Causality: DMSO is an excellent solubilizing agent but can cause inflammation and toxicity in vivo, confounding study results. Therefore, the final concentration of DMSO in the dosing vehicle should be minimized, typically to <10% and ideally <5% (v/v).
-
Recommended Co-Solvent Systems (for Dilution):
-
PEG 400/Saline: Dilute the DMSO stock in Polyethylene Glycol 400 (PEG 400) before bringing it to the final volume with saline or PBS. A common ratio is 5% DMSO, 40% PEG 400, 55% Saline.
-
Solutol HS 15/Saline: Solutol HS 15 is a non-ionic solubilizer and emulsifying agent that can create stable microemulsions.
-
Cyclodextrins: Molecules like Hydroxypropyl-β-cyclodextrin (HPβCD) can form inclusion complexes with the compound, enhancing its aqueous solubility.[5][6]
-
Q2: My compound precipitates out of the dosing vehicle after a few minutes. How can I prevent this?
A2: This indicates that the vehicle cannot maintain the compound in a solubilized state at the desired concentration.
-
Troubleshooting Steps:
-
Check Vehicle Ratios: Increase the percentage of the co-solvent (e.g., PEG 400) or surfactant.
-
Use a Surfactant: Add a small amount of a biocompatible surfactant like Tween 80 (e.g., 1-5%) to the vehicle. This helps to stabilize the formulation and prevent precipitation.
-
Create a Suspension: If solubility cannot be achieved, the next best option is a homogenous, micronized suspension. This requires reducing the particle size of the compound to increase its surface area and dissolution rate.[3][7] This can be achieved through techniques like jet milling. The suspension vehicle will typically contain a wetting agent (e.g., Tween 80) and a suspending agent (e.g., 0.5% carboxymethylcellulose).
-
Sonication: Before each dose administration, briefly sonicate the formulation to ensure it is homogenous.
-
Dosage Selection & Refinement
Q3: How do I select the starting dose for my first animal experiment?
A3: The initial dose selection should be evidence-based, not arbitrary. The goal is to begin a Dose-Range Finding (DRF) study.[8][9]
-
Hierarchy of Evidence:
-
Published Data: If any in vivo data exists for this compound or very close analogs, use that as a starting point.
-
In Vitro Data: Use the in vitro EC50 or IC50 from a relevant cell-based assay. A common, though highly approximate, starting point is to convert this concentration (e.g., µM) to a dose in mg/kg. This is a rough estimate and should be approached with caution.
-
Allometric Scaling: If data from another species is available, allometric scaling can be used to estimate a human equivalent dose (HED) and then scale back to the target species.[10] This is more common in later-stage development.
-
-
Practical Approach: For a novel compound with only in vitro data, a pragmatic approach is to start the DRF study at a low dose (e.g., 1-5 mg/kg) and escalate from there. The primary objective of the first study is not efficacy, but to establish safety and tolerability.[8]
Q4: What is a Maximum Tolerated Dose (MTD) study, and how do I conduct one?
A4: An MTD study is a type of DRF study designed to find the highest dose that can be administered without causing unacceptable adverse effects or severe toxicity.[8][9] This is a critical step before conducting longer-term efficacy studies.
-
Study Design Principles:
-
Species: Typically conducted first in rodents (e.g., mice or rats).[11][12]
-
Group Size: Use small groups of animals (n=2-3 per group).
-
Dose Escalation: Start with a low dose and increase it in subsequent groups. Common escalation factors are 2x or 3x (e.g., 10, 30, 100 mg/kg).[8]
-
Endpoints: The primary endpoints are clinical signs of toxicity (e.g., weight loss >15-20%, lethargy, ruffled fur, neurological signs) and mortality.[13]
-
Duration: Typically a short-term study, often 7 to 14 days of daily dosing.[11]
-
| Parameter | Recommendation for an MTD Study | Rationale |
| Species | Mouse (e.g., C57BL/6 or BALB/c) | Well-characterized, small, and cost-effective for initial safety screens. |
| Group Size | 3 males, 3 females per dose group | To assess for sex-specific differences in toxicity. |
| Dose Levels | Vehicle, 10, 30, 100, 300 mg/kg | Logarithmic progression to cover a broad dose range efficiently.[8] |
| Route | Intended therapeutic route (e.g., PO, IP) | Route can significantly impact toxicity and exposure. |
| Frequency | Once daily (QD) | Most common starting frequency. |
| Duration | 7 days | Sufficient to observe most acute and sub-acute toxicity. |
| Monitoring | Daily clinical observations, body weight | Critical for ethical endpoints and determining MTD. |
Administration Routes
Q5: Which route of administration (PO, IP, IV) is best?
A5: The choice depends on the experimental goal and the compound's properties.
-
Intravenous (IV):
-
Pros: Bypasses absorption, provides 100% bioavailability. Essential for initial pharmacokinetic (PK) studies to determine clearance and volume of distribution.
-
Cons: Requires a highly soluble formulation (no precipitates). Technically challenging and can cause injection site reactions or embolism if not perfectly formulated.
-
Formulation Causality: An IV formulation for a poorly soluble compound often requires significant amounts of solubilizing agents like cyclodextrins or co-solvents, which can have their own physiological effects.
-
-
Intraperitoneal (IP):
-
Pros: Easier than IV, avoids first-pass metabolism in the liver (partially). Often used in rodent efficacy models for convenience.
-
Cons: Can cause peritonitis or irritation. Absorption can be variable and does not perfectly mimic human oral administration. Not a clinically relevant route for humans.
-
-
Oral Gavage (PO):
-
Pros: Most clinically relevant route for non-biologic drugs. Forces assessment of oral bioavailability.
-
Cons: Subject to poor absorption due to low solubility and first-pass metabolism, leading to low and variable exposure. Requires careful formulation to maximize absorption.
-
Recommendation: For initial efficacy studies in rodents, IP or PO are most common. A pilot PK study comparing IV, IP, and PO administration is highly recommended to understand the compound's fundamental absorption and disposition properties.
Section 3: Detailed Experimental Protocols
Protocol 1: Preparation of a Dosing Formulation (Co-solvent System)
This protocol describes the preparation of a 10 mg/mL dosing solution for oral (PO) or intraperitoneal (IP) administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile filtered
-
PEG 400, sterile
-
Sterile Saline (0.9% NaCl)
-
Sterile, conical tubes (15 mL and 50 mL)
-
Calibrated pipettes
Procedure:
-
Weigh Compound: Accurately weigh 100 mg of the compound and place it into a 15 mL conical tube.
-
Prepare Vehicle: In a separate 50 mL tube, prepare the vehicle by mixing 5 mL DMSO, 40 mL PEG 400, and 55 mL Sterile Saline. This creates a 5% DMSO / 40% PEG 400 / 55% Saline vehicle.
-
Create Stock Solution: Add 1 mL of pure DMSO to the 100 mg of compound. Vortex and gently warm (if necessary) until fully dissolved. This creates a 100 mg/mL stock.
-
First Dilution: Add 4 mL of PEG 400 to the DMSO stock solution. Vortex thoroughly. The compound should remain in solution.
-
Final Dilution: Slowly add 5 mL of sterile saline to the DMSO/PEG 400 mixture while vortexing. This brings the total volume to 10 mL and the final concentration to 10 mg/mL.
-
Final Check: Visually inspect the final formulation for any precipitation. If it is clear, it is ready for use. If it becomes cloudy or precipitates, the formulation is not viable at this concentration and must be reformulated (see Troubleshooting Q2).
-
Administration: Use immediately. If storing briefly, protect from light and vortex thoroughly before each animal is dosed.
Protocol 2: Conducting a Dose-Range Finding (DRF) Study in Mice
This protocol outlines a non-GLP DRF study to establish the MTD.
Materials & Animals:
-
24 healthy mice (e.g., C57BL/6), 8-10 weeks old (12 male, 12 female).
-
Prepared dosing formulations (Vehicle, 10, 30, 100 mg/kg).
-
Appropriate gavage needles or syringes for IP injection.
-
Scale for daily body weight measurement.
-
Clinical observation log sheets.
Procedure:
-
Acclimatization: Allow animals to acclimate to the facility for at least 5 days before the study begins.
-
Group Assignment: Randomly assign animals to 4 groups (n=3/sex/group):
-
Group 1: Vehicle
-
Group 2: 10 mg/kg
-
Group 3: 30 mg/kg
-
Group 4: 100 mg/kg
-
-
Dosing: Administer the assigned dose once daily for 7 consecutive days. Dose volume is typically 10 mL/kg. For a 25g mouse, this is 0.25 mL.
-
Daily Monitoring:
-
Body Weight: Measure and record the body weight of each animal daily, just before dosing.
-
Clinical Observations: Observe each animal at least twice daily for any signs of toxicity, including changes in posture, activity, fur texture, breathing, and behavior. Use a standardized scoring sheet.
-
-
Endpoint Criteria: An animal should be humanely euthanized if it meets pre-defined endpoints, such as:
-
Body weight loss exceeding 20% of its baseline weight.
-
Severe lethargy or inability to ambulate.
-
Signs of significant pain or distress.
-
-
Data Analysis:
Section 4: Visualized Workflows & Logic
Formulation Development Workflow
This diagram illustrates the decision-making process for developing a suitable formulation for a poorly soluble compound.
Figure 2: Logical flow for a dose-escalation study.
References
-
Dose range finding approach for rodent preweaning juvenile animal studies. PubMed. Available at: [Link]
-
Best Practices for Preclinical Dose Range Finding Studies. Altasciences. Available at: [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available at: [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]
-
Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC - PubMed Central. Available at: [Link]
-
Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. NC3Rs. Available at: [Link]
-
Dose Range Finding Studies. Charles River Laboratories. Available at: [Link]
-
Regulatory Toxicology. Scantox. Available at: [Link]
-
Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC - NIH. Available at: [Link]
-
Preclinical Studies on the Pharmacokinetics, Safety and Toxicology of Oxfendazole: Toward First in Human Studies. PubMed Central. Available at: [Link]
-
Preclinical Pharmacokinetics of Benznidazole. PubMed. Available at: [Link]
-
2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. MDPI. Available at: [Link]
-
Limitations of Animal Studies for Predicting Toxicity in Clinical Trials: Is it Time to Rethink Our Current Approach? PMC. Available at: [Link]
-
N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. PMC - NIH. Available at: [Link]
-
(PDF) 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. ResearchGate. Available at: [Link]
-
The “Crisis of Reproducibility” of Animal Studies: Causes and Solutions. ResearchGate. Available at: [Link]
-
OLAW Webinar: Animals in Research: Tips to Keep Out of the Doghouse. YouTube. Available at: [Link]
-
Dose translation between laboratory animals and human in preclinical and clinical phases of drug development. PubMed. Available at: [Link]
-
Preclinical studies on the pharmacokinetics, safety, and toxicology of oxfendazole: toward first in human studies. PubMed. Available at: [Link]
-
Is it possible to overcome issues of external validity in preclinical animal research? Why most animal models are bound to fail. NIH. Available at: [Link]
-
Poor Translatability of Biomedical Research Using Animals - A Narrative Review. PubMed. Available at: [Link]
-
Benzisoxazole – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. MDPI. Available at: [Link]
-
Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents. PubMed Central. Available at: [Link]
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- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 9. criver.com [criver.com]
- 10. Dose translation between laboratory animals and human in preclinical and clinical phases of drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nc3rs.org.uk [nc3rs.org.uk]
- 12. scantox.com [scantox.com]
- 13. Preclinical Studies on the Pharmacokinetics, Safety and Toxicology of Oxfendazole: Toward First in Human Studies - PMC [pmc.ncbi.nlm.nih.gov]
strategies to enhance the stability of the isoxazole ring in 3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL
Technical Support Center: Enhancing the Stability of 3-(4-Methoxy-phenyl)-benzo[d]isoxazol-6-ol
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with this compound. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during experimentation. Our goal is to equip you with the scientific rationale and practical protocols needed to enhance the molecular integrity of this promising benzisoxazole scaffold.
Introduction: The Benzisoxazole Scaffold
The this compound molecule belongs to the benzisoxazole class, a privileged scaffold in medicinal chemistry found in pharmaceutical drugs like the antipsychotics risperidone and paliperidone and the anticonvulsant zonisamide.[1][2] Its aromaticity confers a degree of stability.[1] However, the specific arrangement of the isoxazole ring, a phenolic hydroxyl group, and a methoxy-substituted phenyl ring presents unique stability challenges. The weak N-O bond is often considered the "Achilles' heel" of the isoxazole ring, making it susceptible to cleavage under various conditions.[3][4] This guide will address the primary degradation pathways—pH-mediated hydrolysis, photodecomposition, and oxidation—and offer actionable strategies for mitigation.
Frequently Asked Questions & Troubleshooting Guides
Q1: My compound degrades rapidly in basic solution (pH > 8), indicated by discoloration and multiple new peaks in my LC-MS analysis. Why is this happening and how can I prevent it?
A1: Scientific Rationale
This is a classic case of base-catalyzed hydrolysis of the isoxazole ring. The isoxazole ring's stability is highly dependent on pH, with significantly increased lability under basic conditions.[3][5] For your specific molecule, two factors likely accelerate this degradation:
-
Phenoxide Formation: The phenolic hydroxyl group at the C-6 position is acidic. In basic media, it is deprotonated to form a phenoxide anion. This phenoxide is a potent electron-donating group that increases the electron density across the fused aromatic system. This electronic perturbation can further weaken the inherently labile N-O bond of the isoxazole ring, making it more susceptible to nucleophilic attack by hydroxide ions.
-
Direct Nucleophilic Attack: Hydroxide ions in the basic buffer can directly attack the electrophilic carbon atoms of the isoxazole ring, initiating a ring-opening cascade. Studies on the drug Leflunomide, which contains an isoxazole ring, demonstrate a dramatic increase in decomposition as the pH becomes more basic, a process that is also accelerated by temperature.[5]
Caption: Proposed mechanism for base-catalyzed degradation.
Troubleshooting Guide & Experimental Protocol
Objective: To quantify the pH-dependent stability of your compound and identify a safe pH range for experimental work.
Protocol 1.1: pH-Rate Profile Analysis
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in HPLC-grade DMSO or acetonitrile.
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 4.0 citrate, pH 7.4 phosphate, pH 9.0 borate, pH 12.0 glycine-NaOH).
-
Incubation:
-
In separate amber HPLC vials, add 990 µL of each buffer.
-
Initiate the experiment by adding 10 µL of the stock solution to each vial (final concentration: 100 µM). Vortex briefly.
-
Prepare two sets of samples. Incubate one set at 25°C and the other at 37°C to assess temperature effects.[5]
-
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a 100 µL aliquot from each vial.
-
Quenching: Immediately quench the degradation by adding the 100 µL aliquot to 900 µL of a cold solution of 0.1% formic acid in acetonitrile. This acidifies the sample, stopping the base-catalyzed reaction, and precipitates proteins if used in a biological matrix.
-
Analysis: Analyze the quenched samples using a validated LC-MS/MS method. Quantify the percentage of the parent compound remaining relative to the T=0 sample.
Data Interpretation & Mitigation
Summarize your findings in a table to easily compare the compound's half-life (t½) under different conditions.
| pH | Temperature (°C) | Half-life (t½) in hours |
| 4.0 | 25 | > 24 (Stable) |
| 7.4 | 25 | > 24 (Stable) |
| 9.0 | 25 | ~10 |
| 12.0 | 25 | < 1 |
| 7.4 | 37 | ~20 |
| 9.0 | 37 | ~1.5 |
-
Immediate Mitigation: For all in vitro assays, formulation, and storage, ensure the pH of the solution is maintained at or below 7.4. Use well-buffered systems.
-
Long-Term Strategy (Prodrug Approach): If the free hydroxyl is not essential for your immediate experiment, consider protecting it as a methyl ether or an ester (e.g., acetate). This prevents phenoxide formation, significantly enhancing stability in basic media. This is a common strategy to improve pharmacokinetic properties.[6]
Q2: I'm observing significant sample degradation when handling it on the benchtop, even in neutral solutions. Could it be sensitive to light?
A2: Scientific Rationale
Yes, light sensitivity is a well-documented liability for the isoxazole ring. The N-O bond is inherently weak and susceptible to cleavage under UV irradiation.[7] Photolysis can cause the isoxazole ring to collapse and rearrange, often through a high-energy azirine intermediate, leading to the formation of an oxazole or other degradation products.[7] The extended aromatic system of your compound, including two benzene rings, acts as a chromophore that can absorb ambient lab light (especially in the UV spectrum), providing the energy necessary to initiate this degradation cascade.
Troubleshooting Guide & Experimental Protocol
Objective: To definitively determine if this compound is photolabile.
Caption: Workflow for assessing compound photostability.
Protocol 1.2: Forced Photodegradation Study
-
Solution Preparation: Prepare a 100 µM solution of your compound in a suitable solvent system (e.g., 50:50 acetonitrile:water) in which it is stable in the dark.
-
Sample Sets:
-
Light-Exposed Set: Aliquot the solution into clear glass HPLC vials.
-
Dark Control Set: Aliquot the solution into amber HPLC vials or clear vials completely wrapped in aluminum foil.
-
-
Exposure: Place both sets of vials in a photostability chamber with a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, per ICH Q1B guidelines). If a chamber is unavailable, placing samples a controlled distance from a UV lamp (254 nm or 365 nm) can serve as a stressed condition.
-
Sampling and Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), analyze an aliquot from both the light-exposed and dark control sets by LC-MS/MS.
-
Data Interpretation: Plot the percentage of parent compound remaining over time for both sets. A significant and rapid decrease in the light-exposed samples compared to the stable dark controls confirms photolability.
Mitigation Strategies
-
Routine Handling: Always work with the compound and its solutions under yellow light or in a dimly lit room. Store all stock solutions and experimental samples in amber vials or foil-wrapped containers.
-
Formulation: For long-term storage or formulation development, consider the inclusion of UV-absorbing excipients.
-
Structural Modification: While a major undertaking, for future analog design, introducing substituents that can quench excited states or alter the molecule's absorption spectrum could be explored.
Q3: My compound seems to be oxidizing over time, even in the dark and at neutral pH. Is the phenolic hydroxyl group the problem?
A3: Scientific Rationale
Yes, the 6-hydroxyl group makes the molecule a phenol, which is highly susceptible to oxidation. Atmospheric oxygen can oxidize the phenol, especially in the presence of trace metal ions, leading to the formation of a phenoxyl radical. This radical can then dimerize or be further oxidized to form colored quinone-type species, which would explain any observed discoloration of your solution. The electron-donating methoxy group on the adjacent phenyl ring can also be a site for metabolic oxidation (O-demethylation) in biological systems, but direct chemical oxidation typically targets the phenol first.
Troubleshooting Guide & Experimental Protocol
Objective: To assess the oxidative stability of the compound and the effectiveness of antioxidants.
Protocol 1.3: Oxidative Stability Challenge
-
Solution Preparation: Prepare a 100 µM solution of the compound in a pH 7.4 phosphate buffer.
-
Sample Sets: Create three sets of samples in amber vials:
-
Set A (Control): Compound in buffer only.
-
Set B (Antioxidant): Compound in buffer with a freshly prepared antioxidant (e.g., 500 µM ascorbic acid or butylated hydroxytoluene - BHT).
-
Set C (Forced Oxidation): Compound in buffer with a mild oxidizing agent (e.g., 1.1 equivalents of hydrogen peroxide, or simply bubble air/oxygen through the solution).
-
-
Incubation: Store all vials at room temperature in the dark.
-
Analysis: Analyze samples via LC-MS/MS at T=0 and after 24 and 48 hours. Monitor for the disappearance of the parent compound and the appearance of new masses, particularly M+14 (quinone formation) or M-2 (dimerization).
Data Interpretation & Mitigation
-
If Set C shows rapid degradation and Set A shows slow degradation, while Set B remains stable, this confirms oxidative lability that can be mitigated by antioxidants.
-
Handling & Storage: When preparing solutions for long-term storage or for sensitive assays, sparge the solvent with an inert gas (nitrogen or argon) to remove dissolved oxygen.
-
Formulation: Add antioxidants like ascorbic acid, BHT, or sodium metabisulfite to stock solutions or formulations.
-
Structural Modification: Replace the hydroxyl group with a group less prone to oxidation, such as a fluoro (-F) or methoxy (-OCH₃) group. This is a key consideration for medicinal chemistry optimization, as introducing electron-withdrawing groups can often enhance metabolic stability.[6][8]
References
-
Isoxazole. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Prakash, C., et al. (2006). pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. Retrieved January 20, 2026, from [Link]
-
Benzisoxazole. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). MDPI. Retrieved January 20, 2026, from [Link]
-
Sharma, V., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal Chemistry Research. Retrieved January 20, 2026, from [Link]
-
Kumar, A., et al. (2020). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. Retrieved January 20, 2026, from [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. (2023). RSC Publishing. Retrieved January 20, 2026, from [Link]
-
Mitigating Heterocycle Metabolism in Drug Discovery. (2021). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. (2021). PubMed Central. Retrieved January 20, 2026, from [Link]
Sources
- 1. Benzisoxazole - Wikipedia [en.wikipedia.org]
- 2. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Isoxazole - Wikipedia [en.wikipedia.org]
- 8. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Quantifying the Binding Affinity of 3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL to Src Kinase Using Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)
In the landscape of contemporary drug discovery, particularly within the realm of kinase inhibitors, the precise and quantitative characterization of a compound's binding affinity to its target is a cornerstone of preclinical development.[1] This guide provides a comprehensive, in-depth comparison of two powerful biophysical techniques—Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)—for determining the binding affinity of a novel investigational compound, 3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL, to the proto-oncogene tyrosine-protein kinase Src.
Src kinase is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including cell growth, differentiation, and migration.[2] Its aberrant activation is frequently implicated in the progression of various cancers, making it a well-validated therapeutic target.[2] The compound of interest, this compound, belongs to a class of heterocyclic compounds known for their diverse biological activities. To rigorously assess its potential as a Src inhibitor, a thorough understanding of its binding kinetics and thermodynamics is essential.
As a point of reference and a positive control, this guide will also consider the binding of Staurosporine, a well-characterized, potent, albeit non-selective, ATP-competitive kinase inhibitor.[1][3][4]
The Imperative of Methodological Comparison in Binding Affinity Determination
The choice of analytical technique for quantifying binding affinity is not trivial. Different methods provide distinct yet complementary information. SPR offers real-time kinetic data, elucidating the rates of association and dissociation, while ITC provides a complete thermodynamic profile of the binding event in a single experiment. Understanding the nuances of each technique is crucial for making informed decisions in a drug discovery pipeline.
Section 1: Surface Plasmon Resonance (SPR) – A Real-Time Look at Binding Kinetics
SPR is a label-free optical sensing technique that measures the change in the refractive index at the surface of a sensor chip upon the binding of an analyte from a solution to a ligand immobilized on the chip.[5] This allows for the real-time monitoring of both the association and dissociation phases of the interaction, providing valuable kinetic information.
Experimental Workflow for SPR Analysis
The following protocol outlines the key steps for determining the binding kinetics of this compound and Staurosporine to Src kinase using SPR.
Caption: A schematic representation of the Surface Plasmon Resonance (SPR) experimental workflow.
Detailed Step-by-Step SPR Protocol
1. Preparation of Reagents and Buffers:
-
Running Buffer (HBS-EP+): 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20. It is crucial to use a consistent buffer throughout the experiment to minimize bulk refractive index changes.
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0. The acidic pH promotes the pre-concentration of the positively charged Src kinase on the negatively charged carboxymethyl-dextran surface of the sensor chip.[6]
-
Src Kinase Solution: Prepare a 50 µg/mL solution of recombinant human Src kinase in the immobilization buffer.[7] The purity of the kinase should be >90%.[8]
-
Inhibitor Solutions (Analytes):
-
Prepare a 1 mM stock solution of this compound in 100% DMSO.
-
Prepare a 1 mM stock solution of Staurosporine in 100% DMSO.[4][9]
-
Create a serial dilution of each inhibitor in the running buffer, typically ranging from 1 µM to 1 nM. The final DMSO concentration should be kept constant across all samples and ideally below 1% to avoid solvent effects.
-
2. Immobilization of Src Kinase:
-
Surface: A CM5 sensor chip is commonly used for amine coupling.[10]
-
Activation: Activate the carboxymethylated dextran surface by injecting a 1:1 mixture of 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide) for 7 minutes at a flow rate of 10 µL/min.[11]
-
Coupling: Inject the Src kinase solution over the activated surface. The amount of immobilized kinase can be controlled by adjusting the contact time and protein concentration. Aim for an immobilization level of ~7000 Resonance Units (RU).[12]
-
Deactivation: Inject 1 M ethanolamine-HCl pH 8.5 for 7 minutes to deactivate any remaining active esters on the surface.[10][11]
3. Binding Analysis:
-
Association: Inject the serially diluted inhibitor solutions over the immobilized Src kinase surface at a flow rate of 30 µL/min for 120 seconds.[12] A reference flow cell (deactivated without kinase) should be used to subtract non-specific binding and bulk refractive index changes.
-
Dissociation: After the association phase, switch to injecting the running buffer for a sufficient time (e.g., 300-600 seconds) to monitor the dissociation of the inhibitor from the kinase.
-
Regeneration: If necessary, inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt) to remove any remaining bound inhibitor before the next injection cycle. The stability of the immobilized kinase to the regeneration solution must be confirmed.
4. Data Analysis:
-
The resulting sensorgrams (RU vs. time) are fitted to a suitable binding model, such as a 1:1 Langmuir binding model, to extract the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Hypothetical SPR Data for Src Kinase Binding
| Compound | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Affinity (KD) (nM) |
| This compound | 1.5 x 10⁵ | 7.5 x 10⁻⁴ | 5.0 |
| Staurosporine | 8.2 x 10⁵ | 4.9 x 10⁻³ | 6.0[3][13] |
Rationale for Hypothetical Data: Staurosporine is known to be a potent inhibitor of Src kinase with a reported IC50 of 6 nM.[3][4] The hypothetical KD of 6.0 nM is consistent with this. The novel compound is depicted as having a slightly higher affinity (lower KD), primarily driven by a slower dissociation rate, which is often a desirable characteristic for drug candidates as it can translate to a longer duration of action in vivo.
Section 2: Isothermal Titration Calorimetry (ITC) – A Thermodynamic Perspective
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[14] By titrating a ligand into a solution containing a macromolecule, ITC can determine the binding affinity (KD), the stoichiometry of the interaction (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[15][16]
Experimental Workflow for ITC Analysis
The following diagram illustrates the typical workflow for an ITC experiment.
Caption: A schematic representation of the Isothermal Titration Calorimetry (ITC) experimental workflow.
Detailed Step-by-Step ITC Protocol
1. Preparation of Reagents:
-
Dialysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT. It is critical that the kinase and inhibitor solutions are in identical buffer to minimize heats of dilution.
-
Src Kinase Solution (in the cell):
-
Inhibitor Solutions (in the syringe):
-
Dissolve this compound and Staurosporine in the dialysis buffer to a final concentration of 100-150 µM.[12] A small amount of DMSO may be necessary for initial solubilization, but the final concentration in both the cell and syringe solutions must be identical.
-
2. ITC Experiment Setup:
-
Instrument: A MicroCal iTC200 or similar instrument is suitable.
-
Degassing: Thoroughly degas both the kinase and inhibitor solutions immediately before use to prevent the formation of air bubbles in the cell and syringe.
-
Loading:
-
Load approximately 400 µL of the Src kinase solution into the sample cell.
-
Load approximately 70 µL of the inhibitor solution into the injection syringe.[15]
-
3. Titration:
-
Temperature: Equilibrate the system to 25°C.
-
Injections: Perform a series of injections (e.g., 20 injections of 2 µL each) of the inhibitor solution into the kinase solution, with sufficient spacing between injections (e.g., 150 seconds) to allow the signal to return to baseline.
4. Data Analysis:
-
The raw data (heat flow vs. time) is integrated to obtain the heat change for each injection.
-
The integrated heats are plotted against the molar ratio of inhibitor to kinase.
-
This binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) is then calculated using the equation: ΔG = ΔH - TΔS = -RTln(KA), where KA = 1/KD.
Hypothetical ITC Data for Src Kinase Binding
| Compound | Affinity (KD) (nM) | Stoichiometry (n) | Enthalpy (ΔH) (kcal/mol) | Entropy (TΔS) (kcal/mol) |
| This compound | 7.2 | 1.05 | -9.8 | 1.4 |
| Staurosporine | 8.5 | 0.98 | -11.2 | -0.1 |
Rationale for Hypothetical Data: The KD values are in a similar nanomolar range to those obtained by SPR, which is expected for a consistent interaction. The stoichiometry (n) is close to 1, indicating a 1:1 binding model. The thermodynamic parameters provide further insight. The binding of the novel compound is both enthalpically and entropically favorable, suggesting that both hydrogen bonding/van der Waals interactions and hydrophobic effects contribute to binding. In contrast, the binding of Staurosporine is strongly enthalpy-driven, with a slightly unfavorable entropy term, which is consistent with its rigid structure making multiple specific hydrogen bonds in the ATP-binding pocket.
Section 3: Comparative Analysis and Conclusion
Both SPR and ITC are powerful techniques for characterizing the binding of this compound to Src kinase, yet they offer different perspectives on the interaction.
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Primary Output | Kinetic rate constants (ka, kd) and affinity (KD) | Thermodynamic parameters (KD, n, ΔH, ΔS) |
| Principle | Change in refractive index upon binding | Measurement of heat change upon binding |
| Labeling | Label-free | Label-free |
| Immobilization | Requires immobilization of one interactant | Both interactants are in solution |
| Throughput | Can be high with modern instruments | Traditionally lower, but improving |
| Sample Consumption | Generally lower for the immobilized ligand | Can be higher, especially for the component in the cell |
| Information Provided | "How fast?" and "How tight?" | "How tight?", "How many?", and "Why?" (driving forces) |
Causality Behind Experimental Choices:
-
SPR: The choice of amine coupling for Src kinase immobilization is a common and robust method, though it can lead to random orientation.[19] Using a reference cell is crucial for data quality, as it allows for the subtraction of systematic noise and non-specific binding.
-
ITC: The extensive dialysis of both protein and inhibitor into the same buffer is a critical step to minimize large, confounding heats of dilution that can obscure the true binding signal. The concentrations of the kinase and inhibitor are chosen to ensure a "c-window" that allows for accurate determination of the binding constant.[14]
Self-Validating Systems:
-
In SPR, the quality of the data is validated by the goodness of fit of the sensorgrams to a kinetic model and the consistency of the KD values obtained from different analyte concentrations.
-
In ITC, the consistency of the integrated heats and the sigmoidal shape of the binding isotherm, fitting well to a 1:1 binding model, provide confidence in the data.
This guide has provided a detailed comparison of SPR and ITC for characterizing the binding of a novel compound, this compound, to Src kinase. SPR excels at providing kinetic information, which can be invaluable for understanding the residence time of a drug on its target. ITC, on the other hand, offers a complete thermodynamic profile, shedding light on the driving forces behind the binding event, which can guide lead optimization efforts.
For a comprehensive understanding of a compound's binding characteristics, the use of both techniques is highly recommended. The kinetic data from SPR and the thermodynamic data from ITC provide a more complete picture of the molecular recognition event, enabling more rational and data-driven decisions in the drug discovery process.
References
-
Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. (2025). PMC. [Link]
- Staurosporine Product D
-
Characterization of specific binding sites for [3H]-staurosporine on various protein kinases. (1990). PubMed. [Link]
-
Immobilization of Active Kinases for Small Molecule Inhibition Studies. (2013). Bio-Rad. [Link]
-
SRC, His-Tag Recombinant. (n.d.). BPS Bioscience. [Link]
-
Recombinant Human SRC Kinase/c-SRC Protein (His & GST Tag). (n.d.). Elabscience. [Link]
-
ThANNCs for kinetically optimizing ITC. (2020). PMC. [Link]
-
Isothermal Titration Calorimetry (ITC) – iTC200. (n.d.). OSTR. [Link]
-
Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. (2024). bioRxiv. [Link]
-
Optimizing Experimental Parameters in Isothermal Titration Calorimetry. (2005). ResearchGate. [Link]
-
Amine-coupling. (2022). SPR-Pages. [Link]
-
ITC-Derived Binding Constants. (n.d.). IBMC. [Link]
-
A BIAcore biosensor method for detailed kinetic binding analysis of small molecule inhibitors of p38α mitogen-activated protein kinase. (2007). ResearchGate. [https://www.researchgate.net/publication/6504547_A_BIAcore_biosensor_method_for_detailed_kinetic_binding_analysis_of_small_molecule_inhibitors_of_p38_mitogen-activated_protein_kinase]([Link]_ inhibitors_of_p38_mitogen-activated_protein_kinase)
-
Surface Plasmon Resonance Protocol & Troubleshooting. (n.d.). Creative Biolabs. [Link]
-
Measurement of the formation of complexes in tyrosine kinase-mediated signal transduction. (2002). IUCr. [Link]
-
Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. (2018). NIH. [Link]
-
Immobilization. (n.d.). Bruker Daltonics SPR. [Link]
-
ITC-Derived Binding Constants - Using Microgram Quantities of Protein. (n.d.). IBMC. [Link]
-
Immobilization theory. (2022). SPR-Pages. [Link]
-
Amine coupling of ligand to Biacore sensor chips. (n.d.). Cytiva. [Link]
-
Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. (2018). Frontiers in Chemistry. [Link]
Sources
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- 2. tainstruments.com [tainstruments.com]
- 3. Staurosporine | AM-2282 | protein kinase inhibitor | TargetMol [targetmol.com]
- 4. mybiosource.com [mybiosource.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bioradiations.com [bioradiations.com]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. Recombinant Human SRC Kinase/c-SRC Protein (His & GST Tag) - Elabscience® [elabscience.com]
- 9. asone-int.com [asone-int.com]
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- 15. ostr.ccr.cancer.gov [ostr.ccr.cancer.gov]
- 16. ptacts.uspto.gov [ptacts.uspto.gov]
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- 19. Theory [sprpages.nl]
A Researcher's Guide to Characterizing 3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL: A Comparative Framework for Establishing Reproducible Biological Activity
For drug development professionals and researchers, the journey from a novel chemical entity to a well-characterized compound is paved with rigorous, reproducible experimentation. This guide addresses the compound 3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL, a molecule for which public-domain experimental data is sparse. The objective is not to present existing results, but to provide a robust framework for its characterization, ensuring that any data generated is both reliable and reproducible.
We will proceed based on a structural hypothesis. The benzo[d]isoxazole core is a privileged scaffold in medicinal chemistry, and related isoxazole-based compounds are known to target nuclear receptors.[1] A prominent example is GW4064, a widely used non-steroidal agonist for the Farnesoid X Receptor (FXR).[2][3] Given this structural similarity, we will establish a comparative guide to characterize this compound as a putative FXR agonist. This approach allows us to compare its performance against well-documented alternatives and provides a logical pathway for experimentation.
The Farnesoid X Receptor (FXR): A Key Regulator of Metabolism
The Farnesoid X Receptor (FXR) is a nuclear hormone receptor primarily expressed in the liver, intestines, and kidneys.[4] It functions as a master regulator of bile acid, lipid, and glucose metabolism.[5] Natural bile acids, such as chenodeoxycholic acid (CDCA), are its endogenous ligands.[6] Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This action modulates gene expression, controlling pathways that are critical in various metabolic and inflammatory diseases.[5] Consequently, FXR has emerged as a significant therapeutic target for conditions like non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[7]
Below is a diagram illustrating the canonical FXR signaling pathway.
Protocol 1: FXR Transactivation Luciferase Reporter Assay
Objective: To determine if this compound can activate the FXR receptor and to quantify its potency (EC₅₀).
Causality: This assay directly measures the compound's ability to induce transcription from an FXR-responsive promoter. A positive result is the foundational piece of evidence for FXR agonism.
Methodology:
-
Cell Culture:
-
Use a suitable cell line, such as HepG2 (human liver cancer cell line), that endogenously expresses FXR.
-
Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
-
Transfection:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
After 24 hours, co-transfect the cells using a lipid-based transfection reagent (e.g., Lipofectamine 3000) with:
-
An FXR-responsive reporter plasmid containing multiple FXREs upstream of a luciferase gene (e.g., pGL4.27[luc2P/FXRE/Hygro]).
-
A control plasmid expressing Renilla luciferase (e.g., pRL-TK) to normalize for transfection efficiency.
-
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with a fresh, serum-free medium containing serial dilutions of the test compound (e.g., from 1 nM to 100 µM).
-
Controls:
-
Vehicle Control: DMSO (0.1% final concentration).
-
Positive Control: GW4064 (e.g., 1 µM) or OCA (e.g., 10 µM).
-
Negative Control: Untreated cells.
-
-
-
Luciferase Assay:
-
After 24 hours of treatment, perform a dual-luciferase reporter assay according to the manufacturer's protocol (e.g., Promega Dual-Glo® Luciferase Assay System).
-
Measure both Firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize Firefly luciferase activity to Renilla luciferase activity for each well.
-
Calculate the fold induction relative to the vehicle control.
-
Plot the fold induction against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Protocol 2: Target Gene Expression Analysis by qPCR
Objective: To confirm that the compound modulates the expression of known FXR target genes in a biologically relevant cell system.
Causality: While the reporter assay demonstrates promoter activation, this protocol validates engagement with the endogenous transcriptional machinery, a critical step for confirming the mechanism of action.
Methodology:
-
Cell Culture and Treatment:
-
Plate HepG2 cells in a 6-well plate.
-
Once cells reach ~80% confluency, treat them with the test compound at its EC₅₀ and 10x EC₅₀ concentrations determined from Protocol 1.
-
Include vehicle (DMSO) and positive (GW4064) controls.
-
Incubate for 24 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using a SYBR Green-based master mix on a real-time PCR system.
-
Target Genes:
-
SHP (Small Heterodimer Partner) - expected to be upregulated.
-
BSEP (Bile Salt Export Pump) - expected to be upregulated.
-
CYP7A1 (Cholesterol 7α-hydroxylase) - expected to be downregulated.
-
-
Housekeeping Gene (for normalization): GAPDH or ACTB.
-
Use validated primers for all genes.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Normalize the expression of target genes to the housekeeping gene.
-
Express the results as fold change relative to the vehicle-treated control. A statistically significant change in the expected direction confirms target engagement.
-
References
- Recent advances in the development of farnesoid X receptor agonists - PMC.
- GW4064 - Potent Selective FXR Agonist - APExBIO.
- GW 4064 | LXR-like Receptor Agonists - R&D Systems.
- Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - NIH.
- How Do Farnesoid X Receptor Agonists Work? Uses, Side Effects, Drug Names - RxList.
- GW 4064 | FXR Agonist - MedchemExpress.com.
- What are FXR agonists and how do you quickly get the l
- FXR | Agonists - MedchemExpress.com.
- GW 4064 (CAS Number: 278779-30-9) | Cayman Chemical.
- Unraveling the Therapeutic Potential of Benzo[d]isoxazole Derivatives: A Compar
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- 4. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
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Cross-Validation of 3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL's Mechanism of Action: A Comparative and Investigative Guide
An In-Depth Technical Guide for Researchers
Introduction
The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1] The specific compound, 3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL, presents a unique combination of this core with a methoxyphenyl group, suggesting potential for targeted biological activity. However, its precise mechanism of action (MoA) remains largely uncharacterized in publicly available literature.
This guide provides a comprehensive framework for elucidating and cross-validating the MoA of this compound. Rather than presenting a known pathway, we will establish a robust, multi-tiered investigative workflow. This approach is designed for researchers and drug development professionals to systematically uncover the compound's biological targets and compare its performance against established alternatives with related structural motifs. We will proceed by analyzing its structure, postulating data-driven hypotheses based on similar known molecules, and detailing the experimental protocols required to test these hypotheses.
Part 1: Structural Analysis and Mechanistic Precedents
The structure of this compound combines three key features: a benzo[d]isoxazole core, a 4-methoxyphenyl substituent, and a 6-hydroxyl group. Each of these can inform our mechanistic hypotheses.
-
Benzo[d]isoxazole Core: This heterocyclic system is present in compounds known to target a range of enzymes and receptors. For instance, some derivatives act as selective monoamine oxidase-B (MAO-B) inhibitors, relevant in neurodegenerative diseases[2], while others form the basis for potent kinase inhibitors like BRAF inhibitors in cancer therapy.[3]
-
4-Methoxyphenyl Group: This moiety is frequently found in compounds that exhibit tyrosinase inhibitory activity, making it a common feature in agents studied for skin lightening and treating hyperpigmentation.[4]
-
6-Hydroxyl Group: The phenolic hydroxyl group can act as a hydrogen bond donor, potentially anchoring the molecule in the active site of a target protein.
Based on these structural precedents, we can identify several alternative compounds to serve as benchmarks for our investigation.
Table 1: Comparator Compounds and Their Established Mechanisms
| Compound Name | Core Scaffold | Known Mechanism of Action | Therapeutic Area |
| (S)-SL25.1188 | Benzo[d]isoxazole | Selective, reversible Monoamine Oxidase-B (MAO-B) inhibitor.[2] | Neurodegenerative Disease |
| CEP-32496 | Isoxazole | Potent inhibitor of BRAF(V600E) kinase.[3] | Oncology |
| (4-Methoxy-benzylidene)-(3-methoxy-phenyl)-amine | Stilbene Analog | Tyrosinase inhibitor, antioxidant.[4] | Dermatology |
Part 2: Postulated Mechanisms and Investigative Pathways
Based on the structural analysis, we propose three primary mechanistic hypotheses for this compound.
Hypothesis 1: Inhibition of Protein Kinases
The benzo[d]isoxazole scaffold is a known "hinge-binding" motif for many protein kinases. The compound could potentially inhibit kinases involved in proliferative signaling, such as those in the MAPK pathway.
Caption: Postulated inhibition of the MAPK signaling pathway.
Hypothesis 2: Inhibition of Monoamine Oxidase B (MAO-B)
Structurally similar benzo[d]isoxazole derivatives are documented MAO-B inhibitors.[2] MAO-B is a key enzyme in the degradation of dopamine, and its inhibition is a therapeutic strategy for Parkinson's disease.
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A Comparative Guide to the Pharmacokinetic Profiles of Benzisoxazole Analogs: A Framework for Drug Discovery
The benzisoxazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] Its versatile binding properties have led to the development of numerous drugs across various therapeutic areas, including antipsychotics, antimicrobials, and anticancer agents.[1][2][4] This guide provides a comprehensive framework for comparing the pharmacokinetic profiles of benzisoxazole analogs, with a focus on the experimental data and methodologies crucial for drug development professionals. While specific pharmacokinetic data for 3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL is not extensively available in the public domain, we will utilize well-characterized benzisoxazole-containing drugs as illustrative examples to navigate the principles of pharmacokinetic evaluation.
The Significance of Pharmacokinetics in Drug Development
The journey of a drug from administration to its target site and subsequent elimination from the body is a complex process governed by its pharmacokinetic (PK) profile. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is paramount for predicting its efficacy and safety in humans.[5][6][7] A favorable PK profile ensures adequate drug exposure at the site of action for a desired duration, while minimizing potential toxicities.
Comparative Pharmacokinetic Profiles of Representative Benzisoxazole Drugs
To illustrate the impact of structural modifications on the pharmacokinetic properties of benzisoxazole derivatives, we will compare three clinically successful antipsychotic drugs: Risperidone, Paliperidone, and Iloperidone.
| Compound | Structure | Key Pharmacokinetic Parameters |
| Risperidone | Bioavailability (Oral): ~70% Protein Binding: ~90% Major Metabolism: Hydroxylation to Paliperidone (active metabolite) via CYP2D6 Half-life (active moiety): ~20 hours | |
| Paliperidone | Bioavailability (Oral): ~28% Protein Binding: ~74% Major Metabolism: Not extensively metabolized; primarily excreted unchanged in urine[4] Half-life: ~23 hours | |
| Iloperidone | Bioavailability (Oral): ~96% Protein Binding: ~95% Major Metabolism: Primarily metabolized by CYP2D6 and CYP3A4 Half-life: ~18-33 hours |
Note: The pharmacokinetic parameters presented are approximate values and can vary based on patient-specific factors.
Insight from the Comparison:
The comparison above highlights how subtle structural changes can significantly alter the pharmacokinetic profile. Paliperidone is the active metabolite of Risperidone, formed by the hydroxylation of the latter.[4] This metabolic conversion underscores the importance of identifying and characterizing metabolites, as they can also contribute to the overall therapeutic effect and side-effect profile. The difference in oral bioavailability between Risperidone and Paliperidone is also noteworthy and is likely influenced by first-pass metabolism.
Key Experimental Protocols for Pharmacokinetic Profiling
A thorough evaluation of a compound's ADME properties involves a battery of in vitro and in vivo assays.[5][6] Below are detailed protocols for fundamental experiments.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is a primary screen to assess a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[5]
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (human or other species)
-
NADPH regenerating system (e.g., G-6-P, G-6-PDH, and NADP+)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Positive control compound with known metabolic liability (e.g., testosterone)
-
Acetonitrile with an internal standard for quenching and sample preparation
-
LC-MS/MS system for analysis
Protocol:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, liver microsomes, and the test compound (final concentration typically 1 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-point Sampling: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the incubation mixture and quench the reaction by adding it to a tube containing cold acetonitrile with an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression line represents the elimination rate constant (k). From this, the in vitro half-life (t½) can be calculated as 0.693/k.
Caption: Workflow for In Vitro Metabolic Stability Assay.
In Vivo Pharmacokinetic Study in Rodents
This study is essential for determining the in vivo pharmacokinetic parameters of a compound after administration to a living organism.
Objective: To determine key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
Materials:
-
Test compound formulated for intravenous (IV) and oral (PO) administration
-
Rodents (e.g., rats or mice) with cannulated jugular veins for blood sampling
-
Dosing vehicles
-
Blood collection tubes (e.g., with anticoagulant)
-
Centrifuge
-
Freezer for plasma storage
-
LC-MS/MS system for analysis
Protocol:
-
Animal Acclimation: Acclimate animals to the housing conditions for a few days before the study.
-
Dosing:
-
IV Group: Administer the test compound intravenously via the tail vein at a specific dose.
-
PO Group: Administer the test compound orally via gavage at a specific dose.
-
-
Blood Sampling: Collect blood samples from the jugular vein cannula at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples by centrifugation to obtain plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and calculate the relevant parameters (e.g., AUC, CL, Vd, t½, F%).
Caption: Workflow for an In Vivo Pharmacokinetic Study in Rodents.
Structure-Activity Relationship (SAR) in Pharmacokinetics
The data generated from these and other ADME assays feed into the iterative process of lead optimization. By systematically modifying the chemical structure of a lead compound and evaluating the resulting changes in its pharmacokinetic profile, medicinal chemists can establish a Structure-Activity Relationship (SAR). This knowledge is then used to design new analogs with improved drug-like properties. For instance, the introduction of a fluorine atom can sometimes block a site of metabolism, thereby increasing the compound's half-life.[1]
Conclusion
The evaluation of pharmacokinetic profiles is a critical and data-driven process in drug discovery and development. By employing a suite of in vitro and in vivo assays, researchers can gain a comprehensive understanding of a compound's ADME properties. While direct comparative data for every novel analog may not be readily available, the principles and methodologies outlined in this guide, using well-established benzisoxazole drugs as examples, provide a robust framework for the assessment and optimization of new chemical entities. A thorough understanding and strategic application of these principles are essential for advancing promising lead compounds toward clinical development.
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Benzisoxazole Derivatives: Synthesis and Their Therapeutic Significance in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved January 19, 2024, from [Link]
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Benchmarking a Novel Neuroprotective Candidate: A Comparative Guide to 3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL Against Standard-of-Care Acetylcholinesterase Inhibitors
Introduction: The Quest for Novel Neurotherapeutics
The landscape of neurodegenerative disease treatment, particularly for Alzheimer's disease, is in a constant state of evolution. While current therapeutic strategies offer symptomatic relief, the demand for disease-modifying agents with improved efficacy and safety profiles remains urgent. This guide introduces a hypothetical benchmarking framework for a novel compound, 3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL. Although extensive research on this specific molecule is nascent, its structural motifs, particularly the benzisoxazole core, suggest a potential for neuroprotective activity. Isoxazoline and benzisoxazole derivatives have garnered attention for a range of biological activities, including potential anti-Alzheimer's properties and the ability to inhibit key enzymes in the central nervous system.[1][2]
This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to rigorously evaluate the potential of this compound. We will position this candidate compound against the current standard-of-care for Alzheimer's disease, focusing on a key mechanistic class: acetylcholinesterase (AChE) inhibitors.[3][4][5][6][7][8][9] Through detailed experimental protocols and comparative data analysis, this guide will illuminate the pathway from initial screening to preclinical validation.
The Rationale for Targeting Acetylcholinesterase
The "cholinergic hypothesis" has been a cornerstone of Alzheimer's disease research for decades.[10] This theory posits that a decline in the neurotransmitter acetylcholine (ACh) is a significant contributor to the cognitive decline observed in patients. Acetylcholinesterase (AChE) is the primary enzyme responsible for the breakdown of ACh in the synaptic cleft.[11] By inhibiting AChE, the concentration and duration of action of ACh are increased, thereby enhancing cholinergic neurotransmission and leading to symptomatic improvement in cognitive functions like memory and thinking.[6][7]
Current standard-of-care drugs for mild to moderate Alzheimer's disease, such as Donepezil, Rivastigmine, and Galantamine, are all AChE inhibitors.[4][8][12] Therefore, a primary and logical first step in evaluating a new compound with suspected neuroprotective potential is to assess its AChE inhibitory activity.
Comparative Benchmarking: Performance Metrics
To objectively assess the potential of this compound, we will compare its performance against established AChE inhibitors across several key parameters. The following table outlines the critical data points for this comparative analysis.
| Parameter | This compound | Donepezil | Rivastigmine | Galantamine | Rationale for Comparison |
| Mechanism of Action | Hypothetically, AChE Inhibition | Acetylcholinesterase Inhibitor | Acetylcholinesterase and Butyrylcholinesterase Inhibitor | Acetylcholinesterase Inhibitor and Allosteric Modulator of Nicotinic Receptors | To understand the specificity and potential for multiple targets. |
| IC50 (AChE Inhibition) | To Be Determined | ~5.7 nM | ~45 nM | ~1.2 µM | A lower IC50 value indicates higher potency in inhibiting the target enzyme. |
| Selectivity (AChE vs. BuChE) | To Be Determined | High for AChE | Inhibits both | High for AChE | Selectivity can influence the side-effect profile of the drug. |
| In Vivo Efficacy | To Be Determined | Improves cognitive function in animal models | Improves cognitive function in animal models | Improves cognitive function in animal models | To assess the compound's effectiveness in a complex biological system.[13] |
| Safety Profile | To Be Determined | Nausea, vomiting, diarrhea, insomnia | Nausea, vomiting, dizziness, headache | Nausea, vomiting, loss of appetite | To evaluate the potential for adverse effects.[6] |
Experimental Protocols: A Step-by-Step Guide
To generate the data required for the comparative table, a series of well-established in vitro and in vivo assays must be performed. The following protocols are designed to be self-validating and are based on industry-standard methodologies.
In Vitro Assay: Determination of Acetylcholinesterase (AChE) Inhibitory Activity
This protocol is based on the colorimetric Ellman's method, which is a rapid and reliable assay for measuring AChE activity.[10][11][14]
Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to AChE activity.
Materials:
-
Human recombinant acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
This compound (test compound)
-
Donepezil (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and Donepezil in DMSO.
-
Prepare working solutions of AChE, ATCh, and DTNB in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of various concentrations of the test compound or Donepezil.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of DTNB solution to each well.
-
Add 20 µL of AChE solution to each well and incubate at 37°C for 15 minutes.
-
-
Initiation of Reaction:
-
To initiate the reaction, add 10 µL of ATCh solution to each well.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity).
-
Caption: Experimental workflow for assessing the in vivo efficacy of a test compound.
Interpreting the Data: A Trustworthy Narrative
The data generated from these experiments will form the basis of a compelling and trustworthy narrative about the potential of this compound.
-
Potency and Selectivity: A low nanomolar IC50 value for AChE inhibition would position the compound as a potent inhibitor, comparable to or even exceeding the potency of Donepezil. High selectivity for AChE over butyrylcholinesterase (BuChE) is generally desirable to minimize peripheral side effects.
-
In Vivo Efficacy: A statistically significant reversal of scopolamine-induced cognitive deficits in the Morris Water Maze would provide strong evidence of the compound's ability to enhance cognitive function in a living organism. The magnitude of this effect should be compared to that of Donepezil to gauge its relative efficacy.
-
Safety and Tolerability: Throughout the in vivo studies, careful observation of the animals for any signs of toxicity or adverse effects is crucial. This preliminary safety data is essential for making informed decisions about further development.
Future Directions and Advanced Modeling
Should this compound demonstrate promising results in these initial benchmark studies, further investigations would be warranted. These could include:
-
Mechanism of Action Studies: Exploring other potential neuroprotective mechanisms beyond AChE inhibition, such as anti-inflammatory, antioxidant, or anti-amyloid aggregation properties.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to optimize dosing and formulation.
-
Chronic Efficacy Studies in Transgenic Models: Evaluating the long-term efficacy of the compound in transgenic animal models of Alzheimer's disease that more closely mimic the human disease pathology. [13]
Conclusion
This guide provides a robust and scientifically rigorous framework for the initial benchmarking of this compound against current standard-of-care AChE inhibitors. By adhering to these detailed protocols and principles of objective data analysis, researchers can effectively evaluate the therapeutic potential of this and other novel neuroprotective candidates. The path to developing new treatments for neurodegenerative diseases is challenging, but a systematic and comparative approach, as outlined here, is essential for identifying the most promising molecules to advance into clinical development.
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A Researcher's Guide to the Structure-Activity Relationship (SAR) of 3-Phenyl-1,2-Benzisoxazole Derivatives for Anticancer Drug Discovery
As drug discovery pipelines increasingly focus on privileged scaffolds, the 1,2-benzisoxazole core has emerged as a versatile template for developing potent therapeutic agents. This guide, designed for researchers and drug development professionals, delves into the structure-activity relationship (SAR) of derivatives based on the 3-(4-Methoxy-phenyl)-benzo[d]isoxazol-6-ol scaffold. We will explore how targeted chemical modifications influence biological activity, particularly cytotoxic effects against cancer cell lines, and provide the experimental framework necessary to validate these findings.
Our analysis synthesizes data from multiple studies on related benzisoxazole and benzoxazole analogues to establish a clear rationale for future design and optimization efforts. We will examine the causality behind experimental choices, from synthesis to biological screening, to provide a trustworthy and authoritative overview of the field.
The Drug Discovery Workflow: From Concept to SAR Analysis
The development of novel benzisoxazole derivatives follows a logical and iterative process. The primary goal is to systematically alter the core structure to identify modifications that enhance potency and selectivity while minimizing off-target effects. This workflow is crucial for translating a chemical concept into a viable drug candidate.
Caption: A typical workflow for SAR studies of novel chemical entities.
Core Synthesis Strategy
The synthesis of 3-phenyl-1,2-benzisoxazole derivatives often proceeds via the cyclization of a suitably substituted salicylonitrile or salicylaldehyde oxime. A common and effective route involves the reaction of a substituted 2-hydroxybenzonitrile with an aryl Grignard reagent, followed by an oxidative cyclization step. Modifications to the 6-position (e.g., the hydroxyl group) or the 3-phenyl ring can be introduced either on the starting materials or post-synthesis.
For example, synthesizing derivatives of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole involves reacting various substituted acid chlorides with the piperidinyl nitrogen, demonstrating a versatile late-stage diversification strategy[1]. Similarly, 2-arylbenzoxazoles can be synthesized through the oxidative coupling of a substituted benzaldehyde with an aminophenol derivative[2]. These established methods provide a robust foundation for generating a library of analogues for SAR studies.
Comparative Analysis of Biological Activity
The primary measure of efficacy in early-stage anticancer drug discovery is cytotoxicity against relevant cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is the standard metric used to quantify and compare the potency of different derivatives.
While a complete SAR dataset for the exact this compound scaffold is not publicly available in a single source, we can construct a representative comparison by analyzing data from published studies on closely related benzisoxazole and benzoxazole analogues. This approach allows us to infer key SAR trends.
Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Representative Benzisoxazole & Benzoxazole Analogues
| Compound Class | Core Structure | R-Group Modification | Cell Line | IC₅₀ (µM) | Key SAR Insight | Source |
| Benzisoxazole | 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole | R = Benzoyl | HeLa | >100 | The N-terminal substitution is critical for activity. | [1] |
| Benzisoxazole | 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole | R = 2-Thiophenecarbonyl | HeLa | 12.1 | Heterocyclic rings at the N-terminal enhance potency. | [1] |
| Benzisoxazole | 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole | R = 5-Nitro-2-furoyl | HeLa | 9.8 | Electron-withdrawing groups on the heterocyclic ring can improve activity. | [1] |
| Benzoxazole | 2-Arylbenzoxazole-5-acetic acid | Aryl = 3-Benzyloxyphenyl | MCF-7 | 1.16 | The presence of an oxygen-linked substituent on the phenyl ring improves activity. | [2] |
| Benzoxazole | 2-Arylbenzoxazole-5-acetic acid | Aryl = 4-Methoxyphenyl | MCF-7 | 1.34 | A methoxy group at the para position of the phenyl ring confers high potency. | [2] |
| Benzoxazole | 2-Arylbenzoxazole-5-acetic acid | Aryl = 4-Nitrophenyl | MCF-7 | 31.62 | A strongly electron-withdrawing nitro group at the para position reduces activity. | [2] |
Key Structure-Activity Relationship Insights:
-
Substitution on the 3-Phenyl Ring: As shown with the 2-arylbenzoxazole series, substitutions on the phenyl ring dramatically influence cytotoxic activity. The presence of an oxygen-containing group, such as a methoxy or benzyloxy substituent, is highly favorable for activity against the MCF-7 breast cancer cell line[2]. Conversely, a strongly electron-withdrawing nitro group at the same position leads to a significant drop in potency[2]. This suggests that the electronic and steric properties of this ring are key determinants for target interaction.
-
Modifications on the Core Scaffold: The SAR of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives highlights the importance of the substituent attached to the piperidine nitrogen. Simple aromatic groups like benzoyl are ineffective, whereas heterocyclic moieties, particularly those with electron-withdrawing groups like a nitro-substituted furan, confer potent antiproliferative activity[1]. This indicates that this region of the molecule likely interacts with a specific pocket in the biological target where hydrogen bonding and electronic interactions are critical.
Mechanism of Action: Tubulin Polymerization Inhibition
Several studies on related heterocyclic scaffolds, such as benzimidazoles and benzothiazoles, suggest that a common mechanism of action is the inhibition of tubulin polymerization.[3][4][5] These compounds often bind to the colchicine-binding site on β-tubulin, disrupting the formation of microtubules. This leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[4] Given the structural similarities, it is plausible that 3-phenyl-1,2-benzisoxazole derivatives share this mechanism.
Caption: Proposed mechanism of action via inhibition of tubulin polymerization.
Detailed Experimental Protocols
To ensure reproducibility and scientific rigor, detailed methodologies are essential. The following are representative protocols for the synthesis of a core intermediate and a standard cytotoxicity assay.
Protocol 1: General Synthesis of a 2-Arylbenzoxazole Intermediate
This protocol is adapted from methodologies used for synthesizing 2-arylbenzoxazole derivatives and serves as a foundational method[2].
Objective: To synthesize 2-(4-methoxyphenyl)benzoxazole.
Materials:
-
2-Aminophenol
-
4-Methoxybenzaldehyde
-
Lead tetraacetate
-
Dichloromethane (DCM), anhydrous
-
Glacial acetic acid
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-aminophenol (1.0 eq) and 4-methoxybenzaldehyde (1.0 eq) in anhydrous DCM (30 mL).
-
Initiation: Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture.
-
Oxidative Cyclization: Slowly add lead tetraacetate (1.1 eq) portion-wise to the stirring solution at room temperature. An exothermic reaction may be observed.
-
Causality Note: Lead tetraacetate acts as an oxidizing agent to facilitate the intramolecular cyclization, forming the benzoxazole ring. Acetic acid protonates the Schiff base intermediate, activating it for cyclization.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove solid byproducts. Wash the pad with additional DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the pure 2-(4-methoxyphenyl)benzoxazole.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: MTT Assay for In Vitro Cytotoxicity Evaluation
This is a standard colorimetric assay to assess cell metabolic activity, which serves as a measure of cell viability[1].
Objective: To determine the IC₅₀ value of a test compound against a cancer cell line (e.g., MCF-7).
Materials:
-
MCF-7 cells
-
DMEM media supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete media. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture media. Remove the old media from the wells and add 100 µL of the diluted compound solutions. Include wells with media only (blank), cells with vehicle (DMSO control), and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
Trustworthiness Note: A 48-72 hour incubation is standard to allow the compound enough time to exert its antiproliferative effects.
-
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Mechanism Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
-
Formazan Solubilization: Carefully remove the media from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Conclusion and Future Directions
The structure-activity relationship for 3-phenyl-1,2-benzisoxazole derivatives is a promising area for the development of novel anticancer agents. The available data strongly suggests that the electronic and steric properties of substituents on the 3-phenyl ring and modifications to other parts of the benzisoxazole scaffold are critical for cytotoxic potency. The likely mechanism of action, tubulin polymerization inhibition, provides a clear biological target for rational drug design.
Future work should focus on a systematic exploration of substitutions at the 6-position of the benzisoxazole ring, converting the hydroxyl group to various ethers and esters to probe for additional hydrogen bond interactions. Furthermore, expanding the range of heterocyclic and substituted aromatic groups on the 3-phenyl ring will be crucial to optimize target engagement and improve the therapeutic index.
References
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Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (Source: MDPI, URL: [Link])
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Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. (Source: INDIAN J. CHEM., SEC B, NOVEMBER 2021, URL: [Link])
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Benzimidazole-derived tubulin polymerization inhibitors: (a) Nocodazole. (Source: ResearchGate, URL: [Link])
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Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents. (Source: PubMed, URL: [Link])
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Synthesis and Antitumor Activity of 3-[2-(4-Hydroxy-Phenyl)-Ethyl]-Benzo[d] Isoxazole-4,6-Diol. (Source: SCIRP, URL: [Link])
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Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (Source: PubMed, URL: [Link])
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Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (Source: Pharmascope, URL: [Link])
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Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. (Source: PubMed, URL: [Link])
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Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies | Request PDF. (Source: ResearchGate, URL: [Link])
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Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. (Source: PubMed, URL: [Link])
-
Design, synthesis and biological evaluation of 1,2,3-triazole benzothiazole derivatives as tubulin polymerization inhibitors with potent anti-esophageal cancer activities. (Source: PubMed, URL: [Link])
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Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. (Source: MDPI, URL: [Link])
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Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. (Source: NIH, URL: [Link])
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Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line. (Source: Impactfactor, URL: [Link])
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Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. (Source: PubMed Central, URL: [Link])
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Synthesis, Characterization, and Preliminary In Vitro Cytotoxic Evaluation of a Series of 2-Substituted Benzo [d][3][6] Azoles. (Source: NIH, URL: [Link])
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Synthesis and biological evaluation of 2-phenyl benzothiazole derivatives as cytotoxic agents | Request PDF. (Source: ResearchGate, URL: [Link])
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Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. (Source: NIH, URL: [Link])
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Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (Source: NIH, URL: [Link])
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Structure activity relationship of benzoxazole derivatives. (Source: ResearchGate, URL: [Link])
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A Comprehensive Guide to Evaluating the Therapeutic Index of 3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL in Oncology
This guide provides a detailed framework for researchers, scientists, and drug development professionals to evaluate the therapeutic index of the novel compound 3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL. Given the nascent stage of research on this specific molecule, this document outlines a comprehensive, hypothetical experimental plan. It is designed to be a self-validating system, explaining the causality behind experimental choices and grounding its protocols in established scientific standards. The guide will focus on a potential application in oncology, a field where isoxazole and benzo[d]isoxazole derivatives have shown promise.[1][2][3][4] For comparative analysis, we will use Doxorubicin, a well-characterized and widely used chemotherapeutic agent, as a benchmark.
Introduction: The Imperative of the Therapeutic Index
The therapeutic index (TI) is a critical quantitative measure of a drug's safety margin. It is the ratio of the dose that produces toxicity to the dose that elicits a desired therapeutic response.[5] A high TI indicates a wide margin between the effective and toxic doses, suggesting a more favorable safety profile.[5] The TI is typically calculated using data from preclinical studies, specifically the ratio of the 50% lethal dose (LD50) to the 50% effective dose (ED50), or in in vitro studies, the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). For the purpose of this guide, we will focus on determining the in vitro therapeutic index using the half-maximal inhibitory concentration (IC50) as a measure of efficacy and the LD50 from acute oral toxicity studies as a measure of toxicity.
The core structure of the subject molecule, a benzo[d]isoxazole derivative, is recognized as a "privileged scaffold" in medicinal chemistry, with various analogues exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[4][6] Specifically, some benzo[d]isoxazole derivatives have been investigated as inhibitors of Hypoxia-Inducible Factor (HIF)-1α, a key target in cancer therapy.[7] This provides a strong rationale for evaluating this compound as a potential anti-cancer agent.
Comparative Framework: Selection of a Benchmark Compound
To contextualize the therapeutic potential of this compound, a comparator drug is essential. The selection of a comparator should be based on its established use in the target indication, in this case, cancer.[8][9] We have selected Doxorubicin , a well-established anthracycline antibiotic used in the treatment of a wide range of cancers. Its mechanism of action, efficacy, and toxicity profile are well-documented, providing a robust benchmark for our evaluation.
Experimental Evaluation: A Step-by-Step Protocol
This section details the experimental workflows to determine the IC50 and LD50 for both this compound and the comparator, Doxorubicin.
In Vitro Efficacy Assessment: Determination of IC50 via MTT Assay
The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.[10] We will determine the IC50 using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.[11][12]
3.1.1. Rationale for Experimental Choices
-
Cell Line Selection: We will use the human breast adenocarcinoma cell line, MCF-7. This is a well-characterized and widely used cell line in cancer research, expressing estrogen receptors, and is known to be sensitive to Doxorubicin.
-
Assay Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[10][13]
3.1.2. Detailed Protocol for MTT Assay
-
Cell Culture: Culture MCF-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the MCF-7 cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Prepare a 10 mM stock solution of Doxorubicin in sterile water.
-
Perform serial dilutions of the stock solutions in culture medium to obtain a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Replace the medium in the 96-well plates with 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (Doxorubicin).
-
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
3.1.3. Visualization of the MTT Assay Workflow
Caption: Workflow for determining the IC50 value using the MTT assay.
In Vivo Acute Toxicity Assessment: Determination of LD50
The LD50 is the dose of a substance that is lethal to 50% of a population of test animals. We will follow the Organisation for Economic Co-operation and Development (OECD) Guideline 425 for Acute Oral Toxicity, which utilizes the Up-and-Down Procedure (UDP).[14][15][16]
3.2.1. Rationale for Experimental Choices
-
Animal Model: We will use female Sprague-Dawley rats (8-12 weeks old). Female animals are often used as they are generally more sensitive.
-
Methodology: The Up-and-Down Procedure is a sequential dosing method that uses fewer animals than traditional LD50 tests while still providing a statistically reliable estimate of the LD50.[17][18][19][20]
3.2.2. Detailed Protocol for the Up-and-Down Procedure
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least 5 days before the experiment.
-
Dose Selection:
-
Based on in vitro cytotoxicity data and any available information on structurally similar compounds, an initial starting dose is selected. For a novel compound, a conservative starting dose (e.g., 2000 mg/kg) is often used as a limit test. If toxicity is observed, the dose is lowered.
-
The dose progression factor is typically 3.2.
-
-
Dosing Procedure:
-
Dose one animal with the starting dose via oral gavage.
-
Observe the animal for signs of toxicity and mortality for up to 14 days.
-
If the animal survives, the next animal is dosed at a higher dose (multiplied by the progression factor).
-
If the animal dies, the next animal is dosed at a lower dose (divided by the progression factor).
-
This sequential dosing continues until a stopping criterion is met (e.g., four animals have been dosed after the first reversal of the outcome).
-
-
Observations: Record all clinical signs of toxicity, body weight changes, and mortality.
-
Data Analysis: Use a validated statistical program, such as the AOT425StatPgm provided by the US EPA, to calculate the LD50 and its confidence intervals.
3.2.3. Visualization of the Up-and-Down Procedure Logic
Caption: Logical flow of the Up-and-Down Procedure for LD50 determination.
Data Synthesis and Therapeutic Index Calculation
Once the IC50 and LD50 values are determined for both this compound and Doxorubicin, the therapeutic index can be calculated using the following formula:
Therapeutic Index (TI) = LD50 / IC50
It is important to note that the units for LD50 (mg/kg) and IC50 (µM) will need to be converted to a consistent unit (e.g., mol/kg) for a dimensionless TI.
Hypothetical Data Presentation and Comparison
The results should be summarized in a clear and concise table for easy comparison.
| Compound | In Vitro Efficacy (IC50 in MCF-7 cells) | In Vivo Toxicity (LD50 in rats) | Therapeutic Index (TI) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Doxorubicin | Experimental Value | Established Value (for comparison) | Calculated Value |
Interpretation and Future Directions
A higher therapeutic index for this compound compared to Doxorubicin would suggest a potentially wider safety margin and would warrant further preclinical development. Conversely, a lower TI would indicate a narrower safety window, requiring careful consideration of its therapeutic potential.
This guide provides a foundational experimental framework. Further studies, including mechanism of action elucidation, pharmacokinetic and pharmacodynamic (PK/PD) modeling, and evaluation in other cancer cell lines and in vivo tumor models, would be essential next steps in the comprehensive evaluation of this promising compound.
References
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- Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.).
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- Up-and-down procedure. (n.d.). In Wikipedia.
- Chapter IV. Guidelines for Toxicity Tests. (n.d.). FDA.
- MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital.
- Draft Guidance for Evaluating Acute Oral Toxicity Data. (n.d.).
- Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2023). Molecules.
- Up-and-down procedure – Knowledge and References. (n.d.). Taylor & Francis.
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- Isoxazole Derivatives as Regulators of Immune Functions. (2018). Molecules.
- Exploring the Potential of Isoxazole Derivatives in Anticancer and Neuroprotective Therapies. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
- Advances in isoxazole chemistry and their role in drug discovery. (2023). RSC Publishing.
- Benzisoxazole: a privileged scaffold for medicinal chemistry. (2021). RSC Advances.
- Application Notes and Protocols for Determining the IC50 of Elraglusib using an MTT Assay. (n.d.). Benchchem.
- Acute Toxicity. (n.d.). The Joint Research Centre - EU Science Hub.
- OECD Guideline for the Testing of Chemicals 420: Acute Oral Toxicity - Fixed Dose Procedure. (2001). OECD.
- OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity – Acute Toxic Class Method. (2001).
- Acute Toxicity by OECD Guidelines. (n.d.). Slideshare.
- Therapeutic Index. (n.d.). Canadian Society of Pharmacology and Therapeutics (CSPT).
- MTT assay protocol. (n.d.). Abcam.
- ISO 10993-5 Cytotoxicity Test - in vitro. (n.d.). RISE.
- OECD Test Guideline 402: Acute Dermal Toxicity - Fixed Dose Procedure. (2017). Umwelt-online.de.
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- EN 10993-5: Test for in vitro cytotoxicity. (n.d.). DACH-Germany.de.
- Selecting Your Compar
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI.
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- ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. (2009).
- Therapeutic Index Formula | Simple Trick | Mnemonic. (2020, March 2). YouTube.
- Therapeutic index, ED50, TD50 and LD50. (2023, December 18). Deranged Physiology.
- Potential activities of isoxazole derivatives. (2024, August 2). Wisdom Library.
- MTT Cell Proliferation Assay. (n.d.).
- DRUG RESPONSE LD50, ED50 AND THERAPEUTIC INDEX-. (n.d.). Slideshare.
- Comparator Drugs: A Critical Element in Clinical Research. (2025, June 20). Stellarix.
- Sourcing Comparator Drugs for Clinical Trials (10 Vital Aspects). (2022, September 30). Spring Bio Solution.
- Ensuring Quality and Reliability: The Importance of Clinical Trial Comparator Sourcing. (2024, February 5). LinkedIn.
- A Survey of the Criteria Used for the Selection of Alternative Comparator Products by Participating Regulators and Organizations. (2022, October 8).
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL
This document provides essential operational and disposal protocols for 3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL. Adherence to these guidelines is critical for ensuring the safety of all laboratory personnel, maintaining environmental integrity, and achieving regulatory compliance. As a trusted partner in your research, we are committed to providing guidance that extends beyond product specifications to encompass the entire lifecycle of our chemical reagents.
Hazard Profile and Characterization
The molecular structure of this compound dictates its potential hazards. The benzisoxazole moiety is a common scaffold in pharmacologically active compounds, suggesting potential biological activity.[1] More critically, the phenolic hydroxyl group (-OH) classifies the compound as a phenol derivative. Phenolic compounds are known for their potential toxicity and irritant properties.[2][3] Therefore, this compound must be presumed to be hazardous.
Anticipated Hazard Profile:
| Hazard Classification | Anticipated Effects & Rationale | Supporting Sources |
| Acute Toxicity (Oral) | Harmful if swallowed. This is a common classification for related isoxazole and phenolic structures. | [4][5][6][7] |
| Skin Corrosion/Irritation | Causes skin irritation. Phenolic compounds and many functionalized heterocycles are known skin irritants. | [5][6][7] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. Direct contact with the eyes is likely to cause damage. | [5][6][7][8] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust or aerosol. | [6][7] |
Personal Protective Equipment (PPE)
To mitigate the risks outlined above, all handling and disposal procedures must be conducted while wearing appropriate PPE. Never handle this compound without adequate protection.
| Protection Type | Recommended Equipment | Rationale & Specifications |
| Eye and Face Protection | Safety glasses with side-shields or tight-sealing safety goggles. | Conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 is required to protect against dust, splashes, and aerosols.[9] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber). A lab coat must be worn. | Prevents direct skin contact which can cause irritation. Glove material should be selected based on breakthrough time and compatibility.[5][9] |
| Respiratory Protection | Use in a well-ventilated area, preferably a certified chemical fume hood. | Avoids the formation and inhalation of dust and aerosols.[1][10] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), which establishes the framework for managing hazardous waste from its generation to its final disposal—a concept known as "cradle-to-grave" management.[11][12]
Step 1: Waste Characterization
Pursuant to federal and state regulations, any material containing or contaminated with this compound must be classified and handled as hazardous chemical waste.[13] Under no circumstances should this chemical or its solutions be poured down the drain. [1][3]
Step 2: Waste Segregation
Proper segregation is the most critical step to prevent dangerous chemical reactions and ensure compliant disposal.[14]
-
Solid Waste:
-
Collect unused or expired pure compounds, grossly contaminated weighing papers, and disposable labware (e.g., pipette tips, tubes) in a dedicated, sealed container.
-
This container should be designated for Solid, Non-Halogenated Organic Waste .
-
-
Liquid Waste:
-
Collect all solutions containing this compound (e.g., from reaction workups, chromatography fractions) in a separate, sealed container.
-
This container should be designated for Liquid, Non-Halogenated Organic Waste .[14]
-
-
Contaminated PPE:
-
Lightly contaminated gloves and wipes should be collected in a sealed bag or container and disposed of as solid hazardous waste.
-
-
Incompatible Materials:
Step 3: Containerization and Labeling
All waste must be collected in appropriate containers and labeled correctly to ensure safe handling and disposal.
-
Container Selection: Use leak-proof, chemically-compatible containers with secure, screw-top lids. The original product container, if empty, can be suitable for collecting solid waste.[1][9]
-
Labeling: All waste containers must be clearly and indelibly labeled with:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
A clear indication of the primary hazards (e.g., "Toxic," "Irritant")[1]
-
-
Storage: Store sealed waste containers in a designated and well-ventilated satellite accumulation area away from heat or ignition sources.
Step 4: Final Disposal
The designated and final disposal route for this class of organic chemical is incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF) .[1][2][3]
-
Arrange for pickup through your institution’s Environmental Health & Safety (EHS) office or a contracted professional waste disposal service.[10]
-
Ensure all necessary paperwork, such as a hazardous waste manifest, is completed to track the waste from your laboratory to its final destination.[13]
Emergency Spill Procedures
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate & Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate the lab.
-
Don PPE: Before cleanup, don all required PPE as listed in Section 2.
-
Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or diatomaceous earth.[1][3] Do not use combustible materials like paper towels to absorb large quantities of the neat compound.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a suitable, sealable container for hazardous waste disposal.[1]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and soap and water. Collect all cleaning materials for disposal as hazardous waste.
Disposal Process Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: A flowchart detailing the proper waste management process.
References
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- ResearchGate. (2015, January 9). How can I dispose phenol?
- U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
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- BenchChem. (n.d.). Proper Disposal of 3-(2-Chlorophenyl)isoxazol-5-amine: A Guide for Laboratory Professionals.
- U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
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Definitive Guide to Personal Protective Equipment (PPE) for Handling 3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL
The core principle of this guide is to treat 3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL as a substance of unknown toxicity with the potential for significant health hazards. This necessitates a higher level of protective measures than routine laboratory work might demand.
Hazard Assessment: An Evidence-Based Approach
Without a specific SDS, we must infer potential hazards from the compound's constituent chemical structures: a benzisoxazole core and a hydroxyphenyl (phenol) group.
-
Phenolic Moiety: Phenolic compounds can be corrosive and are known for their potential systemic toxicity, affecting the central nervous system, liver, and kidneys.[1] They can be absorbed through the skin, and prolonged exposure may cause severe health effects, including headache, dizziness, and nausea.[1] Given the presence of the hydroxyl group (-OH) directly on the fused benzene ring system, we must assume the potential for skin irritation and systemic absorption.
-
Benzisoxazole Core: The benzisoxazole scaffold is found in various pharmacologically active agents.[2] While the core itself is relatively stable, functionalized derivatives can be skin and eye irritants.[3][4] SDSs for analogous compounds indicate potential for acute toxicity if swallowed or inhaled.[5][6]
-
Solid Form/Dust Hazard: As a solid, this compound poses a risk of forming airborne dust during handling (e.g., weighing, transferring). Inhaling fine chemical dust can cause respiratory irritation and allows for rapid systemic absorption.[7][8]
Based on this analysis, we will proceed with the assumption that this compound is, at a minimum, a skin and eye irritant, potentially toxic if ingested or inhaled, and a skin sensitizer.
Required Personal Protective Equipment (PPE)
The selection of PPE is the last line of defense after engineering and administrative controls.[9][10] All handling of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[1] The following table outlines the minimum PPE requirements for various laboratory tasks.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer of Solid | ANSI Z87-rated safety goggles AND a full-face shield.[7][11] | Double-gloving: an inner pair of nitrile exam gloves with an outer pair of thicker, chemical-resistant gloves (e.g., butyl rubber or neoprene).[1] | Flame-resistant lab coat (fully buttoned), long pants, and closed-toe shoes.[11] | An N95-rated respirator is recommended to prevent inhalation of fine particulates, even within a fume hood.[7] |
| Solution Preparation | ANSI Z87-rated safety goggles AND a full-face shield.[11] | Double-gloving as described above. Gloves should be changed immediately upon any contact with the solution.[1] | Flame-resistant lab coat and a chemical-resistant apron (butyl rubber or neoprene) worn over the lab coat.[1] | Not typically required if performed correctly within a certified fume hood. |
| Reaction Monitoring/Sampling | ANSI Z87-rated safety goggles. | Double-gloving as described above. | Flame-resistant lab coat (fully buttoned), long pants, and closed-toe shoes. | Not typically required if performed correctly within a certified fume hood. |
| Waste Disposal | ANSI Z87-rated safety goggles AND a full-face shield. | Double-gloving with chemical-resistant outer gloves. | Flame-resistant lab coat and a chemical-resistant apron. | Not typically required if waste is properly contained. |
Causality: The requirement for double-gloving and the use of robust outer gloves like butyl rubber is a direct response to the potential for skin absorption and irritation posed by the phenolic structure.[1] A full-face shield is mandated during solid handling and solution preparation because these activities present the highest risk of splashes and aerosol generation.[11][12]
Operational and Disposal Workflow
A self-validating protocol ensures safety at every stage. This workflow is designed to be a closed loop, from preparation to disposal, minimizing exposure and environmental release.
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure the chemical fume hood has a current certification and is functioning correctly.
-
Cover the work surface within the fume hood with absorbent, plastic-backed paper.
-
Assemble all necessary equipment (glassware, spatulas, solvents, waste containers) within the fume hood before handling the compound.
-
Don all required PPE as outlined in the table above.
-
-
Handling (Weighing and Dissolving):
-
Perform all manipulations of the solid compound deep within the fume hood.
-
Use a spatula to carefully transfer the solid to a tared weigh boat or directly into the reaction vessel. Avoid creating dust.
-
Slowly add solvent to the solid, keeping the container opening away from your breathing zone.
-
Once the compound is in solution, cap the container securely.
-
-
Post-Handling & Decontamination:
-
Carefully wipe down all external surfaces of glassware and equipment with a solvent-dampened towel before removing them from the fume hood. Dispose of the towel as hazardous waste.
-
Remove outer gloves first, turning them inside out, and dispose of them in the designated solid hazardous waste container.
-
Remove the face shield and goggles.
-
Remove the lab coat and inner gloves.
-
Wash hands thoroughly with soap and water.[13]
-
Disposal Plan
All waste generated from handling this compound must be treated as hazardous.[14]
-
Solid Waste: Contaminated gloves, weigh boats, absorbent pads, and towels must be placed in a clearly labeled, sealed hazardous waste container. The label must read "Hazardous Waste" and list all chemical constituents.[15]
-
Liquid Waste: All solutions containing the compound, as well as solvent rinses of the glassware, must be collected in a dedicated, sealed, and properly labeled hazardous waste container. Segregate waste streams by compatibility.[14]
-
Sharps Waste: Any contaminated needles or sharp implements must be disposed of in a designated sharps container.
-
Final Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[14][16] Never dispose of this chemical down the drain or in regular trash.[14]
Visual Workflow: Safe Handling and Disposal
The following diagram illustrates the critical steps and decision points in the safe handling and disposal workflow for this compound.
Caption: Workflow for handling substances of unknown toxicity.
References
-
Phenol Standard Operating Procedure. Yale Environmental Health & Safety.
-
Personal Protective Equipment Requirements for Laboratories. University of California, Berkeley Environmental Health and Safety.
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A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Institutes of Health.
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Phenolic Novolac Foundry Resins: Dust Hazards and Recommended Control Practices. HA-International.
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Navigating the Safe Disposal of Novel Compounds: A Procedural Guide. Benchchem.
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Safety Data Sheet: Phenolic resins. Chemos GmbH & Co.KG.
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OSU EHS – Lab PPE In research facilities, personal protective equipment (PPE) is used to help prevent employee exposure to haz - CFAES Safety and Compliance. The Ohio State University.
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Chemical Safety. Colorado Emergency Preparedness Partnership.
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Safety Data Sheet Phenolic Resin. Redox.
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Safety Data Sheets – Phenolic Grades. Atlas Fibre.
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3.1 Laboratory Responsibilities for Personal Protective Equipment. Cornell University Environmental Health and Safety.
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Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
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NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention.
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Chemical Safety in the Workplace. Centers for Disease Control and Prevention.
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Occupational Health Guidelines for Chemical Hazards (81-123). Centers for Disease Control and Prevention.
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How to Dispose of Chemical Waste. Princeton University Environmental Health and Safety.
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Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention.
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Hazardous Waste Disposal Guide. Northwestern University.
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Safety Data Sheet - 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid. Angene Chemical.
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What are the best methods for disposing of excess chemicals recorded in inventory? ACT Team.
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Safety Data Sheet - Benzaldehyde, 2-hydroxy-3-methoxy-. Thermo Fisher Scientific.
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Safety Data Sheet - 5-(2-Methoxyphenyl)isoxazole. Fisher Scientific.
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Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
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6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride - SAFETY DATA SHEET. Ossila.
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1,2-BENZISOXAZOLE - Safety Data Sheet. ChemicalBook.
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Benzisoxazole. Wikipedia.
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Safety Data Sheet - 4`-Methoxypropiophenone. Fisher Scientific.
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-
Safety Data Sheet - Bemotrizinol. U.S. Pharmacopeia.
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3-(3-Methoxyphenyl)-6-(pentafluoro-λ6-sulfanyl)benzo[c]isoxazole. ChemScene.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
